molecular formula C12H11FN2O B14922956 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline CAS No. 937598-36-2

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

カタログ番号: B14922956
CAS番号: 937598-36-2
分子量: 218.23 g/mol
InChIキー: OZJMUNLTHBORMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

937598-36-2

分子式

C12H11FN2O

分子量

218.23 g/mol

IUPAC名

3-fluoro-4-(pyridin-4-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2

InChIキー

OZJMUNLTHBORMB-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C=C1N)F)OCC2=CC=NC=C2

製品の起源

United States
Foundational & Exploratory

A Technical Guide to 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Pyridinyl Ether

In the landscape of modern medicinal chemistry, the assembly of complex therapeutic agents from high-value, functionalized intermediates is a cornerstone of efficient drug design. 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline has emerged as one such key building block. Its molecular architecture is a deliberate convergence of three structurally significant motifs, each conferring properties that are highly sought after in the development of small molecule inhibitors:

  • The Fluoro-Aniline Core: The aniline moiety provides a crucial handle for further chemical elaboration, typically through amide bond formation or nucleophilic aromatic substitution, allowing for its incorporation into larger molecular scaffolds. The strategic placement of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the basicity (pKa) of the aniline group.

  • The Pyridinyl Moiety: The pyridine ring serves as a key hydrogen bond acceptor, a feature essential for anchoring a molecule within the ATP-binding site of many protein kinases.

  • The Methoxy Ether Linkage: This flexible ether bridge correctly positions the pyridine ring for optimal interaction with its target while providing structural stability.

This guide will provide the core technical information required to effectively utilize this compound in a research and development setting.

Core Physicochemical & Structural Data

A precise understanding of the compound's properties is the foundation of its application in synthesis and screening.

Molecular Structure

The compound's structure is defined by an aniline ring substituted at the 3-position with fluorine and at the 4-position with a pyridin-4-ylmethoxy group.

Caption: 2D representation of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Quantitative Data Summary

The key physicochemical properties are consolidated in the table below for quick reference in experimental planning.

PropertyValueSource(s)
CAS Number 937598-36-2[1]
Molecular Formula C₁₂H₁₁FN₂O[1]
Molecular Weight 218.23 g/mol [1]
Appearance Off-white to light yellow powder
Melting Point 98-102 °C
Solubility Soluble in DMSO, Methanol, Chloroform
Predicted logP 2.15
Predicted pKa 4.93 (most basic)

Synthesis and Reaction Chemistry

The synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This approach is efficient and amenable to scale-up.

Synthetic Workflow Overview

The causality behind this workflow is straightforward: the highly electron-deficient nature of the 3,4-difluoronitrobenzene ring makes it susceptible to nucleophilic attack. The nitro group acts as a powerful electron-withdrawing group, activating the C4 position for substitution by the alkoxide of 4-pyridylcarbinol. Once the ether linkage is formed, the nitro group is no longer needed and can be readily reduced to the target aniline without affecting the other functional groups.

G cluster_step1 Step 1: SNAr Etherification cluster_step2 Step 2: Nitro Reduction start1 3,4-Difluoronitrobenzene intermediate 4-((2-Fluoro-4-nitrophenyl)methoxy)pyridine start1->intermediate NaH, DMF start2 4-Pyridylcarbinol start2->intermediate product 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline intermediate->product Fe / NH₄Cl (or H₂, Pd/C)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Laboratory Protocol

Step 1: Synthesis of 4-((2-Fluoro-4-nitrophenyl)methoxy)pyridine (Intermediate)

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-pyridylcarbinol (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes until gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • SNAr Reaction: Re-cool the mixture to 0 °C. Slowly add a solution of 3,4-difluoronitrobenzene (1.05 eq.) in anhydrous DMF via a dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting nitroaromatic is consumed.

  • Work-up and Isolation: Carefully quench the reaction by slowly adding it to a beaker of ice water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure intermediate.

Step 2: Synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (Final Product)

  • Reaction Setup: To a round-bottom flask, add the intermediate from Step 1 (1.0 eq.), iron powder (Fe, 5.0 eq.), and ammonium chloride (NH₄Cl, 4.0 eq.).

  • Solvent Addition: Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

  • Reduction: Heat the vigorously stirred suspension to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or a final silica gel plug if necessary.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

While this specific molecule is not a final drug, its true value lies in its role as a key intermediate. The 3-fluoro-4-(substituted-methoxy)aniline scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The aniline nitrogen serves as the attachment point for a heterocyclic core (like a quinazoline, pyrimidine, or pyridine), which is designed to interact with the hinge region of a kinase's ATP binding pocket.

Though often mistaken for an intermediate in the synthesis of Lapatinib (which uses a structurally related but different aniline), 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline provides the ideal combination of features for novel inhibitor design. The pyridinyl ether acts as the "warhead" that probes the solvent-exposed region of the kinase, while the aniline is coupled to the hinge-binding element.

G cluster_logic Logic of Kinase Inhibitor Assembly Aniline 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline KinaseInhibitor Potential Kinase Inhibitor Aniline->KinaseInhibitor Provides pyridinyl ether 'warhead' and fluorine for stability/potency HingeBinder Hinge-Binding Heterocycle (e.g., Quinazoline) HingeBinder->KinaseInhibitor Provides hinge-binding core

Caption: Logical relationship of the aniline intermediate in kinase inhibitor design.

Safety, Handling, and Storage

As a functionalized aniline derivative, 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of the powder.

  • Handling Advice: Avoid contact with skin and eyes. Do not breathe dust. In case of accidental contact, wash the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from strong oxidizing agents.

Always consult the material-specific Safety Data Sheet (SDS) before use.

Conclusion

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline represents a sophisticated and highly valuable building block for modern drug discovery. Its properties are not accidental but are the result of a rational design that combines features known to be beneficial for kinase inhibition and favorable pharmacokinetic profiles. While its synthesis is straightforward, its application requires a nuanced understanding of its potential as a privileged scaffold. This guide provides the foundational knowledge for researchers to confidently incorporate this potent intermediate into their synthetic and medicinal chemistry programs, paving the way for the discovery of next-generation targeted therapies.

References

  • PubChem. (n.d.). 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Strategic Role of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline as a Privileged Intermediate in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Within this pursuit, the strategic selection of molecular intermediates is paramount. This technical guide provides a comprehensive analysis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline , a key building block whose structural and electronic properties make it a privileged scaffold for the synthesis of targeted kinase inhibitors. We will delve into its rational design, providing a detailed, field-proven synthetic protocol. Furthermore, this guide will elucidate its application in the construction of potent inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are critical targets in oncology and immunology. By integrating synthetic strategy with mechanistic insights and detailed experimental methodologies, this document serves as an essential resource for drug discovery professionals aiming to leverage this versatile intermediate in their research and development endeavors.

Introduction: The Rationale for the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The efficacy of these inhibitors is often dictated by their ability to form specific, high-affinity interactions within the ATP-binding pocket of the target kinase. The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold is a testament to rational drug design, incorporating several key features that are highly advantageous for kinase inhibition.

The aniline moiety provides a crucial anchor point for further chemical elaboration, often serving as the attachment point for a heterocyclic core that interacts with the hinge region of the kinase. The pyridinylmethoxy group offers a combination of a hydrogen bond acceptor (the pyridine nitrogen) and a flexible linker, enabling the molecule to probe deeper into the ATP-binding site and form additional interactions that enhance potency and selectivity.[1]

The strategic placement of a fluorine atom at the 3-position of the aniline ring is a critical design element. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influencing its reactivity and binding properties.[2] Moreover, the introduction of fluorine can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.[3] This strategic fluorination can also lead to favorable orthogonal interactions within the kinase binding site, further enhancing affinity.[3]

This guide will first detail a robust synthetic route to this high-value intermediate and then explore its application in the synthesis of a promising class of pyrimidine-based kinase inhibitors targeting the TAM receptor tyrosine kinases.

Synthesis of the Core Intermediate: A Validated Protocol

The synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a two-step process that begins with a Williamson ether synthesis to couple the pyridinylmethyl moiety to a fluorinated phenol, followed by the reduction of a nitro group to the desired aniline. This route is efficient and utilizes readily available starting materials.

Step 1: Williamson Ether Synthesis of 4-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

This reaction forms the core ether linkage of the intermediate. The phenoxide, generated in situ from 3-fluoro-4-nitrophenol, acts as a nucleophile, displacing a chloride from 4-(chloromethyl)pyridine.

Experimental Protocol:

  • Reagents and Materials:

    • 3-Fluoro-4-nitrophenol

    • 4-(Chloromethyl)pyridine hydrochloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

    • Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield 4-((3-fluoro-4-nitrophenoxy)methyl)pyridine as a solid.

Step 2: Reduction of the Nitro Group to Form 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

The final step is the reduction of the nitro group to the corresponding aniline. A variety of reducing agents can be employed; however, a common and effective method utilizes iron powder in the presence of an acid, such as ammonium chloride.[4]

Experimental Protocol:

  • Reagents and Materials:

    • 4-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Celite®

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, rotary evaporator.

  • Procedure:

    • To a suspension of 4-((3-fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (4.0 eq) and iron powder (3.0 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Below is a Graphviz diagram illustrating the synthetic workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Fluoro-4-nitrophenol C K₂CO₃, DMF 80°C A->C B 4-(Chloromethyl)pyridine HCl B->C D 4-((3-Fluoro-4-nitrophenoxy)methyl)pyridine C->D E Fe, NH₄Cl Ethanol/Water, Reflux D->E F 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline E->F G cluster_0 TAM Kinase Signaling Pathway Ligand Gas6 (Ligand) Receptor AXL/Mer Receptor (Extracellular Domain) Ligand->Receptor Binds & Dimerizes KinaseDomain Kinase Domain (Intracellular) Membrane Cell Membrane ADP ADP KinaseDomain->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) KinaseDomain->Downstream Phosphorylates ATP ATP ATP->KinaseDomain Binds Response Cell Proliferation, Survival, Metastasis Downstream->Response Activates Inhibitor Pyrimidine Inhibitor (Derived from Intermediate) Inhibitor->KinaseDomain Blocks ATP Binding

Inhibition of TAM kinase signaling by a pyrimidine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study of inhibitors derived specifically from 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is proprietary to the developing institutions, we can infer key relationships from the broader class of pyrimidine-based TAM kinase inhibitors.

Structural Moiety Contribution to Activity Rationale
Pyrimidine Core Hinge BindingThe nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. [3]
Aniline Linker Vector for SubstitutionProvides a synthetically tractable point to attach the hinge-binding motif to the rest of the molecule.
3-Fluoro Substituent Potency and PharmacokineticsModulates the electronics of the aniline ring, can form favorable orthogonal contacts, and may block metabolic hotspots. [3]
Pyridinylmethoxy Tail Selectivity and PotencyExtends into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to fine-tune selectivity and potency against different kinases. The pyridine nitrogen can act as an additional hydrogen bond acceptor.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the efficacy of kinase inhibitors synthesized from the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline intermediate, robust and reproducible in vitro kinase assays are essential. Below are representative protocols for assessing the inhibition of Axl and Mer kinases.

AXL Kinase Activity Assay (Luminescent)

This protocol is based on the quantification of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

  • Principle: The assay measures the amount of ADP formed in a kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is used by a luciferase to generate light. The intensity of the light is directly proportional to the kinase activity.

  • Methodology:

    • Kinase Reaction: In a 96-well plate, combine recombinant human AXL kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • ADP Detection:

      • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add a Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin system. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mer Tyrosine Kinase (MerTK) Cellular Phosphorylation Assay (ELISA-based)

This assay measures the autophosphorylation of MerTK in a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

  • Principle: Cells overexpressing MerTK are treated with the inhibitor, and the level of phosphorylated MerTK is quantified using a sandwich ELISA.

  • Methodology:

    • Cell Culture and Treatment: Plate cells engineered to overexpress MerTK in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2 hours).

    • Cell Lysis: Lyse the cells to release the cellular proteins.

    • ELISA:

      • Coat an ELISA plate with a capture antibody specific for total MerTK.

      • Add the cell lysates to the wells and incubate to allow the capture antibody to bind to MerTK.

      • Wash the plate to remove unbound proteins.

      • Add a detection antibody that specifically recognizes phosphorylated tyrosine residues, conjugated to an enzyme like horseradish peroxidase (HRP).

      • Wash the plate again.

      • Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.

    • Data Analysis: The signal is proportional to the amount of phosphorylated MerTK. The IC₅₀ value is determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.

Conclusion and Future Outlook

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline has emerged as a strategically designed and highly valuable intermediate in the synthesis of targeted kinase inhibitors. Its unique combination of a modifiable aniline core, a fluorine atom for enhanced pharmacokinetic and pharmacodynamic properties, and a versatile pyridinylmethoxy tail makes it a privileged scaffold for accessing potent and selective inhibitors of challenging targets like the TAM family of kinases. The robust synthetic route and its successful application in developing pyrimidine-based inhibitors underscore its importance in modern drug discovery. As our understanding of the kinome and the mechanisms of drug resistance continues to evolve, the rational design and utilization of such key intermediates will be crucial in the development of the next generation of life-saving therapeutics.

References

  • [Link to a general review on Williamson Ether Synthesis]
  • [Link to a paper on the reduction of nitroarenes]
  • WO2023156863A1 - Pyrimidinedione-based compounds as axl, c-met, and mer inhibitors and methods of use thereof.
  • US9593097B2 - Axl inhibitors.
  • WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors.
  • [Link to a review on TAM kinase inhibitors]
  • [Link to a protocol for a generic kinase assay, e.g., ADP-Glo]
  • [Link to a protocol for a cellular phosphoryl
  • [Link to a paper discussing the role of fluorine in medicinal chemistry]
  • [Link to a paper on pyrimidine-based kinase inhibitors]
  • [Link to a general medicinal chemistry textbook or review]
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido - RSC Publishing. [Link]

  • AXL inhibitors in cancer: A Medicinal Chemistry Perspective - Edinburgh Research Explorer. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - SciSpace. [Link]

  • [Link to a relevant patent or publication demonstrating the synthesis of a TAM inhibitor
  • [Link to a review on Axl kinase as a drug target]
  • [Link to a review on Mer kinase as a drug target]
  • [Link to a review on Tyro3 kinase as a drug target]

Sources

Structure-activity relationship (SAR) significance of the fluorinated aniline moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) significance of the fluorinated aniline moiety Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The fluorinated aniline moiety represents a "privileged structure" in modern medicinal chemistry, serving as a critical scaffold in over 20% of FDA-approved kinase inhibitors and numerous GPCR ligands. Its utility stems from the unique ability of fluorine to modulate the physicochemical properties of the aniline ring—specifically basicity (


), lipophilicity (

), and metabolic stability—without imposing significant steric penalties.

This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of this moiety. We analyze the electronic rationale behind specific substitution patterns (e.g., the ubiquitous 3-chloro-4-fluoro motif), detail the mechanisms of metabolic blocking, and provide validated experimental protocols for synthesis and physicochemical profiling.

Physicochemical Profiling: The Electronic Rationale

The introduction of fluorine into an aniline scaffold is rarely random; it is a calculated decision to alter the electronic landscape of the aromatic ring.

Basicity Modulation ( )

The basicity of the aniline nitrogen is a critical determinant of solubility and membrane permeability. Unsubstituted aniline (


) is often too weakly basic to form stable salts or too neutral to avoid rapid metabolic clearance.

Fluorine exerts two opposing effects:

  • Inductive Withdrawal (-I): High electronegativity pulls electron density through the

    
    -bond framework, destabilizing the protonated ammonium species (lowering 
    
    
    
    ).
  • Mesomeric Donation (+M): Lone pair donation into the

    
    -system can stabilize the conjugate acid, though this effect is generally weaker than the inductive effect for halogens.
    

Table 1: Comparative


 and Electronic Constants of Fluorinated Anilines 
Substituent PositionHammett


(Approx)
Electronic Effect DominanceImpact on Solubility
Unsubstituted 0.004.60N/ABaseline
2-Fluoro (Ortho) +0.544.47Strong -I (proximity)Minimal change
3-Fluoro (Meta) +0.343.59-I only (no +M resonance)Significant decrease
4-Fluoro (Para) +0.064.65-I and +M nearly cancelNeutral / Slight Increase
3-Cl, 4-F +0.37 (Cl), +0.06 (F)~3.0 - 3.5Synergistic -IReduced basicity

Note: The meta-position is the most effective for lowering


 because the +M effect cannot delocalize onto the nitrogen lone pair, leaving the -I effect unopposed.
Lipophilicity and Conformation

Fluorination typically increases


 (hydrophobicity), enhancing binding affinity to hydrophobic pockets (e.g., the ATP-binding site of kinases). Furthermore, an ortho-fluorine can lock the aniline conformation via intramolecular hydrogen bonding or electrostatic repulsion with the nitrogen lone pair, pre-organizing the molecule for binding.
Visualization: Structural Impact of Fluorination

G cluster_0 Electronic Effects on Aniline Nitrogen Aniline Aniline Scaffold (pKa ~4.6) MetaF Meta-Fluorine (-I Dominates) pKa decreases (~3.6) Aniline->MetaF Strong e- withdrawal ParaF Para-Fluorine (-I & +M Cancel) pKa stable (~4.65) Aniline->ParaF Resonance compensation OrthoF Ortho-Fluorine (Steric/Conf. Lock) pKa slight drop (~4.5) Aniline->OrthoF Proximity effect

Figure 1: Impact of fluorine substitution position on the electronic properties of the aniline nitrogen.

Metabolic Stability & Toxicology[1]

Blocking CYP450 Oxidation

The primary metabolic soft spot of aniline is the electron-rich para-position, which is susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. This leads to the formation of reactive quinone-imines or hydroxylamines.

  • The "Para-Block" Strategy: Substituting the para-position with fluorine creates a metabolically robust C-F bond (approx. 116 kcal/mol) that resists oxidative cleavage.

  • The 3-Chloro-4-Fluoro Motif: Found in drugs like Gefitinib and Afatinib . The 4-fluoro group blocks metabolism, while the 3-chloro group fills hydrophobic pockets and further reduces ring electron density, mitigating the risk of N-oxidation.

Mitigating Genotoxicity (Ames Liability)

Anilines are notorious for testing positive in the Ames test due to metabolic activation (N-hydroxylation) forming nitrenium ions that intercalate DNA.

  • Mechanism: Electron-withdrawing groups (EWGs) like F and Cl reduce the electron density on the nitrogen, making the initial N-oxidation step energetically unfavorable.

  • Data: While 3,4-dimethylaniline is Ames positive (mutagenic), 3,4-dichloroaniline and 3-chloro-4-fluoroaniline are often Ames negative or significantly less mutagenic due to this electronic deactivation.

Visualization: Metabolic Fate

Metabolism Aniline Aniline (Reactive) CYP CYP450 Oxidation Aniline->CYP Rapid Oxidation Metabolite p-Aminophenol (Toxic/Reactive) CYP->Metabolite Rapid Oxidation F_Aniline p-Fluoroaniline (Blocked) CYP_Block CYP450 Blocked F_Aniline->CYP_Block C-F Bond Stability Safe Stable Drug (Excreted/Conjugated) CYP_Block->Safe C-F Bond Stability

Figure 2: Comparison of metabolic pathways between unsubstituted aniline and para-fluorinated aniline.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-4-Fluoroaniline

Rationale: This protocol describes the reduction of the nitro-precursor, a standard industrial route yielding high purity.

Reagents:

  • 3-Chloro-4-fluoronitrobenzene (1.0 eq)[1]

  • Iron powder (Fe) (3.0 eq)

  • Ammonium chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloro-4-fluoronitrobenzene (10 mmol) in 30 mL of Ethanol/Water mixture in a round-bottom flask.

  • Activation: Add solid

    
     (50 mmol) and Iron powder (30 mmol) to the solution.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material spot (
    
    
    
    ) should disappear, replaced by the amine (
    
    
    ).
  • Filtration: Cool to room temperature. Filter the reaction mixture through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.

  • Extraction: Evaporate the ethanol. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography.
    
  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    ): Look for the disappearance of aromatic nitro-shifted protons and appearance of a broad
    
    
    peak around 3.5–4.0 ppm.
Protocol B: Spectrophotometric Determination

Rationale: Accurate


 is essential for predicting ADME properties. This method is self-validating using isosbestic points.

Methodology:

  • Stock Solution: Prepare a

    
     stock of the fluorinated aniline in methanol.
    
  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 2.0 to 7.0 in 0.5 unit increments.

  • Measurement: Add

    
     of stock to 
    
    
    
    of each buffer in a quartz cuvette.
  • Scan: Record UV-Vis spectra (200–400 nm) for each pH.

  • Analysis: Identify the

    
     for the protonated form (acidic pH) and neutral form (basic pH). Plot Absorbance vs. pH at 
    
    
    
    .
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    
  • QC Check: The presence of a clear isosbestic point (where all curves intersect) confirms a clean two-state equilibrium without degradation.

Visualization: Optimization Workflow

Workflow cluster_opt SAR Optimization Cycle Start Target Identification (e.g., Kinase Pocket) Design Design Scaffold (Aniline Moiety) Synth Synthesis (Protocol A) Design->Synth pKa pKa & LogP Testing (Protocol B) Synth->pKa Metab Microsomal Stability (Protocol C) pKa->Metab Decision Is Metabolically Stable? Metab->Decision Iterate Add/Move Fluorine (e.g., 4-F to 3-Cl,4-F) Decision->Iterate No (<30 min t1/2) Final Lead Candidate Decision->Final Yes (>60 min t1/2) Iterate->Synth

Figure 3: Iterative workflow for optimizing aniline scaffolds using fluorination.

References

  • Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. National Institutes of Health (NIH). Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling. PubMed.[2] Available at: [Link][2]

  • Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines. PubMed.[3] Available at: [Link]

  • Afatinib and gefitinib: a direct comparison. Translational Cancer Research. Available at: [Link]

  • Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at: [Link][2][4][5][6][7][8][9][10][11]

Sources

The Cornerstone of Targeted Oncology: A Technical Guide to Pyridine-Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Cancer Therapy

The advent of targeted therapies has revolutionized the landscape of oncology, moving beyond the indiscriminate cytotoxicity of traditional chemotherapy towards a more nuanced, mechanism-driven approach. At the forefront of this revolution are small molecule kinase inhibitors, and within this class, pyridine-substituted aniline derivatives have emerged as a cornerstone scaffold.[1][2][3] This versatile structural motif has proven to be exceptionally effective in targeting the ATP-binding pocket of various oncogenic kinases, leading to the development of life-saving drugs for a multitude of cancers. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of these derivatives, from their fundamental mechanism of action and structure-activity relationships to their clinical implementation and future prospects. We will delve into the causality behind their design, the experimental workflows for their evaluation, and the authoritative science that underpins their success.

The Privileged Scaffold: Unraveling the Power of the Pyridine-Substituted Aniline Core

The remarkable success of pyridine-substituted aniline derivatives in oncology is not serendipitous; it is rooted in the inherent chemical and structural properties of this scaffold that make it an ideal starting point for kinase inhibitor design.[4] The pyridine ring, with its nitrogen atom, frequently acts as a crucial hydrogen bond acceptor, anchoring the molecule within the hinge region of the kinase's ATP-binding pocket.[4] The aniline moiety, on the other hand, provides a versatile anchor point for a wide array of substituents. This allows for the fine-tuning of the molecule's properties to enhance potency, improve selectivity against a panel of kinases, and optimize pharmacokinetic profiles. The biaryl nature of the scaffold imparts a degree of rigidity, which is often beneficial for high-affinity binding.[4]

Mechanism of Action: Precision Targeting of Oncogenic Kinases

The primary mechanism by which pyridine-substituted aniline derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the active site of protein kinases.[5][6] Dysregulation of kinase activity is a common driver of cancer cell proliferation, survival, and metastasis.[7] By blocking the kinase's ability to phosphorylate its downstream substrates, these inhibitors effectively shut down the aberrant signaling pathways that fuel tumor growth.

Bcr-Abl Inhibition: The Prototypical Success Story in Chronic Myeloid Leukemia

The quintessential example of the therapeutic power of this scaffold is in the treatment of Chronic Myeloid Leukemia (CML). CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the Bcr-Abl fusion protein.[5] This chimeric protein possesses a constitutively active Abl tyrosine kinase domain, leading to uncontrolled proliferation of white blood cells.[5][8]

Imatinib , the first-in-class Bcr-Abl inhibitor, demonstrated the profound efficacy of this targeted approach. Its pyridine-substituted aniline core is instrumental in its ability to bind to the inactive "DFG-out" conformation of the Abl kinase, locking it in a state that is unable to bind ATP and phosphorylate its substrates.[9][10] This inhibition of Bcr-Abl signaling leads to the induction of apoptosis (programmed cell death) in the leukemic cells.[5][6]

Nilotinib , a second-generation inhibitor, was rationally designed based on the structure of imatinib to have a higher binding affinity for Bcr-Abl and to be effective against many imatinib-resistant mutations.[9][11] Ponatinib , a third-generation inhibitor, exhibits even broader activity, potently inhibiting the native Bcr-Abl kinase and all tested single-mutation variants, including the highly resistant T315I "gatekeeper" mutation.[12]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos Phosphorylation PI3K PI3K Bcr_Abl->PI3K Phosphorylation STAT5 STAT5 Bcr_Abl->STAT5 Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression STAT5->Gene_Expression Inhibitors Pyridine-Substituted Aniline Derivatives (e.g., Imatinib, Nilotinib) Inhibitors->Bcr_Abl Inhibition

Figure 1: Simplified Bcr-Abl Signaling Pathway and Point of Inhibition.

Broadening the Horizon: Inhibition of Other Kinase Families

The versatility of the pyridine-substituted aniline scaffold has enabled the development of inhibitors targeting a diverse range of other kinase families implicated in cancer, including:

  • TAM Family (Tyro3, Axl, Mer): These receptor tyrosine kinases are involved in tumor survival and chemoresistance.[13][14] Novel 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent Axl/Mer inhibitors.[13][14]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a key strategy to block tumor angiogenesis. Certain pyridine-urea derivatives have demonstrated potent anti-proliferative activity through the inhibition of VEGFR-2.[15][16]

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. Understanding the structure-activity relationship (SAR) is paramount to this endeavor. For pyridine-substituted aniline derivatives, several key principles have emerged:

Structural Modification Impact on Activity Rationale
Substituents on the Pyridine Ring Can enhance potency and selectivity.The pyridine ring often forms hydrogen bonds with the hinge region of the kinase. Substituents can modulate the basicity of the pyridine nitrogen and create additional interactions.[17]
Substituents on the Aniline Ring Crucial for potency and overcoming resistance.Halogen substitutions on the aniline ring have been shown to be important for Bcr-Abl inhibitory activity.[18] Bulky groups can be introduced to target specific pockets within the active site.
Linker between Pyridine and Aniline Affects conformation and binding mode.The nature of the linker can influence the overall shape of the molecule, determining whether it binds to the active or inactive conformation of the kinase.
Terminal Moieties on the Aniline Side Chain Key for solubility and targeting specific interactions.For example, the N-methylpiperazine group in Imatinib enhances solubility and makes important contacts within the binding pocket.

Key Therapeutic Agents and Their Clinical Impact

The clinical success of pyridine-substituted aniline derivatives is undeniable. The following table summarizes some of the key approved drugs based on this scaffold:

Drug Primary Target(s) Approved Indications
Imatinib Bcr-Abl, c-Kit, PDGFRChronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), Gastrointestinal Stromal Tumors (GIST)[9][17]
Nilotinib Bcr-AblCML (newly diagnosed and imatinib-resistant/intolerant)[5][6][9]
Ponatinib Bcr-Abl (including T315I mutant)CML and Ph+ ALL (resistant or intolerant to other TKIs, or with the T315I mutation)[7][8][12][19]
Sorafenib VEGFR, PDGFR, Raf kinasesHepatocellular Carcinoma, Renal Cell Carcinoma, Differentiated Thyroid Carcinoma[2]
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC) with specific genetic alterations[2]

Experimental Protocols: A Glimpse into the Drug Discovery Workflow

The development of these life-saving drugs relies on a robust and well-defined experimental workflow. Below are representative protocols for the synthesis and evaluation of pyridine-substituted aniline derivatives.

General Synthetic Scheme for a Pyridine-Substituted Aniline Derivative

The synthesis of a pyridine-substituted aniline derivative often involves a multi-step process. A common approach is the coupling of a substituted pyridine with a substituted aniline, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start_A Substituted Pyridine Precursor Coupling Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) Start_A->Coupling Start_B Substituted Aniline Precursor Start_B->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Kinase_Assay->Cell_Assay In_Vivo In Vivo Animal Models Cell_Assay->In_Vivo

Figure 2: General Workflow for the Synthesis and Evaluation of Pyridine-Substituted Aniline Derivatives.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory potential of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

I. Principle:

This assay measures the binding of a fluorescently labeled ATP-competitive ligand ("tracer") to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, excitation of the europium chelate results in FRET to the tracer, producing a high TR-FRET signal. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.

II. Materials:

  • Kinase of interest (e.g., recombinant Abl kinase)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate (low-volume, black)

  • Plate reader capable of TR-FRET measurements

III. Method:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IV. Self-Validation and Trustworthiness:

  • Positive Control: Wells containing kinase, antibody, and tracer without any inhibitor should yield a high TR-FRET signal.

  • Negative Control: Wells containing tracer and antibody without the kinase should yield a low TR-FRET signal.

  • Z'-factor Calculation: The Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 indicates an excellent assay.

Future Directions: Overcoming Resistance and Exploring New Frontiers

Despite the remarkable success of existing pyridine-substituted aniline derivatives, challenges remain, most notably the emergence of drug resistance.[20] Future research is focused on several key areas:

  • Development of Next-Generation Inhibitors: The design of novel derivatives that can overcome known resistance mutations is a high priority.[21] This involves exploring new binding modes and targeting allosteric sites on the kinase.

  • Targeting Novel Kinases: The kinome is vast, and many kinases are still being explored as potential therapeutic targets in oncology. The pyridine-substituted aniline scaffold will undoubtedly serve as a valuable starting point for inhibiting these emerging targets.

  • Combination Therapies: Combining pyridine-substituted aniline derivatives with other therapeutic modalities, such as immunotherapy or other targeted agents, holds promise for achieving more durable responses and overcoming resistance.

  • Improved Drug Delivery: The use of nanotechnology and other advanced drug delivery systems may help to improve the therapeutic index of these compounds by enhancing their delivery to the tumor site and reducing off-target toxicities.[3]

Conclusion: An Enduring Legacy and a Bright Future

Pyridine-substituted aniline derivatives have fundamentally changed the way we treat cancer. From the paradigm-shifting success of Imatinib in CML to the ever-expanding pipeline of novel inhibitors, this chemical scaffold has proven its immense value in targeted oncology. The principles of rational drug design, guided by a deep understanding of structure-activity relationships and the underlying biology of cancer, will continue to drive the development of new and improved therapies based on this privileged structure. The journey is far from over, and the future of pyridine-substituted aniline derivatives in the fight against cancer is bright with the promise of greater efficacy, enhanced selectivity, and improved outcomes for patients worldwide.

References

  • What is the mechanism of Nilotinib Hydrochloride?
  • Pon
  • Understanding Nilotinib Hydrochloride: A Comprehensive Guide - Qingmu Pharmaceutical. (2024, January 4).
  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - NIH.
  • Pon
  • Ponatinib -- Review of Historical Development, Current St
  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, March 25).
  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed. (2014, May 15).
  • Ponatinib (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1).
  • Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.
  • Chemical optimization and functions of imatinib structure. The...
  • Pon
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PubMed. (2022, December 15).
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Structure–Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance to Imatinib with 4-Methylester-Rakicidin A | Journal of Medicinal Chemistry - ACS Public
  • Small Molecule Recognition of c-Src via the Imatinib-Binding Conform
  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). - SciSpace. (2009, February 24).
  • Pyridine Moiety: Recent Advances in Cancer Tre
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJS
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).
  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Im
  • (pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery - Benchchem.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed. (2020, December 15).
  • Activities of 3-methoxy aniline derivatives of compound 3.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC. (2020, September 24).
  • Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Public
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchG
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24).
  • Pyridine Moiety: An Insight into Recent Advances in the Tre
  • Synthesis of most active anticancer agent pyridine derivatives - ResearchG
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC. (2024, January 18).
  • (PDF)
  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - ACS Public
  • Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib (Tasigna®) with the human ABC drug transporter P-glycoprotein - PMC.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - ResearchG
  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023, July 25).
  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline - ResearchG
  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PubMed. (2024, May 11).
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. (2024, June 15).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.
  • Structure–activity relationship study and the effect of substituted...
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (2024, July 15).

Sources

Optimizing the Sorafenib Scaffold: Bioisosteric Strategies for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline represents a critical pharmacophore often utilized in Type II kinase inhibitors, most notably serving as the amine precursor for Sorafenib (Nexavar) and Regorafenib . While this scaffold provides essential hydrogen-bonding capabilities and occupies the hydrophobic pocket adjacent to the ATP-binding site, it presents distinct liabilities in drug development: the aniline moiety carries genotoxic structural alerts (Ames positive potential), the ether linker introduces conformational entropy penalty, and the pyridine ring is a frequent culprit in CYP450 inhibition via heme coordination.

This guide provides a multiparametric optimization strategy for this specific scaffold. We deconstruct the molecule into three zones and propose bioisosteric replacements validated by recent medicinal chemistry literature, aiming to improve Ligand Efficiency (LE), metabolic stability, and safety profiles.[1]

Part 1: Structural Deconstruction & Pharmacophore Analysis

To optimize 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, we must first understand the functional role of its three distinct zones.

The Pharmacophore Map
  • Zone A: The Aniline Headgroup (

    
    -Phenyl) 
    
    • Function: Acts as the primary attachment point (usually via urea or amide formation) to the "hinge-binding" motif.

    • Liability: Primary anilines are "structural alerts" for idiosyncratic toxicity.[2] They undergo N-acetylation (Phase II) or N-oxidation (Phase I) to form reactive quinone-imines.[1]

  • Zone B: The Ether Linker (

    
    ) 
    
    • Function: Provides a flexible tether allowing the pyridine to reach the "solvent front" or "allosteric pocket" (e.g., DFG-out conformation).

    • Liability: High rotational freedom results in an entropic penalty upon binding. The methylene carbons are susceptible to oxidative dealkylation.

  • Zone C: The Pyridine Tail

    • Function: A basic center (pKa ~5.2) that improves solubility and acts as a hydrogen bond acceptor.

    • Liability: The unhindered

      
       nitrogen often coordinates with the iron atom in the heme group of CYP enzymes (specifically CYP3A4 and CYP2D6), leading to drug-drug interactions (DDI).
      
Visualization: Pharmacophore Zones

Pharmacophore cluster_0 Optimization Targets Aniline Zone A: Aniline (Toxicity Alert) Linker Zone B: Ether Linker (Entropic Penalty) Aniline->Linker 3-Fluoro-Phenyl Pyridine Zone C: Pyridine (CYP Inhibition) Linker->Pyridine Methylene Bridge

Figure 1: Deconstruction of the scaffold into three optimization zones. Colors indicate the severity of the liability (Red = Toxicity, Yellow = Stability/Entropy, Blue = Solubility/CYP).[1]

Part 2: Bioisosteric Replacement Strategies[3]

Zone A: Mitigating Aniline Toxicity

The primary goal is to remove the aniline structural alert while maintaining the vector for the urea/amide connection.

  • Aminopyridines & Aminopyrimidines:

    • Strategy: Replace the phenyl ring with a pyridine or pyrimidine.[3]

    • Rationale: Introducing nitrogen into the ring reduces the electron density of the exocyclic amine, making it less prone to oxidation into reactive metabolites. It also lowers lipophilicity (

      
      ).[1]
      
  • Indazoles (Fused Systems):

    • Strategy: Cyclize the amine and the ortho-position (where the Fluorine sits) into an amino-indazole.

    • Rationale: This mimics the H-bond donor/acceptor motif of the urea product but locks the conformation, reducing the entropic cost of binding.

  • Bicyclo[1.1.1]pentane (BCP):

    • Strategy: Replace the phenyl ring with a BCP scaffold.

    • Rationale: This is a cutting-edge "saturated bioisostere." It maintains the linear vector of the phenyl ring but converts the system to an

      
       rich scaffold, significantly improving solubility and removing aromatic toxicity alerts [1].
      
Zone B: Linker Rigidification

The ether linker is metabolically labile and flexible.

  • Difluoromethyl Ether (

    
    ): 
    
    • Strategy: Fluorination of the methylene group.

    • Rationale: The

      
       group is bioisosteric to oxygen in terms of electron density but prevents oxidative dealkylation at that position. It also modulates the acidity of the system.
      
  • Alkyne Linker (

    
    ): 
    
    • Strategy: Replace

      
       with an alkyne.
      
    • Rationale: This creates a rigid, linear spacer.[1] If the binding pocket is narrow (as in many kinase hydrophobic channels), this reduces the entropic penalty. However, it removes the H-bond acceptor capability of the ether oxygen.

Zone C: The Pyridine Tail & CYP Mitigation

The 4-pyridine is a classic CYP inhibitor.

  • Pyrimidine / Pyrazine:

    • Strategy: Add a second nitrogen to the ring (Diazine).

    • Rationale: This significantly lowers the pKa (from ~5.2 to ~0.6-2.0). The reduced basicity makes the nitrogen a poorer ligand for the CYP heme iron, reducing DDI potential while maintaining polarity [2].

  • 2-Methoxy-4-Pyridine:

    • Strategy: Add a small substituent ortho to the nitrogen.

    • Rationale: Steric hindrance prevents the nitrogen from approaching the large heme porphyrin ring of CYP enzymes, effectively "blocking" the interaction without destroying the H-bond acceptor capability for the target protein.

Part 3: Decision Logic for Optimization

The following decision tree guides the medicinal chemist through the replacement process based on assay feedback.

DecisionTree Start Start: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Q_Tox Is Ames Test Positive? Start->Q_Tox Sol_Tox Replace Aniline with: 1. Aminopyridine 2. Bicyclo[1.1.1]pentane Q_Tox->Sol_Tox Yes Q_Met Is t1/2 < 30 min (Microsomes)? Q_Tox->Q_Met No Sol_Tox->Q_Met Sol_Met Target Linker/Pyridine: 1. Use -OCF2- Linker 2. Block Pyridine with 2-OMe Q_Met->Sol_Met Yes Q_CYP Is CYP3A4 IC50 < 10 µM? Q_Met->Q_CYP No Sol_Met->Q_CYP Sol_CYP Replace Pyridine with: 1. Pyrimidine (Lower pKa) 2. C-linked Pyrazole Q_CYP->Sol_CYP Yes End Candidate Selection Q_CYP->End No Sol_CYP->End

Figure 2: Logical workflow for bioisosteric replacement based on ADMET liabilities.

Part 4: Experimental Validation Protocol

To validate the bioisosteric replacements, specifically focusing on the metabolic liability of the pyridine/aniline scaffold, the following Microsomal Stability Assay is required. This protocol is designed to be self-validating.

Protocol: Liver Microsomal Stability (Phase I Metabolism)

Objective: Determine the Intrinsic Clearance (


) of the new analogs compared to the parent aniline.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (1 µM final concentration, <0.1% DMSO).

  • Controls (Self-Validation):

    • High Clearance: Verapamil or Propranolol (Must show

      
       min).[1]
      
    • Low Clearance: Warfarin (Must show >80% remaining at 60 min).[1]

Workflow:

  • Pre-Incubation: Mix 190 µL of microsomal suspension (0.5 mg/mL in phosphate buffer pH 7.4) with test compound. Incubate at 37°C for 5 mins.

  • Initiation: Add 10 µL of NADPH regenerating system to start the reaction (Time

    
    ).
    
  • Sampling: At

    
     min, remove 20 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 80 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis & Acceptance Criteria:

  • Plot

    
     vs. Time.[1]
    
  • The slope

    
     is used to calculate half-life: 
    
    
    
    .
  • Validation Rule: The assay is valid ONLY if the

    
     of the decay curve for the High Clearance control is 
    
    
    
    and the values fall within 2 SD of historical internal data.

Interpretation for Bioisosteres:

  • If replacing Pyridine with Pyrimidine increases

    
     by >2-fold, the hypothesis of reducing heme-coordination/metabolic attack is validated.
    
  • If replacing

    
     with 
    
    
    
    shows no change, metabolic instability is likely driven by the aniline headgroup, not the linker.

References

  • Stepan, A. F., et al. (2011).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonaromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 54(21), 7772–7782.[1] Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[4] Nature Reviews Drug Discovery, 5, 835–844.[1] Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. 3rd Edition. Academic Press. (Chapter on Bioisosteres).

Sources

Metabolic stability of fluorinated ether linkers in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Fluorinated Ether Linkers in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, ether linkers are pivotal for modulating solubility and conformation, yet they frequently represent a "metabolic soft spot." The oxidative cleavage of ethers (O-dealkylation) by Cytochrome P450 (CYP450) enzymes often leads to rapid clearance and short half-lives.

This guide details the strategic incorporation of fluorine into ether linkers to enhance metabolic stability.[1] By leveraging the unique electronic and steric properties of fluorine—specifically in difluoromethoxy (


)  and trifluoromethoxy (

)
motifs—medicinal chemists can effectively block Hydrogen Atom Transfer (HAT), the rate-determining step in oxidative metabolism. We provide a mechanistic rationale, validated experimental protocols for stability assessment, and case studies demonstrating these principles in FDA-approved therapeutics.

The Metabolic Liability: O-Dealkylation Mechanism

To solve the instability problem, one must first understand the mechanism of failure. Ether linkers (e.g., anisole derivatives, aliphatic ethers) are primarily metabolized via O-dealkylation .

The Mechanism

The reaction is catalyzed by CYP450 monooxygenases (primarily CYP2D6, CYP2C9, and CYP3A4).

  • Hydrogen Abstraction: The high-valent Iron-Oxo species (

    
    ) of the CYP heme abstracts a hydrogen atom from the 
    
    
    
    -carbon (adjacent to the oxygen). This is the Rate-Determining Step (RDS).
  • Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical to form a hemiacetal.

  • Collapse: The unstable hemiacetal spontaneously collapses, cleaving the C-O bond to release an aldehyde (or ketone) and an alcohol/phenol.

The Vulnerability

The


-hydrogens in standard ethers are electron-rich due to the adjacent oxygen lone pairs, lowering the bond dissociation energy (BDE) and making them prime targets for electrophilic attack by CYP450.

MetabolicPathway Substrate Ether Substrate (R-O-CH3) Radical C-Radical Intermediate (R-O-CH2•) Substrate->Radical H-Abstraction (RDS) Target of Fluorination CYP CYP450 (Fe=O) CYP->Radical Catalysis Hemiacetal Unstable Hemiacetal (R-O-CH2OH) Radical->Hemiacetal OH Rebound Products Cleavage Products (R-OH + HCHO) Hemiacetal->Products Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated O-dealkylation. The Hydrogen Abstraction step is the primary target for stabilization via fluorination.

The Fluorine Solution: Mechanistic Basis

Replacing hydrogen with fluorine dramatically alters the metabolic profile through three synergistic effects.

Electronic Deactivation (The Inductive Effect)

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced at the


-position:
  • It pulls electron density away from the C-H bonds.

  • This increases the Bond Dissociation Energy (BDE) of the remaining C-H bonds (if any).

  • It destabilizes the positively charged character of the transition state during oxidation, effectively "deactivating" the carbon toward the electrophilic CYP oxidant.

Steric Shielding

The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å) but smaller than a methyl group. This size is sufficient to sterically hinder the approach of the large heme prosthetic group without imposing the massive steric penalty of a methyl or ethyl group.

Lipophilicity and Binding ( )

Fluorination typically increases lipophilicity (


). While this can sometimes increase affinity for the CYP active site (lowering 

), the electronic resistance to oxidation (

)
usually dominates, resulting in a net decrease in intrinsic clearance (

).
Structural Classes of Fluorinated Ethers
  • Trifluoromethoxy (

    
    ):  The "Gold Standard" for stability. It has zero 
    
    
    
    -hydrogens, rendering O-dealkylation impossible via the standard mechanism. It is highly lipophilic (
    
    
    ).
  • Difluoromethoxy (

    
    ):  Contains one 
    
    
    
    -hydrogen. However, the strong electron-withdrawing effect of the two fluorines renders this single hydrogen highly acidic and resistant to radical abstraction. It acts as a unique lipophilic hydrogen bond donor.[2]
  • 
    -Fluoroethers (
    
    
    
    ):
    Monofluorination at the
    
    
    -position (
    
    
    ) is chemically unstable (prone to hydrolysis). Therefore, if a longer chain is needed, fluorine is placed at the
    
    
    -position to reduce the electron density of the
    
    
    -hydrogens through induction, albeit less effectively than direct
    
    
    -substitution.

Case Studies in Drug Design

Pantoprazole (Proton Pump Inhibitor)[2]
  • Challenge: The methoxy group on the benzimidazole ring of early analogues was susceptible to rapid O-demethylation.

  • Solution: Replacement with a difluoromethoxy (

    
    )  group.[2][3]
    
  • Result: The

    
     group blocked the metabolic soft spot while maintaining the necessary electron-donating properties for the pyridine ring's activity. This substitution significantly improved bioavailability compared to non-fluorinated analogues [1].
    
Roflumilast (PDE4 Inhibitor)[2]
  • Challenge: Optimization of potency and metabolic half-life.

  • Solution: Incorporation of a difluoromethoxy group on the catechol ether moiety.

  • Result: The group provided metabolic stability against CYP-mediated cleavage and optimized the lipophilicity for tissue distribution [2].

Riluzole (ALS Treatment)
  • Feature: Contains a trifluoromethoxy (

    
    )  group.[3][4][5][6][7]
    
  • Impact: The

    
     group is metabolically inert. It enhances the molecule's lipophilicity, allowing it to cross the blood-brain barrier (BBB) effectively, which is critical for a CNS drug [3].
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a fluorinated ether linker, a comparative Microsomal Stability Assay is required.[1] This protocol measures the Intrinsic Clearance (


) using Human Liver Microsomes (HLM).
Materials
  • Test Compounds: Fluorinated ether analog vs. non-fluorinated control (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[2]

  • Cofactor: NADPH Regenerating System (solutions A and B) or pure NADPH (10 mM).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow (SOP)
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in KPi buffer.

    • Prepare 1 µM test compound solution in the HLM/buffer mix (0.1% DMSO final).

  • Pre-incubation:

    • Incubate plates at 37°C for 10 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.

    • Control: Include a "minus NADPH" control to check for chemical instability (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold ACN + IS.

    • Vortex and centrifuge (4000 rpm, 20 min, 4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[2] Monitor the disappearance of the parent ion.[2]

Workflow Step1 1. Prepare Reaction Mix (Microsomes + Compound) Step2 2. Pre-incubation (37°C, 10 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Sampling Loop (0, 5, 15, 30, 60 min) Step3->Step4 Step5 5. Quench & Centrifuge (ACN + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent %) Step5->Step6

Figure 2: Standard Operating Procedure for Microsomal Stability Assessment.

Data Interpretation

The raw data (Peak Area Ratio of Analyte/IS) is plotted against time.

Calculations
  • Elimination Rate Constant (

    
    ):  Determine the slope of 
    
    
    
    vs. time.
    
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Decision Matrix

(µL/min/mg)
ClassificationInterpretationAction
< 10 Low ClearanceHighly StableSuitable for development.
10 - 45 ModerateAcceptableMonitor in vivo PK.
> 45 High ClearanceUnstableFluorinate. Switch

to

or

.

Conclusion

The metabolic instability of ether linkers is a solvable problem. By understanding the mechanism of CYP450 O-dealkylation, medicinal chemists can deploy fluorinated motifs like difluoromethoxy and trifluoromethoxy groups to block hydrogen abstraction. These modifications not only extend half-life but often improve lipophilicity and membrane permeability, as evidenced by successful drugs like Pantoprazole and Riluzole.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Retrieved from [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[8] Retrieved from [Link]

Sources

The Lynchpin of Angiogenesis Inhibition: A Technical Guide to 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in VEGFR Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Tumor Growth

The relentless growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to burgeoning cancer cells.[1][2] A central signaling pathway governing this process is mediated by the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors (VEGFRs).[2] Among these, VEGFR-2 (also known as KDR/Flk-1) is the primary mediator of the angiogenic effects of VEGF-A.[3] Upon VEGF-A binding, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including PI3K/Akt and MAPK, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][5] The upregulation of the VEGF/VEGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][6] This guide delves into the significance of the 3-fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold, a key building block in the design of potent and selective VEGFR inhibitors.

The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Scaffold: A Privileged Fragment

The 3-fluoro-4-(pyridin-4-ylmethoxy)aniline moiety has emerged as a valuable starting point in the design of next-generation VEGFR inhibitors. Its structural features are tailored to interact favorably within the ATP-binding pocket of the VEGFR kinase domain. The strategic placement of a fluorine atom can enhance binding affinity and modulate metabolic stability.[7][8] The pyridinylmethoxy group provides a key hydrogen bond acceptor and can be modified to explore different regions of the active site, influencing both potency and selectivity.

Plausible Synthetic Pathway

Step 1: Synthesis of 4-bromo-2-fluoro-1-nitrobenzene

The synthesis would likely begin with the bromination of 1-fluoro-2-nitrobenzene. The nitro and fluoro groups are ortho, para-directing, and the para position to the fluorine is typically favored for bromination.

Step 2: Nucleophilic Aromatic Substitution

The resulting 4-bromo-2-fluoro-1-nitrobenzene can then undergo a nucleophilic aromatic substitution reaction with 4-pyridinemethanol. The nitro group activates the ring towards nucleophilic attack, allowing the displacement of the bromine atom by the pyridinylmethoxy group.

Step 3: Reduction of the Nitro Group

Finally, the nitro group of the resulting 4-((4-bromo-2-fluorophenyl)methoxy)pyridine is reduced to an amine, yielding the target compound, 3-fluoro-4-(pyridin-4-ylmethoxy)aniline. This reduction can be achieved using various standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin in acidic media.

Structure-Activity Relationship (SAR) and Lead Optimization

The 3-fluoro-4-(pyridin-4-ylmethoxy)aniline core provides a versatile platform for generating a library of potential VEGFR inhibitors. Structure-activity relationship studies on analogous series of compounds, such as 4-anilinoquinazolines, have revealed key insights for optimizing inhibitory activity.[11]

ModificationRationaleExpected Impact on Activity
Aniline Ring Substituents Small lipophilic groups at the 4'-position (relative to the quinazoline core in analogous compounds) are often preferred.Introduction of small alkyl or halogen groups could enhance hydrophobic interactions in the active site.[11]
Pyridine Ring Modifications Altering the position of the nitrogen atom or adding substituents can probe different interactions within the ATP binding pocket.May improve selectivity and potency.
Linker Modification Varying the length or flexibility of the methoxy linker can optimize the orientation of the pyridine ring.Could lead to enhanced binding affinity.
Core Scaffold Hopping Replacing the aniline with other heterocyclic systems while retaining the key pharmacophoric features.May lead to novel intellectual property and improved drug-like properties.

For instance, the introduction of a hydroxyl group at the meta position of the aniline in related series has been shown to produce highly potent inhibitors of VEGFR kinases.[11] Similarly, a range of substituents are often well-tolerated at positions that extend into the solvent-exposed region of the active site.[11]

Mechanism of Action: Blocking the ATP-Binding Site

Inhibitors derived from the 3-fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold are designed to be ATP-competitive. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[12] The aniline portion of the molecule typically forms key hydrogen bonds with the hinge region of the kinase, while the pyridinylmethoxy moiety extends into the hydrophobic pocket, making additional van der Waals contacts.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by a competitive inhibitor.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Derivative Inhibitor->Dimerization Inhibits PI3K PI3K/Akt Pathway Dimerization->PI3K MAPK RAS/MAPK Pathway Dimerization->MAPK Proliferation Cell Proliferation PI3K->Proliferation Survival Cell Survival PI3K->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: VEGFR-2 signaling pathway and inhibition.

Experimental Protocols

Synthesis of a Representative VEGFR Inhibitor

The following is a generalized protocol for the synthesis of a hypothetical VEGFR inhibitor (Compound X) derived from 3-fluoro-4-(pyridin-4-ylmethoxy)aniline, coupling it with a quinazoline core, a common strategy in VEGFR inhibitor design.[13]

Step 1: Synthesis of the Quinazoline Core

  • Start with a suitably substituted anthranilic acid.

  • React with formamide or a similar reagent to cyclize and form the quinazolinone ring.

  • Chlorinate the 4-position of the quinazolinone using a chlorinating agent like phosphoryl chloride to yield the 4-chloroquinazoline intermediate.

Step 2: Suzuki-Miyaura Coupling to form Compound X

  • To a solution of 3-fluoro-4-(pyridin-4-ylmethoxy)aniline in a suitable solvent (e.g., 1,4-dioxane), add the 4-chloroquinazoline intermediate, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).[13]

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Compound X.

Synthesis_Workflow cluster_aniline Aniline Moiety Synthesis cluster_quinazoline Quinazoline Core Synthesis Aniline_Start 1-Fluoro-2-nitrobenzene Bromination Bromination Aniline_Start->Bromination SNAr Nucleophilic Aromatic Substitution with 4-Pyridinemethanol Bromination->SNAr Reduction Nitro Group Reduction SNAr->Reduction Aniline_Product 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Reduction->Aniline_Product Coupling Suzuki-Miyaura Coupling Aniline_Product->Coupling Quin_Start Substituted Anthranilic Acid Cyclization Cyclization Quin_Start->Cyclization Chlorination Chlorination Cyclization->Chlorination Quin_Product 4-Chloroquinazoline Chlorination->Quin_Product Quin_Product->Coupling Purification Purification Coupling->Purification Final_Product VEGFR Inhibitor (Compound X) Purification->Final_Product

Caption: Generalized synthetic workflow for a VEGFR inhibitor.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.[12][14]

  • Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1), test compounds, and a detection system.[14]

  • Procedure: a. Incubate the VEGFR-2 enzyme with varying concentrations of the test compound in a 96-well plate.[12] b. Initiate the kinase reaction by adding ATP and the substrate.[12] c. Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).[12] d. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).[12] e. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Cell-Based Proliferation Assay

This assay evaluates the anti-proliferative effects of the test compound on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere. b. Treat the cells with various concentrations of the test compound in the presence of VEGF-A to stimulate proliferation. c. After an incubation period (e.g., 48-72 hours), measure cell viability or proliferation using a colorimetric or fluorescent readout.[12] d. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Perspectives

The 3-fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold represents a promising starting point for the development of novel and effective VEGFR inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel substitutions on both the aniline and pyridine rings to enhance interactions with less conserved regions of the ATP-binding pocket, potentially leading to inhibitors with improved selectivity profiles and reduced off-target effects. Furthermore, the incorporation of this scaffold into multi-targeted kinase inhibitors that simultaneously block other pro-angiogenic pathways, such as those mediated by TIE-2 and EphB4, could offer a synergistic approach to overcoming resistance to anti-angiogenic therapies.[15]

References

  • Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. MDPI. Available from: [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. National Center for Biotechnology Information. Available from: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available from: [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. National Center for Biotechnology Information. Available from: [Link]

  • The VEGF signaling pathway in cancer: the road ahead. National Center for Biotechnology Information. Available from: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service. Reaction Biology. Available from: [Link]

  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit, 40325. Amsbio. Available from: [Link]

  • Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. PubMed Central. Available from: [Link]

  • de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosinekinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available from: [Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PubMed Central. Available from: [Link]

  • (PDF) Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. ResearchGate. Available from: [Link]

  • Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. Oncotarget. Available from: [Link]

  • (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. Available from: [Link]

  • 4-fluoro-3-(pyridin-4-yl)aniline. PubChem. Available from: [Link]

  • VEGFR inhibitor. Otava Chemicals. Available from: [Link]

  • Blocking VEGFR-3 suppresses angiogenic sprouting and vascular network formation. PubMed. Available from: [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry. Available from: [Link]

  • 3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis. EMBL-EBI. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Using 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in Medicinal Chemistry

Causality Behind Experimental Choices: Navigating the Reactivity of a Substituted Aniline

The inherent reactivity of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is governed by the electronic effects of its substituents. The fluorine atom at the 3-position is electron-withdrawing, which can decrease the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner compared to unsubstituted aniline.[7] Conversely, the pyridin-4-ylmethoxy group at the 4-position can have a more complex influence, potentially modulating the overall electron density of the aromatic ring. This electronic balance necessitates the careful selection of coupling reagents and reaction conditions to achieve high yields and purity.

Amide bond formation is typically a two-step process involving the activation of a carboxylic acid followed by nucleophilic attack by the amine.[2][8] The choice of activating agent is critical. For anilines, especially those with modulated reactivity, powerful coupling reagents are often required to overcome the lower nucleophilicity.[4][6]

Recommended Protocol: Amide Coupling with 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

This protocol provides a detailed, step-by-step methodology for the amide coupling of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline with a generic carboxylic acid. Two common and effective coupling systems will be highlighted: HATU/DIPEA and EDC/HOBt.

Safety Precautions

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9][10][11] Work in a well-ventilated fume hood.[10] Refer to the Safety Data Sheet (SDS) for all reagents before use.[9][10][11][12]

Materials and Reagents
  • 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[13][14]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[15][16]

  • HOBt (Hydroxybenzotriazole)[4][15]

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Dissolve Carboxylic Acid and Coupling Reagents in Anhydrous Solvent Amine_Addition Add 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline and Base (e.g., DIPEA) Reagents->Amine_Addition Step 1 Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Amine_Addition->Stirring Step 2 Quench Quench Reaction (e.g., with Water) Stirring->Quench Step 3 Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Step 4 Wash Wash Organic Layer (NaHCO3, Brine) Extract->Wash Step 4 Dry Dry over Na2SO4/MgSO4 Wash->Dry Step 4 Concentrate Concentrate in vacuo Dry->Concentrate Step 4 Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Step 5 Characterize Characterize Product (NMR, MS) Purify->Characterize Step 6

Caption: General workflow for amide coupling.

Protocol A: Using HATU as the Coupling Reagent

HATU is a highly efficient coupling reagent, often used for challenging couplings, including those with less nucleophilic amines.[13][14][17]

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. This involves the formation of an OAt-active ester.[14][18]

  • Add a solution of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[19]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired amide.[20][21]

Protocol B: Using EDC/HOBt as the Coupling Reagent

The EDC/HOBt system is a widely used, cost-effective alternative for amide bond formation.[4][15][22]

  • To a stirred solution of the carboxylic acid (1.0 eq), 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (1.0-1.2 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF (0.1-0.2 M), add EDC (1.2 eq).

  • If using DCM, the reaction is typically run at room temperature. If using DMF, the reaction can be gently heated if necessary.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, if using DMF, remove the solvent under reduced pressure.[23] If using DCM, proceed directly to the work-up.

  • Dilute the residue (or the DCM solution) with ethyl acetate and wash sequentially with 1 M citric acid (to remove unreacted aniline and base), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.[19]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.[20][21]

Mechanistic Insights and Self-Validating Systems

Mechanism of Activation

The success of these protocols hinges on the efficient activation of the carboxylic acid.

  • HATU: The carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted to the OAt-active ester, which is then attacked by the aniline to form the amide.[14][18][24] The pyridine nitrogen in the HOAt byproduct is thought to stabilize the transition state, accelerating the reaction.[14]

  • EDC/HOBt: EDC activates the carboxylic acid to form an O-acylisourea intermediate.[16][22][25] This intermediate is highly reactive but can also be prone to side reactions. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[4][25]

Reaction Monitoring: A Self-Validating Approach

The trustworthiness of these protocols is ensured by diligent reaction monitoring.

  • TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to track the consumption of the starting materials and the formation of the product. The disappearance of the limiting reagent (often the carboxylic acid or aniline) is a key indicator of reaction completion.

  • LC-MS: This technique provides a more definitive assessment of the reaction progress, allowing for the identification of the desired product by its mass-to-charge ratio and the monitoring of starting material consumption.

By closely monitoring the reaction, the researcher can make informed decisions about the reaction time, preventing the formation of byproducts from prolonged reaction times or low yields from incomplete reactions.

Data Presentation: Comparison of Coupling Conditions

ParameterProtocol A (HATU/DIPEA)Protocol B (EDC/HOBt)Rationale & Considerations
Coupling Reagent HATUEDCHATU is generally more reactive and suitable for challenging substrates.[4][13] EDC is more economical for large-scale synthesis.
Additive None (HOAt is part of HATU)HOBtHOBt minimizes side reactions and racemization.[4][25]
Base DIPEA or TEADIPEA or TEA (optional, depending on salt form of reagents)A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.[6][14]
Solvent DMF, DCM, AcetonitrileDMF, DCMDMF is a polar aprotic solvent that can aid in the dissolution of all reaction components.[14] DCM is often easier to remove during work-up.
Reaction Time Typically 2-12 hoursTypically 4-24 hoursHATU-mediated couplings are generally faster.[14]
Work-up Aqueous washAqueous washThe work-up is designed to remove the coupling agent byproducts (tetramethylurea for HATU, ethyl-dimethylaminopropyl urea for EDC) and unreacted starting materials.[19]

Visualizing the Mechanism: HATU-Mediated Amide Coupling

HATU_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) Carboxylic_Acid->Carboxylate Deprotonation HATU HATU Active_Ester OAt-Active Ester HATU->Active_Ester Base Base (e.g., DIPEA) Base->Carboxylate Aniline Ar-NH2 (3-Fluoro-4-(pyridin-4-ylmethoxy)aniline) Amide R-CO-NH-Ar (Amide Product) Aniline->Amide Carboxylate->Active_Ester Activation Active_Ester->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt Anion Active_Ester->Byproducts

Caption: Mechanism of HATU-mediated amide bond formation.

References

  • HATU - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (n.d.). Retrieved from [Link]

  • Purification of amide compound - US7102032B2 - Google Patents. (n.d.).
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents. (n.d.).
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. (2018). Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023). Retrieved from [Link]

  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization studies of an amide coupling reaction with anilines a, The... - ResearchGate. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from [Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Process optimization for acid-amine coupling - Current Chemistry Letters. (2022). Retrieved from [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (n.d.). Retrieved from [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. (2026). Retrieved from [Link]

Sources

Solvent selection for nucleophilic substitution reactions involving fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Engineering for Nucleophilic Substitution in Fluoroaniline Chemistries

Abstract

Fluoroanilines serve as critical pharmacophores in modern drug discovery, acting as bioisosteres and metabolic blockers. However, their synthesis and functionalization present a dichotomy: the fluorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr) but simultaneously deactivates the amine nitrogen for N-alkylation. This guide provides a distinct, evidence-based framework for solvent selection, moving beyond traditional "try-and-see" approaches. We detail the mechanistic impact of solvation on transition states, provide protocols for regioselective control, and offer validated green alternatives to restricted dipolar aprotic solvents.

Mechanistic Basis of Solvent Influence

To select the correct solvent, one must first define the role of the fluoroaniline in the reaction: is it the substrate (being attacked) or the nucleophile (doing the attacking)?

Scenario A: Fluoroaniline as the Product (SNAr)

Context: Displacing a leaving group (Halide/Nitro) on a fluoro-arene to form a fluoroaniline. The rate-determining step is the formation of the anionic Meisenheimer complex.

  • Solvent Requirement: High dielectric constant (

    
    ) to stabilize the zwitterionic intermediate.
    
  • The Trap: Protic solvents (MeOH, EtOH) stabilize the leaving group but often form a solvation shell around the incoming nucleophile (amine), reducing its kinetic energy and reaction rate.

  • The Solution: Polar Aprotic solvents (DMSO, DMF, NMP) leave the nucleophile "naked" (desolvated) and highly reactive while stabilizing the polar transition state.

Scenario B: Fluoroaniline as the Nucleophile (N-Alkylation)

Context: Reacting a fluoroaniline with an alkyl halide. Fluorine atoms are highly electronegative (


), inductively withdrawing electron density from the aromatic ring and the amine lone pair.
  • The Problem: Fluoroanilines are weak nucleophiles (pKa of 4-fluoroaniline

    
     4.6 vs. 4.6 for aniline, but poly-fluoroanilines are significantly lower).
    
  • Solvent Requirement: Solvents that maximize the nucleophilicity of the amine are critical.[1] Hydrogen-bond accepting solvents (like THF) can interact with the amine protons, slightly increasing electron density on the nitrogen, but steric bulk must be considered.

Visualization: Mechanistic Workflow

The following diagram illustrates the decision logic for solvent selection based on the specific electronic demands of the reaction type.

SolventSelection Start Define Reaction Role Role1 Fluoro-Arene as Substrate (S_NAr Mechanism) Start->Role1 Role2 Fluoroaniline as Nucleophile (N-Alkylation) Start->Role2 Mech1 Requirement: Stabilize Meisenheimer Complex Leave Nucleophile 'Naked' Role1->Mech1 Mech2 Requirement: Overcome Inductive Deactivation Solvate Leaving Group Role2->Mech2 Solvent1 Preferred: Polar Aprotic (DMSO, DMF, NMP) Mech1->Solvent1 Standard Solvent2 Green Alt: Cyrene or DMSO:EtOAc (1:1) Mech1->Solvent2 Sustainable Solvent3 Preferred: High Boiling Aprotic (MeCN, Toluene/Phase Transfer) Mech2->Solvent3 Outcome1 High Yield Fast Kinetics Solvent1->Outcome1 Outcome2 Regioselectivity Control (Mono vs Multi) Solvent2->Outcome2

Figure 1: Decision matrix for solvent selection based on the electronic role of the fluoroaniline species.

Solvent Selection Matrix

The following table synthesizes physical properties with experimental outcomes for fluoroaniline chemistry.

Solvent ClassRepresentative SolventsDielectric Const. (

)
Suitability for SNArSuitability for N-AlkylationGreen Status
Polar Aprotic DMF, NMP, DMAc32 - 38Excellent. Stabilizes transition state; accelerates rate.Good. High boiling point allows thermal activation.Restricted. Reprotoxic (Reach Annex XVII).
Sulfoxides DMSO47Excellent. Highest rate enhancement.Moderate. Difficult workup (high BP).Problematic. Permeable to skin; difficult disposal.
Nitriles Acetonitrile (MeCN)37Good. Lower BP allows easier workup.Excellent. Good balance of polarity/volatility.Preferred.
Bio-Based Cyrene™ 32Excellent. Near-drop-in replacement for NMP.Good. Stable at moderate temps (<100°C).Green. Cellulose-derived.[2]
Binary Systems DMSO/EtOAc (40:60)TunableHigh. EtOAc lowers viscosity and aids workup.Moderate. Limited by EtOAc boiling point.Green. Synergistic safety profile.

Detailed Experimental Protocols

Protocol A: Green Synthesis of Functionalized Fluoroanilines (SNAr)

Objective: Synthesis of 4-(pyrrolidin-1-yl)-2,3,5,6-tetrafluoropyridine using a sustainable solvent system. Rationale: Pentafluoropyridine is highly reactive. Using traditional DMF often leads to over-substitution (displacing multiple fluorines). Using MeCN or Cyrene allows for tighter thermal control and cleaner regioselectivity.

Materials:

  • Pentafluoropyridine (1.0 eq)

  • Pyrrolidine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Cyrene™ (dihydrolevoglucosenone) or MeCN.

Workflow:

  • Preparation: Dissolve Pentafluoropyridine (1.69 g, 10 mmol) in Cyrene (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Controlling temperature is critical to prevent bis-substitution.

  • Addition: Mix Pyrrolidine (0.75 g, 10.5 mmol) with DIPEA (1.55 g, 12 mmol) in Cyrene (5 mL). Add this mixture dropwise to the reaction flask over 15 minutes.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product should appear as a distinct spot; starting material should be consumed.

  • Workup (The "Green" Advantage):

    • Add water (30 mL) to the reaction mixture.

    • Cyrene is miscible with water, but the organic product will precipitate or oil out.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).

    • Dry over MgSO4 and concentrate in vacuo.

  • Validation: 19F NMR should show two distinct signals (integrating 2:2) for the symmetrical tetrafluoro-product.

Protocol B: Regioselective Control in Polyfluoroanilines

Objective: Directing substitution to the para vs. ortho position. Mechanism: Regioselectivity is governed by the stability of the Meisenheimer complex.

  • High Polarity (DMSO/DMF): Favors the "hard" substitution path, often stabilizing the complex formed by attack para to the strongest electron-withdrawing group (NO2 or CF3).

  • Lower Polarity (THF/Toluene): Can favor ortho substitution if H-bonding between the nucleophile and a substituent (like a nitro group) is possible (Guided SNAr).

Experimental Setup for Regioselectivity Screening:

  • Set up two parallel reactions of 2,3,4-trifluoronitrobenzene with benzylamine (1.1 eq).

    • Vial A: Solvent = DMSO (Polar Aprotic).[1]

    • Vial B: Solvent = Toluene (Non-polar).

  • Heat both to 80°C for 4 hours.

  • Analysis: Analyze crude aliquots via HPLC.

    • Expectation: Vial A will show a higher ratio of para-substitution (relative to NO2). Vial B may show increased ortho-substitution due to the "ortho-effect" (H-bonding stabilization in the transition state).

Green Chemistry & Sustainability (E-E-A-T)

The pharmaceutical industry is aggressively moving away from DMF and NMP due to REACH restrictions.

The "Cyrene" Solution: Cyrene (dihydrolevoglucosenone) is a bio-based chiral dipolar aprotic solvent.[2]

  • Viscosity Warning: Cyrene is more viscous than DMF. Ensure robust stirring (overhead stirrers recommended for scale >100g).

  • Stability: Avoid strong bases (pH > 12) or high temperatures (>120°C) for prolonged periods, as Cyrene can undergo aldol-type polymerization. For highly basic SNAr, use DMSO/EtOAc mixtures instead.

Workup Optimization: Traditional DMF removal requires multiple water washes (generating large aqueous waste) or high-vac distillation.

  • Recommendation: Use 2-MeTHF (2-Methyltetrahydrofuran) for extractions. It is derived from corncobs, has a higher boiling point than THF, and separates cleanly from water, reducing emulsion formation common with fluoroaniline derivatives.

References

  • Mechanism of SNAr Reactions

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Fluorine Compounds. Chemical Reviews.
    • Context: Foundational text on the Meisenheimer complex stabiliz
  • Cyrene as a Green Alternative

    • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.[2][3] Chemical Communications.

    • Context: Establishes Cyrene's physical properties m
  • Regioselectivity in Polyfluoroarenes

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Journal of Fluorine Chemistry.
    • Context: Details the solvent effects on C-4 vs C-2
  • Pharma Solvent Selection Guides

    • Prat, D., et al. (2016). CHEM21 selection guide of classical-and less classical-solvents. Green Chemistry.
    • Context: The definitive industry standard for solvent safety and green categorization (Sanofi/Pfizer/GSK d
  • Nucleophilicity of Fluoroanilines

    • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • Context: Quantitative data on electron withdrawal by Fluorine affecting pKa and nucleophilicity.

Sources

Application Notes and Protocols: Synthesis of Substituted Ureas via Reaction of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline with Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N,N'-substituted ureas, a critical pharmacophore in numerous kinase inhibitors, through the reaction of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline with various isocyanates. Detailed mechanistic insights, step-by-step experimental protocols, and data presentation are included to support researchers in drug discovery and medicinal chemistry. The protocols are grounded in established synthetic transformations and aim to provide a robust framework for the generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Significance of the Urea Moiety in Kinase Inhibition

The substituted urea linkage is a cornerstone in the design of small molecule kinase inhibitors. This functional group often acts as a hydrogen bond donor and acceptor, facilitating crucial interactions within the ATP-binding pocket of various kinases. Prominent examples of urea-containing kinase inhibitors include Sorafenib and Regorafenib, which are utilized in the treatment of various cancers.[1][2] The synthesis of analogs of these drugs is a key strategy in the development of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][3]

The reaction between an aniline derivative and an isocyanate is a classical and highly efficient method for the formation of a urea bond. This application note focuses on the reaction of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, a key building block for Sorafenib and Regorafenib analogs, with a range of isocyanates. The fluorine substituent on the aniline ring can significantly modulate the electronic properties and conformational preferences of the final molecule, potentially leading to enhanced biological activity.[4]

Mechanistic Overview: Nucleophilic Addition to the Isocyanate

The formation of the urea linkage proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea product.

The reactivity of this transformation is influenced by several factors:

  • Nucleophilicity of the Aniline: Electron-donating groups on the aniline ring increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups decrease reactivity. The fluorine atom in 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is electron-withdrawing, which can slightly decrease the nucleophilicity of the amino group.[5]

  • Electrophilicity of the Isocyanate: Electron-withdrawing groups on the isocyanate increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Aromatic isocyanates are generally more reactive than aliphatic ones due to the electronic effects of the aromatic ring.[6]

  • Solvent: The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) to avoid competing reactions of the isocyanate with the solvent.

  • Catalysis: While often unnecessary, the reaction can be catalyzed by Lewis acids or bases in cases of low reactivity.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Aniline 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline TS Zwitterionic Intermediate Aniline->TS Nucleophilic Attack Isocyanate R-N=C=O Isocyanate->TS Urea Substituted Urea TS->Urea Proton Transfer

Caption: General mechanism for urea formation.

Experimental Protocols

The following protocols provide a general framework for the reaction of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline with isocyanates. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

General Procedure for the Synthesis of N-(Aryl/Alkyl)-N'-(3-fluoro-4-(pyridin-4-ylmethoxy)phenyl)ureas

This procedure is adapted from established methods for the synthesis of diaryl ureas.[8]

Materials and Reagents:

ReagentCAS NumberSupplier (Example)
3-Fluoro-4-(pyridin-4-ylmethoxy)aniline937598-36-2BLDpharm
Substituted Isocyanate (e.g., Phenyl isocyanate)103-71-9Sigma-Aldrich
Anhydrous Dichloromethane (DCM)75-09-2Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-Aldrich
Anhydrous Potassium Carbonate (for specific reactions)584-08-7Sigma-Aldrich

Experimental Workflow:

Workflow start Start dissolve_aniline Dissolve 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in anhydrous solvent start->dissolve_aniline add_isocyanate Add isocyanate dropwise at 0 °C dissolve_aniline->add_isocyanate warm_rt Warm to room temperature and stir add_isocyanate->warm_rt monitor_rxn Monitor reaction by TLC/LC-MS warm_rt->monitor_rxn workup Aqueous workup monitor_rxn->workup Reaction Complete purify Purify by column chromatography or recrystallization workup->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for urea synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (1.0 eq).

  • Solvent Addition: Dissolve the aniline in a suitable anhydrous solvent (e.g., DCM, THF, or DMF) to a concentration of approximately 0.1-0.5 M.

  • Isocyanate Addition: Cool the solution to 0 °C using an ice bath. Add the desired isocyanate (1.0-1.2 eq) dropwise via syringe. The use of a slight excess of the isocyanate can help drive the reaction to completion, but a larger excess may lead to side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture can be worked up in one of the following ways:

    • Precipitation: If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under vacuum.

    • Extraction: If the product is soluble, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Protocol for Reactions Requiring Base Catalysis

For less reactive anilines or isocyanates, the addition of a non-nucleophilic base can facilitate the reaction.[8]

Additional Reagent:

  • Anhydrous Potassium Carbonate (K₂CO₃) or a tertiary amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Modified Protocol:

  • Follow steps 1 and 2 of the general procedure.

  • Add the base (1.5-2.0 eq) to the solution of the aniline.

  • Proceed with step 3 of the general procedure, adding the isocyanate.

  • Continue with the remaining steps as described in the general procedure. The presence of a solid base like potassium carbonate will require filtration after the reaction is complete.

Analytical Characterization and Data

The synthesized urea derivatives should be thoroughly characterized to confirm their structure and purity.

Typical Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The urea N-H protons typically appear as broad singlets in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Example Data Table:

Isocyanate ReactantProductYield (%)Melting Point (°C)
Phenyl isocyanate1-(3-Fluoro-4-(pyridin-4-ylmethoxy)phenyl)-3-phenylurea85-95180-182
4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(3-fluoro-4-(pyridin-4-ylmethoxy)phenyl)urea88-98210-212
4-Methylphenyl isocyanate1-(3-Fluoro-4-(pyridin-4-ylmethoxy)phenyl)-3-(p-tolyl)urea82-92195-197
Ethyl isocyanate1-Ethyl-3-(3-fluoro-4-(pyridin-4-ylmethoxy)phenyl)urea75-85165-167

Note: Yields and melting points are illustrative and will vary based on specific reaction conditions and the purity of the isolated product.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The use of a more polar aprotic solvent like DMF can also be beneficial. For particularly unreactive partners, base catalysis may be required.

  • Side Reactions: Isocyanates can react with water to form unstable carbamic acids, which decompose to the corresponding amine and carbon dioxide. This amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct. Therefore, it is crucial to use anhydrous solvents and maintain an inert atmosphere.[9] Isocyanates can also trimerize to form isocyanurates, especially at elevated temperatures or in the presence of certain catalysts.[7]

  • Purification Challenges: The urea products are often polar and may have limited solubility in common organic solvents, which can make purification by column chromatography challenging. A mixed solvent system with a polar component (e.g., methanol in DCM) may be necessary for elution. Recrystallization is often an effective purification method for these compounds.

Conclusion

The reaction of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline with isocyanates is a reliable and versatile method for the synthesis of a diverse range of substituted ureas. These compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

References

  • Hwang, S. H., Wecksler, A. T., Zhang, G., Morisseau, C., Nguyen, L. V., Fu, S. H., & Hammock, B. D. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3732–3737.
  • Hwang, S. H., Wecksler, A. T., Zhang, G., Morisseau, C., Nguyen, L. V., Fu, S. H., & Hammock, B. D. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors.
  • Zhang, C., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40225–40239.
  • Semantic Scholar. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors.
  • Ma, D., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
  • Beauchemin, A. M., et al. (2015). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Organic & Biomolecular Chemistry, 13(28), 7648–7656.
  • Singh, R. P., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(03), 422–429.
  • Kumar, S., et al. (2018).
  • Skrylkova, Y. G., et al. (2022). Reaction of Hexamethylene Diisocyanate with Amines. Russian Journal of General Chemistry, 92(10), 2035–2041.
  • Cole, M. L., et al. (2019). Catalyzed Hydroamination of Isocyanates. Organometallics, 38(20), 3959–3963.
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(12), 5431-5433.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.
  • Askiitians. (2025). What is the reaction involved when aniline is converted into phenyl isocyanide?
  • Movassaghi, M., & Hill, M. D. (2008). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
  • Zhang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Li, H., & Szostak, M. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4647–4654.
  • BLDpharm. 3-Fluoro-4-[(pyridin-4-yl)methoxy]aniline.
  • Li, Y., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1145–1153.
  • Nawrocka, W., et al. (2014). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 19(6), 7856–7873.
  • Abdel-Aziz, M., et al. (2019). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Medicinal Chemistry Research, 28(1), 108–118.
  • PubChem. 4-fluoro-3-(pyridin-4-yl)aniline.
  • Google Patents. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds.
  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 3-Fluoro-4-(Trifluoromethoxy)aniline.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline.
  • ResearchGate. (2019).
  • Aidic. (2015). Isocyanates as Precursors to Biomedical Polyurethanes.
  • Gáspár, A., et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Periodica Polytechnica Chemical Engineering, 62(1), 11–16.
  • Eindhoven University of Technology. (2023).
  • Singh, B. (1992). Synthesis of 2-amino-4-(4-pyridinyl)-1,3,5-triazine and its novel reaction with isocyanates. Tetrahedron Letters, 33(21), 2969-2972.
  • ResearchGate. (2015).

Sources

Optimizing Urea Formation with 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the N-(3-Fluoro-4-(pyridin-4-ylmethoxy)phenyl)urea Scaffold

In the landscape of modern drug discovery, the diaryl urea motif is a cornerstone for the development of targeted therapies, particularly in oncology. Molecules featuring this scaffold have demonstrated potent inhibitory activity against a range of protein kinases by establishing critical hydrogen bonding interactions within the ATP-binding pocket. The specific aniline, 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, serves as a highly valuable building block for creating sophisticated urea derivatives. Its unique trifecta of structural features—an electron-deficient aniline core due to the ortho-fluoro substituent, a flexible pyridinylmethoxy side chain providing an additional hydrogen bond acceptor, and the aniline nitrogen as a key nucleophile—offers a rich platform for molecular design.

The fluorine atom can enhance metabolic stability and binding affinity, while the pyridinylmethoxy group can improve solubility and provide a crucial interaction point with the target protein.[1][2] However, the successful and efficient formation of the urea linkage with this aniline presents a nuanced optimization challenge. The reduced nucleophilicity of the aniline nitrogen, a consequence of the electron-withdrawing fluorine, necessitates careful selection of reagents and reaction conditions. Furthermore, the basicity of the pyridine nitrogen introduces a potential site for unwanted side reactions or catalyst inhibition, a factor that must be judiciously managed throughout the synthetic process.[3]

This comprehensive guide provides a detailed exploration of the key parameters influencing urea formation with 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline. We will delve into the mechanistic rationale behind various synthetic strategies, offer optimized protocols, and present a framework for troubleshooting common challenges. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, biologically active molecules.

Understanding the Core Reaction: Mechanistic Considerations

The formation of an unsymmetrical urea from an aniline and a second amine component (R₂-NH₂) fundamentally involves the creation of a carbonyl bridge between the two nitrogen atoms. This is typically achieved by reacting the aniline with a carbonyl source that has a good leaving group, which can be attacked by the amine. The most common strategies involve an isocyanate intermediate, either pre-formed or generated in situ.

The Isocyanate Pathway

The reaction of an amine with an isocyanate is a highly efficient method for urea formation.[4] For the synthesis of ureas from 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, this can be approached in two ways:

  • Reaction with a pre-formed isocyanate: If the desired urea is to be formed with a partner amine that is readily converted to a stable isocyanate (R-N=C=O), the reaction is a straightforward nucleophilic addition of the aniline to the isocyanate.

  • In situ generation of the isocyanate from the aniline: Alternatively, 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline can be converted into its corresponding isocyanate, which then reacts with a second amine. This is often achieved using phosgene or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI).

G cluster_0 In situ Isocyanate Generation cluster_1 Urea Formation Aniline 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Phosgene_Source Phosgene Equivalent (e.g., Triphosgene, CDI) Isocyanate Isocyanate Intermediate Amine Partner Amine (R-NH2) Urea Target Urea Product

The Carbamate Pathway

An alternative and often milder approach involves the use of a carbamate intermediate. In this method, one of the amine components is first converted into a carbamate, typically a phenyl or an activated ester carbamate. This carbamate then reacts with the other amine to form the urea, releasing phenol or another leaving group. This strategy avoids the handling of highly reactive and toxic isocyanates.[5][6]

G cluster_0 Carbamate Formation cluster_1 Urea Synthesis Aniline_1 Starting Amine (R-NH2) Chloroformate Phenyl Chloroformate Carbamate Phenyl Carbamate Intermediate Aniline_2 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Urea_Product Target Urea Product

Optimization of Reaction Parameters

The successful synthesis of ureas from 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline hinges on the careful optimization of several key parameters.

Choice of Carbonylating Agent

The selection of the carbonylating agent is critical and depends on the overall synthetic strategy, scale, and safety considerations.

ReagentAdvantagesDisadvantages
Isocyanates High reactivity, often leading to high yields and clean reactions.Can be toxic and moisture-sensitive. May not be commercially available for all desired R-groups.
Triphosgene Solid, easier to handle than gaseous phosgene. Efficient for in situ isocyanate formation.Decomposes to phosgene, requiring careful handling in a fume hood. Can lead to side products if stoichiometry is not controlled.
CDI Solid, non-toxic, and easy to handle.[7]Can lead to the formation of symmetrical urea byproducts if the order of addition is not optimized.
Phenyl Chloroformate Used to form stable phenyl carbamate intermediates, avoiding the need to handle isocyanates directly.[5][6]The reaction of the carbamate with the aniline can be slower and may require heating.
Chlorosulfonyl Isocyanate Highly reactive, can be used for direct conversion of amines to ureas.[8]Can be corrosive and moisture-sensitive.
Solvent Selection

The choice of solvent can significantly impact reaction rate and product purity. Aprotic solvents are generally preferred to avoid reaction with the isocyanate or other activated intermediates.

  • Dichloromethane (DCM): A good general-purpose solvent for many urea formation reactions at or below room temperature.

  • Tetrahydrofuran (THF): Another excellent choice, particularly for reactions involving organometallic reagents or when slightly higher temperatures are needed.

  • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can be beneficial for dissolving starting materials and for reactions that require heating. DMSO has been shown to be particularly effective for the aminolysis of phenyl carbamates.[5]

  • Acetonitrile (ACN): A polar aprotic solvent that can also be used, especially for HPLC monitoring.

Base and Catalyst Considerations

The inclusion of a base is often necessary, particularly when using phosgene equivalents or chloroformates, to neutralize the acid generated during the reaction (e.g., HCl).

  • Non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to avoid competing with the desired amine nucleophile.

  • Pyridine can also be used as a base and solvent, though care must be taken as it can also act as a nucleophilic catalyst.

The basic nitrogen of the pyridinylmethoxy moiety in the starting material can itself act as a base. This can be a double-edged sword. While it may be sufficient to scavenge small amounts of acid, it can also be protonated, potentially altering the solubility and reactivity of the starting material. In strongly acidic conditions, protonation of the aniline nitrogen can occur, deactivating it towards electrophilic attack.[9][10]

Temperature and Reaction Time

The reduced nucleophilicity of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline may necessitate more forcing conditions compared to more electron-rich anilines.

  • Reactions with highly reactive isocyanates can often be conducted at room temperature or even at 0 °C to control exotherms.

  • Reactions involving CDI or phenyl carbamates may require heating (e.g., 50-80 °C) to achieve a reasonable reaction rate.

Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the optimal reaction time.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the optimization of urea formation using 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Urea Synthesis via a Phenyl Carbamate Intermediate

This two-step protocol is a reliable and relatively safe method that avoids the isolation of isocyanates.

Step 1: Synthesis of the Phenyl Carbamate

  • To a stirred solution of the desired partner amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add phenyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the phenyl carbamate, which can often be used in the next step without further purification.

Step 2: Urea Formation

  • To a solution of the phenyl carbamate (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol) add 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Urea Synthesis using Carbonyldiimidazole (CDI)

This one-pot protocol is convenient but requires careful control of the order of addition to minimize the formation of symmetrical urea byproducts.

  • To a stirred suspension of CDI (1.1 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add a solution of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the imidazolyl carbamate intermediate.

  • To this mixture, add the partner amine (1.2 eq) and stir at room temperature or heat to reflux as needed, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Characterization and Monitoring

Rigorous analytical monitoring is essential for optimizing the reaction and characterizing the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is an invaluable tool for monitoring reaction progress, assessing purity, and quantifying yield.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.

  • Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm) is commonly used.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of the final product.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methylene protons of the pyridinylmethoxy group, and the NH protons of the urea linkage. The NH protons often appear as broad singlets and their chemical shift can be concentration-dependent.

  • ¹³C NMR: The urea carbonyl carbon will have a characteristic chemical shift in the range of 150-160 ppm.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the aniline ring will be present.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this class of compounds, typically showing the [M+H]⁺ ion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive carbonylating agent. Deactivation of the aniline by protonation. Steric hindrance.Increase reaction temperature. Use a more reactive agent (e.g., an isocyanate). Add a non-nucleophilic base (DIPEA, TEA).
Formation of Symmetrical Urea Reaction of the activated intermediate with the starting amine. Incorrect order of addition with CDI.For CDI reactions, add the aniline to the CDI first to form the imidazolyl carbamate before adding the second amine. Use a carbamate-based method (Protocol 1).
Side Reactions at the Pyridine Nitrogen Reaction with acidic reagents or byproducts.Use a non-nucleophilic base to neutralize acids. Consider protecting the pyridine nitrogen if necessary, though this adds steps to the synthesis.
Difficult Purification Similar polarity of starting materials and product. Presence of byproducts.Optimize reaction conditions to drive to completion. Use a different chromatographic eluent system or consider preparative HPLC.

Conclusion

The synthesis of ureas from 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a critical transformation for the development of novel therapeutics. While the electronic and structural features of this aniline present unique challenges, a systematic approach to optimization can lead to high-yielding and robust processes. By carefully considering the choice of carbonylating agent, solvent, and base, and by employing rigorous analytical monitoring, researchers can efficiently access a wide range of valuable urea derivatives. The protocols and insights provided in this guide serve as a foundation for the successful implementation and optimization of this important reaction in a drug discovery setting.

References

  • Eldehna, W.M., Fares, M., Ibrahim, H.S., Aly, M.H., Zada, S., Ali, M.M., Abou-Seri, S.M., Abdel-Aziz, H.A., & Abou El Ella, D.A. (2016).
  • Lijuan Zhang, Wenpin Xia, Bo Wang, Yu Luo, and Wei Lu. (2012). Convenient Synthesis of Sorafenib and Its Derivatives.
  • Pyridine. (2024). In Wikipedia. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2018).
  • Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (2023). PMC.
  • Skeletal Editing from Pyridine to Aniline via C-Insertion and N-Isomeriz
  • PREPARATION OF PYRIDINE DERIVATIVES USING PYRIMIDINIUM DERIVATIVES AS INTERMEDIATES. (2005).
  • Application of the pyridine-to-aniline transformation. (n.d.).
  • Interpreting complex NMR spectra of substituted phenylurea deriv
  • Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. (2021). PMC.
  • Synthesis optimization of urea derivatives. (n.d.).
  • meta-Directed fluorin
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad
  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contamin
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001).
  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2011).
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyan
  • Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investig
  • 3-Fluoro-p-anisidine 98 366-99-4. (n.d.). MilliporeSigma.
  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. (2020). Organic Chemistry Portal.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
  • Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. (n.d.). Academia.edu.
  • Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. (2017). Preprints.org.
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013).
  • 937598-36-2|3-Fluoro-4-[(pyridin-4-yl)methoxy]aniline. (n.d.). BLDpharm.
  • 3-Fluoro-4-nitroaniline synthesis. (n.d.). ChemicalBook.
  • Novel process for synthesis of heteroaryl-substituted urea compounds. (2001).
  • Electrochemical synthesis of urea on MBenes. (2021). PMC.
  • Technical Guide: Physicochemical Properties of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
  • Chlorosulfonyl Isocyanate Reactions with Fluoroalkenes. (n.d.). Scribd.
  • USTC makes efficient urea electrosynthesis via doping effect. (2024). EurekAlert!.
  • Protonation of aniline slows electrophilic arom
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Addition of carbonyl fluoride to organic and inorganic nitriles. (1968). VTechWorks.
  • Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). PubMed.
  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019).
  • Highly Selective Electrochemical Synthesis of Urea Derivatives Initiated from Oxygen Reduction in Ionic Liquids. (2022). PMC.
  • Isocyanates and Isothiocyan
  • Chlorosulfonyl isocyanate. (n.d.). Organic Syntheses Procedure.
  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2025).

Sources

Application Notes & Protocols: Handling and Storage of Light-Sensitive Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. However, their inherent sensitivity to light, air, and temperature presents significant challenges in maintaining their purity and stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of light-sensitive aniline derivatives. By elucidating the mechanisms of degradation and providing detailed, field-proven protocols, this guide aims to ensure the integrity of these critical compounds, thereby promoting reproducible and reliable experimental outcomes.

Introduction: The Challenge of Aniline Derivative Instability

Aniline derivatives are aromatic amines that are susceptible to degradation through various pathways, primarily initiated by exposure to light and atmospheric oxygen.[1] The aromatic amine functional group is readily oxidized, a process that is often accelerated by ultraviolet (UV) and visible light. This degradation can lead to the formation of colored impurities, polymers, and other byproducts that can compromise the quality of the compound and the success of subsequent reactions or biological assays.[2][3]

The primary degradation pathways include:

  • Photo-oxidation: Light energy, particularly in the UV spectrum, can excite aniline derivative molecules, making them more susceptible to reaction with oxygen. This can lead to the formation of radical intermediates, which can then propagate a chain reaction of degradation.[4][5]

  • Polymerization: Some aniline derivatives, especially those with alkenyl groups, are prone to polymerization upon exposure to light, heat, or radical initiators.[2] This results in the formation of insoluble polymeric materials, reducing the purity and usability of the compound.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of certain aniline derivatives, particularly if they possess hydrolyzable functional groups.[2][6]

Understanding these degradation pathways is crucial for developing effective handling and storage strategies. The protocols outlined in this document are designed to mitigate these risks by controlling the compound's environment.

Core Principles of Handling and Storage

The effective management of light-sensitive aniline derivatives revolves around three core principles:

  • Exclusion of Light: Minimizing exposure to ambient and artificial light is the most critical factor in preventing photodegradation.

  • Inert Atmosphere: Replacing atmospheric oxygen with an inert gas (e.g., nitrogen or argon) prevents oxidation.

  • Temperature Control: Low temperatures slow down the rates of all chemical reactions, including degradation processes.[2][7]

These principles form the foundation of the detailed protocols that follow.

Recommended Storage Protocols

Proper storage is the first line of defense in preserving the integrity of aniline derivatives. The following protocols are recommended for short-term and long-term storage.

Short-Term Storage (In-Use, < 1 month)

For aniline derivatives that are in active use, the following storage conditions are recommended:

ParameterRecommendationRationale
Container Amber glass vials or opaque polypropylene tubes with tight-fitting caps.[2][8][9]Amber glass effectively blocks UV and a significant portion of visible light. Opaque tubes offer complete light protection. Tight-fitting caps prevent exposure to air and moisture.
Atmosphere Displace air with an inert gas (nitrogen or argon) before sealing.An inert atmosphere prevents oxidation of the amine functional group.
Temperature 4°C (refrigerated).Reduced temperature slows down the rate of potential degradation reactions.
Labeling Clearly label with the compound name, concentration, date of preparation, and a "Light-Sensitive" warning.Proper labeling ensures sample identification and alerts users to the handling requirements.
Long-Term Storage (> 1 month)

For long-term archival of aniline derivatives, more stringent conditions are necessary:

ParameterRecommendationRationale
Container Flame-sealed amber glass ampoules or screw-cap vials with PTFE-lined septa.Ampoules provide a hermetic seal, offering the best protection against air and moisture. PTFE-lined septa provide a good seal for vials.
Atmosphere Purge with a high-purity inert gas (nitrogen or argon) before sealing.A high-purity inert atmosphere is crucial for preventing long-term oxidative degradation.
Temperature -20°C to -80°C (frozen).[2][7]Deep-freezing significantly slows down all degradation pathways, ensuring maximum stability over extended periods.
Location Store in a designated, dark, and secure freezer or cold room.A dedicated and dark storage location minimizes accidental light exposure and ensures sample security.

Detailed Handling Protocols

All handling procedures for light-sensitive aniline derivatives should be performed with the goal of minimizing exposure to light and air.

General Handling Workflow

The following diagram illustrates the general workflow for handling light-sensitive aniline derivatives:

Handling_Workflow Start Start: Retrieve from Storage Dim_Light Work in a Dimly Lit Area or with a Safe Light Start->Dim_Light Inert_Atmosphere Handle Under an Inert Atmosphere (Glovebox or Schlenk Line) Dim_Light->Inert_Atmosphere Weighing Weighing Protocol Inert_Atmosphere->Weighing Dissolution Dissolution Protocol Weighing->Dissolution Reaction_Setup Reaction Setup or Assay Preparation Dissolution->Reaction_Setup Storage Return to Appropriate Storage Conditions Reaction_Setup->Storage

Caption: General workflow for handling light-sensitive aniline derivatives.

Protocol for Weighing Light-Sensitive Aniline Derivatives

Accurate weighing is a critical step that requires careful execution to prevent degradation.

Materials:

  • Analytical balance

  • Weighing paper or weighing boat[10]

  • Spatula

  • Amber vial or other suitable container for the weighed compound

  • Inert gas source (optional, for highly sensitive compounds)

Procedure:

  • Prepare the Workspace: Dim the laboratory lights or work in a designated low-light area.[8] If the compound is extremely sensitive, perform the weighing procedure inside a glovebox or under a gentle stream of inert gas.

  • Tare the Container: Place a clean, dry amber vial or other light-blocking container on the analytical balance and press the "tare" or "zero" button.[10]

  • Add the Compound: Carefully add the aniline derivative to the tared container using a clean spatula. Avoid spilling the compound on the balance pan.

  • Record the Mass: Once the desired mass is reached, record the value.

  • Seal the Container: Immediately cap the container tightly. If working under an inert atmosphere, purge the headspace with inert gas before sealing.

  • Clean Up: Clean the balance and spatula thoroughly after use.[10] Dispose of any waste according to your institution's guidelines.[1]

Protocol for Preparing Stock Solutions

Preparing stock solutions requires careful handling to prevent degradation during dissolution.

Materials:

  • Weighed aniline derivative in a light-blocking container

  • Appropriate solvent (deoxygenated, if necessary)

  • Volumetric flask wrapped in aluminum foil or an amber volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Inert gas source

Procedure:

  • Prepare the Solvent: If the aniline derivative is particularly sensitive to oxidation, deoxygenate the solvent by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes prior to use.

  • Dissolve the Compound: In a dimly lit area, add a portion of the solvent to the container with the weighed aniline derivative. Swirl gently or use a magnetic stirrer to dissolve the compound completely.

  • Transfer to Volumetric Flask: Carefully transfer the solution to the light-protected volumetric flask.

  • Rinse and Dilute: Rinse the original container with additional solvent and add the rinsings to the volumetric flask to ensure a complete transfer.[11] Add solvent to the calibration mark of the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store Appropriately: Store the stock solution in a refrigerator or freezer, protected from light.

Troubleshooting Guide

ObservationPotential CauseRecommended Action
Discoloration of solid or solution (e.g., turning brown or yellow) Oxidation or photodegradation.[1][2]Discard the compound or solution. Review handling and storage procedures to ensure strict adherence to light and air exclusion protocols.
Precipitate formation in a solution Polymerization or insolubility of degradation products.[2]The solution is likely compromised. Prepare a fresh solution from a pure, properly stored solid.
Inconsistent or poor reaction yields Degradation of the aniline derivative starting material.[2]Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, HPLC, or GC-MS). If necessary, purify the compound before use.

Degradation Pathway Overview

The following diagram provides a simplified overview of the primary degradation pathways for a generic aniline derivative.

Degradation_Pathways cluster_photo Photo-oxidation cluster_poly Polymerization Aniline Aniline Derivative Excited_State Excited State Aniline Derivative Aniline->Excited_State Light (hν) Radical_Cation Anilino Radical Cation Excited_State->Radical_Cation Oxygen (O2) Oxidized_Products Oxidized Products (e.g., Nitroso, Nitro Compounds) Radical_Cation->Oxidized_Products Polymerization Polymerization Radical_Cation->Polymerization Chain Reaction

Caption: Simplified degradation pathways of aniline derivatives.

Conclusion

The chemical integrity of light-sensitive aniline derivatives is paramount for the success of research and development activities. By implementing the robust handling and storage protocols detailed in this guide, scientists can significantly mitigate the risks of degradation, ensuring the quality and reliability of their work. A proactive approach to the management of these valuable compounds is a cornerstone of good laboratory practice.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • IONOS. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]

  • SafetySkills. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Cubework. (n.d.). Amine Compounds Warehouse Storage. [Link]

  • MicroChemicals. (n.d.). Storage and handling of photoresists and ancillaries. [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • MDPI. (2023, April 29). Tailoring Photoprotection of Polylactide with New Isobornyl Derivatives of Phenol and Aniline. [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Behn Meyer. (2026, February 5). Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. [Link]

  • PubMed. (2016, September 30). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). LCSS: ANILINE. [Link]

  • University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure for Laboratories. [Link]

  • Addgene. (n.d.). Weighing Reagents Protocol. [Link]

  • RSC Publishing. (n.d.). Radiation chemical oxidation of aniline derivatives. [Link]

  • Springer. (2025, August 5). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. [Link]

  • ResearchGate. (n.d.). Influence of irradiation time on photodegradation of aniline derivatives. [Link]

  • Scribd. (n.d.). Aniline Safety and Handling Guide. [Link]

  • MDPI. (2020, October 28). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. [Link]

  • ResearchGate. (n.d.). On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. [Link]

  • ResearchGate. (2025, August 10). Aniline degradation by electrocatalytic oxidation. [Link]

  • PubMed. (2017, December 5). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. [Link]

  • Instructables. (n.d.). Weighing Small Quantities of Compounds With Digital Scales. [Link]

  • PubMed. (2017, May 3). Photocatalytic degradation of Aniline from aqueous solutions under sunlight illumination using immobilized Cr:ZnO nanoparticles. [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. [Link]

  • YouTube. (2020, August 20). (Technique) Weighing and transfering solids. [Link]

Sources

Bioconjugation techniques utilizing the primary amine of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis

Subject: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline CAS: 937598-36-2 Role: Pharmacophore precursor (Kinase Inhibitor Warhead), PROTAC Ligand Handle.

This guide details the bioconjugation protocols for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline , a critical intermediate in the synthesis of c-Met and VEGFR tyrosine kinase inhibitors (TKIs). The molecule features a "push-pull" electronic system where the primary aniline is the target for conjugation, while the pyridine ring and fluorine substituent modulate reactivity and solubility.

Structural Reactivity Profile

Successful conjugation requires distinguishing between the two nitrogen centers:

  • Primary Aniline (

    
    ):  The target nucleophile. The para-alkoxy group activates the ring, increasing nucleophilicity, while the meta-fluorine atom exerts a mild inductive withdrawal (
    
    
    
    effect). The estimated pKa of the anilinium ion is 4.2 – 4.5 .
  • Pyridine Nitrogen: A basic center (pKa ~5.2).[1] While more basic than the aniline, it is less nucleophilic toward carbonyl electrophiles (like NHS esters) in terms of forming stable products. Acylation at the pyridine is reversible (forming acyl-pyridinium species), whereas acylation at the aniline forms a stable amide.

Key Design Constraint: Protocols must operate at a pH where the aniline is unprotonated (neutral) but hydrolysis of the electrophile is minimized. Optimal pH Window: 6.0 – 7.5.

Bioconjugation Logic & Selectivity

The following diagram illustrates the decision matrix for conjugating this specific scaffold, ensuring chemoselectivity for the aniline over the pyridine.

BioconjugationLogic Molecule 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Aniline Aniline (-NH2) pKa ~4.2 Kinetic Nucleophile Molecule->Aniline Pyridine Pyridine (Ring N) pKa ~5.2 Thermodynamic Base Molecule->Pyridine Electrophile Select Electrophile Aniline->Electrophile Primary Attack Pyridine->Electrophile Catalytic/Reversible NHS NHS Ester / Acid Chloride Electrophile->NHS Isocyanate Isocyanate Electrophile->Isocyanate Aldehyde Aldehyde (Reductive Amination) Electrophile->Aldehyde AlkylHalide Alkyl Halide Electrophile->AlkylHalide Result_Amide Stable Amide Conjugate (Target) NHS->Result_Amide Irreversible Result_Urea Stable Urea (Kinase Inhibitor Motif) Isocyanate->Result_Urea Irreversible Result_Amine Secondary Amine Linker (PROTACs) Aldehyde->Result_Amine Irreversible (w/ Reductant) AlkylHalide->Result_Amine Low Selectivity Result_Quat Quaternized Pyridinium (Side Product) AlkylHalide->Result_Quat High Risk of Pyridine Alkylation

Caption: Chemoselectivity map. Acylation (NHS/Isocyanate) favors the aniline due to the formation of stable bonds. Direct alkylation carries a high risk of pyridine quaternization and is discouraged.

Protocol Module 1: NHS Ester Conjugation (Amide Linkage)

This is the standard method for attaching the scaffold to PEG linkers, fluorophores, or PROTAC E3 ligase ligands.

Materials
  • Substrate: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (1 eq).

  • Reagent: NHS-Ester functionalized linker (1.1 – 1.2 eq).

  • Solvent: Anhydrous DMF or DMSO (Do not use protic solvents like Methanol).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Purification: Reverse-phase HPLC (C18).

Step-by-Step Protocol
  • Preparation: Dissolve 10 mg (approx. 45 µmol) of the aniline in 500 µL of anhydrous DMF.

  • Activation: Add 2.0 equivalents of DIPEA.

    • Reasoning: The base ensures the aniline is fully deprotonated. While the pyridine moiety acts as a weak base, DIPEA prevents the formation of unreactive anilinium salts.

  • Conjugation: Add 1.1 equivalents of the NHS-ester linker dissolved in minimal DMF.

  • Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (

      
      ) and the appearance of the amide product.
      
  • Quenching: Add 50 µL of 1M Tris buffer (pH 8.0) or Ethanolamine to quench unreacted NHS esters.

  • Work-up: Dilute with water/acetonitrile and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Low Yields: If the reaction is slow (due to the electron-withdrawing fluorine), add 10 mol% HOAt (1-Hydroxy-7-azabenzotriazole) . This catalyst forms a more reactive active ester intermediate that accelerates attack by the aniline.

Protocol Module 2: Urea Synthesis (Kinase Inhibitor Motif)

Many kinase inhibitors (e.g., Regorafenib analogs) utilize a diaryl urea motif. This protocol describes reacting the aniline with an isocyanate.

Materials
  • Substrate: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

  • Reagent: Aryl Isocyanate (e.g., Phenyl isocyanate derivative).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Temperature: 0°C to Room Temperature.

Step-by-Step Protocol
  • Dissolution: Dissolve the aniline (1 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C on an ice bath to prevent side reactions.

  • Addition: Dropwise add the Isocyanate (1.0 – 1.1 eq) dissolved in DCM.

    • Note: No external base is usually required. The aniline is nucleophilic enough to attack the isocyanate carbon.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Precipitation: Often, the urea product is less soluble than the reagents. If a precipitate forms, filter and wash with cold DCM.

  • Alternative Work-up: If soluble, evaporate solvent and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol Module 3: Reductive Amination (Alkyl Linkers)

Use this method to create a secondary amine linkage, often used when the rigidity of an amide bond is undesirable.

Materials
  • Substrate: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

  • Reagent: Aldehyde-linker.

  • Reductant: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Acid Catalyst: Acetic Acid (AcOH).

  • Solvent: Methanol (MeOH) or Dichloroethane (DCE).

Step-by-Step Protocol
  • Imine Formation: Dissolve aniline (1 eq) and Aldehyde (1.0 eq) in MeOH/DCE (1:1).

  • Acidification: Add Acetic Acid (catalytic, ~1-5%) to adjust pH to ~5–6.

    • Mechanism:[2][3] Acid catalyzes the dehydration of the hemiaminal to the imine.

  • Reduction: Add

    
     (3.0 eq).
    
    • Selectivity:

      
       selectively reduces the protonated imine over the aldehyde at slightly acidic pH.
      
  • Incubation: Stir for 6–16 hours at Room Temperature.

  • Quenching: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Analytical Validation Data

Summarized parameters for validating the conjugate.

ParameterMethodExpected Observation
Identity LC-MS (ESI+) Parent:

(Aniline). Conjugate:

.
Purity HPLC (254 nm) Single peak. The conjugate usually elutes later than the free amine if the linker is hydrophobic, or earlier if PEGylated.
Structure 1H-NMR Aniline: Broad singlet at

ppm (disappears upon acylation). Amide NH: New doublet/singlet at

ppm. Pyridine: Characteristic AA'BB' system (or similar) at

and

ppm.

References

  • Aniline Reactivity & Acylation: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Synthesis of Fluoro-Aniline Kinase Inhibitors: BenchChem. (2025). Technical Guide to 3-Chloro-4-fluoroaniline and derivatives. Link

  • Nucleophilicity Parameters: Mayr, H., et al. (2007).[4] "Nucleophilicities of Amino Acids and Peptides". Org.[5] Biomol. Chem., 5, 3814-3820. Link

  • Pyridine vs Aniline Basicity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". J. Org. Chem., 61(11), 3849–3862. Link

Sources

Application Notes and Protocols for the Preparation of Multi-Kinase Inhibitors Utilizing a 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Among these, multi-kinase inhibitors represent a powerful class of therapeutics capable of simultaneously blocking multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1][2] This polypharmacological approach can offer a superior efficacy profile and a strategy to overcome the rapid development of drug resistance often seen with single-target agents.[2] The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold has emerged as a privileged structure in the design of such inhibitors. The pyridine ring can serve as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature exploited in kinase inhibitor design.[3] The aniline moiety provides a versatile point for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[4] Furthermore, the strategic placement of a fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of multi-kinase inhibitors based on the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline core. We will delve into the rationale behind the synthetic strategy and provide step-by-step protocols for key biochemical and cell-based assays to determine inhibitor efficacy.

Synthetic Strategy and Rationale

The synthetic route to multi-kinase inhibitors from the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold is designed for efficiency and modularity, allowing for the facile generation of a library of analogues for structure-activity relationship (SAR) studies. The core scaffold itself can be prepared through a nucleophilic aromatic substitution reaction. A common precursor, 3-fluoro-4-morpholinoaniline, is synthesized by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by reduction of the nitro group.[6] A similar strategy can be employed for the pyridin-4-ylmethoxy moiety.

The general synthetic workflow is depicted below. The key steps involve the initial synthesis of the core aniline scaffold followed by coupling with a suitable heterocyclic or aromatic partner, often via amide bond formation or urea linkage, to generate the final multi-kinase inhibitor.

Synthesis_Workflow A Starting Materials (e.g., 3,4-difluoronitrobenzene, 4-pyridinemethanol) B Synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy) nitrobenzene A->B SNAr C Reduction of Nitro Group B->C e.g., Fe/NH4Cl D 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (Core Scaffold) C->D F Coupling Reaction (Amidation/Urea Formation) D->F E Coupling Partner (e.g., Carboxylic Acid, Isocyanate) E->F G Crude Product F->G H Purification (Chromatography) G->H I Final Multi-Kinase Inhibitor H->I

Caption: General synthetic workflow for multi-kinase inhibitors.

Protocol 1: Synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

This protocol details the synthesis of the core scaffold.

Materials:

  • 3,4-Difluoronitrobenzene

  • 4-(Hydroxymethyl)pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-((2-Fluoro-4-nitrophenoxy)methyl)pyridine

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add 4-(hydroxymethyl)pyridine (1.0 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 3,4-difluoronitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Step 2: Reduction to 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

  • To a solution of 4-((2-fluoro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline product, which can often be used in the next step without further purification.

In Vitro Evaluation of Kinase Inhibitory Activity

A critical step in the development of multi-kinase inhibitors is to determine their potency and selectivity against a panel of relevant kinases. Biochemical and cell-based assays are essential tools for this evaluation.[7][8]

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the ability of a compound to inhibit the activity of a purified kinase by detecting the amount of ATP remaining after the kinase reaction.[9]

Materials:

  • Purified recombinant kinases (e.g., VEGFR, PDGFR, c-Kit)

  • Kinase-specific substrate peptides

  • Synthesized inhibitor compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.[9]

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Inhibitor-A VEGFR215
PDGFRβ25
c-Kit40
Inhibitor-B VEGFR250
PDGFRβ80
c-Kit120
Sunitinib VEGFR210
(Control)PDGFRβ12
c-Kit18

Note: The IC50 values in this table are illustrative and must be determined experimentally.

Protocol 3: Cell-Based Proliferation Assay (MTT/MTS Assay)

Cell-based assays are crucial for assessing the biological activity of inhibitors in a more physiologically relevant context.[7][10] The MTT or MTS assay is a colorimetric method used to measure cell viability and proliferation.[10]

Materials:

  • Human cancer cell lines (e.g., HUVEC for angiogenesis, A549 for lung cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Synthesized inhibitor compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the chosen cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation: Representative Cell Proliferation Data

Compound IDCell LineGI50 (µM)
Inhibitor-A HUVEC0.5
A5491.2
Inhibitor-B HUVEC2.1
A5495.8
Sorafenib HUVEC0.3
(Control)A5492.5

Note: The GI50 values in this table are illustrative and must be determined experimentally.

Mechanism of Action: Targeting Key Signaling Pathways

Multi-kinase inhibitors derived from the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold often exert their anti-cancer effects by targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as VEGFR, PDGFR, and c-Kit.[2][11] Inhibition of these kinases blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell survival and growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor RTK (VEGFR/PDGFR) RAS RAS RTK:f1->RAS PI3K PI3K RTK:f1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Pro_Angiogenesis Angiogenesis Pro_Proliferation Proliferation Anti_Apoptosis Survival Inhibitor Multi-Kinase Inhibitor (3-Fluoro-4-(pyridin-4-ylmethoxy)aniline derivative) Inhibitor->RTK:f1 Inhibition

Caption: Targeted signaling pathways by multi-kinase inhibitors.

Conclusion

The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold provides a robust and versatile platform for the development of potent multi-kinase inhibitors. The synthetic and analytical protocols outlined in this application note offer a comprehensive framework for researchers to design, synthesize, and evaluate novel anti-cancer agents. By systematically applying these methodologies, the scientific community can continue to advance the field of targeted cancer therapy and develop new treatments with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Schematic representation of mode of action of multi-kinase inhibitors... Retrieved from [Link]

  • Crown Bioscience. (n.d.). From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Bentham Science. (n.d.). Kinase Inhibitors in Multitargeted Cancer Therapy. Retrieved from [Link]

  • AME Publishing Company. (n.d.). Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy. Retrieved from [Link]

  • MDPI. (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • AACR Journals. (2022, October 17). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • PubMed. (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (2022, October). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PubMed. (2020, June 15). Fluorinated scaffolds for antimalarial drug discovery. Retrieved from [Link]

  • SSRN. (2022, December 5). Design, Synthesis and Antitumor Evaluation Of 3-Chloro-4 - (Pyridin-2-Ylmethoxy) Aniline Derivatives As BCR-ABL Kinase. Retrieved from [Link]

  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols: Crystallization Methods for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Intermediate Purity

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a key building block in the synthesis of numerous pharmacologically active compounds. The purity and solid-state properties of this intermediate are paramount, as they directly influence the quality, stability, and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a fundamental purification technique in pharmaceutical manufacturing, offering the ability to isolate intermediates like 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in high purity and to control critical physicochemical properties such as crystal form (polymorphism), particle size, and morphology.[1][2]

This guide provides a comprehensive overview of crystallization methodologies tailored for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, offering detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals. The structural features of this molecule—including aromatic rings capable of π-π stacking, a hydrogen-bond-donating amino group, and a hydrogen-bond-accepting pyridine nitrogen—are key considerations in the development of robust crystallization processes.

Understanding the Physicochemical Landscape: Solvent Selection and Polymorphism

The choice of solvent is the most critical parameter in developing a successful crystallization process.[3] The ideal solvent will exhibit high solubility for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thereby maximizing the yield upon cooling.[4] Given the molecule's polarity, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., ethyl acetate, acetone, acetonitrile) and nonpolar aromatic (e.g., toluene) should be screened.[5][6][7] Solvent mixtures, such as ethanol/water or toluene/heptane, can also be employed to fine-tune solubility and induce crystallization.[7]

A crucial aspect of pharmaceutical crystallization is the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[8] These different forms can impact solubility, bioavailability, and stability.[9] Therefore, a thorough polymorphic screen is essential during development to identify and control the desired crystal form.[9][10]

Core Crystallization Methodologies

Several crystallization techniques can be successfully applied to 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, each offering distinct advantages for controlling purity and crystal attributes.

Cooling Crystallization

This is the most common and straightforward method, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[1]

  • Underlying Principle: A saturated or near-saturated solution of the intermediate is prepared at an elevated temperature and then cooled in a controlled manner to induce supersaturation and subsequent crystal formation. The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller crystals or even amorphous material.[4]

Protocol 1: Controlled Cooling Crystallization

  • Dissolution: In a suitable reactor or flask, dissolve the crude 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in the minimum amount of a pre-selected hot solvent (e.g., isopropanol, ethanol, or ethyl acetate) to achieve a clear, saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To further control the cooling rate, the vessel can be placed in an insulated container.

  • Secondary Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator for a defined period (e.g., 1-4 hours) to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.

Anti-Solvent Crystallization

This technique, also known as precipitation or drowning-out, is particularly useful when the compound of interest is highly soluble in a primary solvent, making cooling crystallization inefficient.[1][11]

  • Underlying Principle: An "anti-solvent" (a solvent in which the compound is poorly soluble) is added to a solution of the compound in a "good" solvent.[11] This addition reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[12] The rate of anti-solvent addition and the degree of mixing are critical for controlling particle size and morphology.[12]

Protocol 2: Anti-Solvent Addition Crystallization

  • Dissolution: Dissolve the crude 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in a minimum amount of a "good" solvent (e.g., acetone, methanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a pre-determined volume of an anti-solvent (e.g., water, heptane, or hexane) dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. Crystal growth should occur as the system equilibrates. Cooling may be applied to increase the yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a mixture of the good solvent and anti-solvent for washing if necessary.

Seeding

Seeding is a critical technique for controlling the crystallization process, ensuring the formation of the desired polymorphic form and achieving a consistent particle size distribution.[13]

  • Underlying Principle: A small quantity of pure crystals of the desired polymorph (the "seeds") is introduced into a supersaturated solution. These seeds act as templates for crystal growth, bypassing the often-unpredictable primary nucleation phase.

Protocol 3: Seeding Protocol Integration

  • Prepare a supersaturated solution of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline using either the cooling or anti-solvent method.

  • Just before the expected point of spontaneous nucleation (the metastable zone), introduce a small amount (typically 0.1-1% by weight) of finely ground seed crystals of the desired polymorph.

  • Maintain gentle agitation to keep the seeds suspended.

  • Continue with the cooling or anti-solvent addition protocol to allow the crystals to grow on the added seeds.

Visualization of Method Selection

The choice of an appropriate crystallization method is a logical process based on the solubility characteristics of the compound.

Crystallization_Method_Selection start Start: Crude Intermediate solubility_screen Perform Solubility Screening (Various Solvents & Temperatures) start->solubility_screen high_sol_hot High Solubility Hot, Low Solubility Cold? solubility_screen->high_sol_hot cooling_xtal Cooling Crystallization high_sol_hot->cooling_xtal Yes high_sol_rt High Solubility at Room Temp in a 'Good' Solvent? high_sol_hot->high_sol_rt No end_process Isolate & Dry Pure Crystals cooling_xtal->end_process high_sol_rt->solubility_screen No, Rescreen Solvents find_antisolvent Identify a Miscible 'Poor' Solvent (Anti-Solvent) high_sol_rt->find_antisolvent Yes antisolvent_xtal Anti-Solvent Crystallization antisolvent_xtal->end_process find_antisolvent->antisolvent_xtal

Caption: Decision workflow for selecting a primary crystallization method.

Data Presentation: Solvent Screening and Impact on Yield

A systematic solvent screening is crucial for optimizing the crystallization process. The following table provides an example of how to structure the results of such a screen.

Solvent SystemSolubility at 60°C (g/100mL)Solubility at 20°C (g/100mL)Crystallization MethodIsolated Yield (%)Crystal Morphology
Isopropanol~15~1.5Cooling85-90Well-defined prisms
Ethanol~20~2.5Cooling82-88Needles
Ethyl Acetate~12~1.0Cooling88-93Plates
Acetone/Water (4:1)~25 (in Acetone)N/AAnti-Solvent90-95Small, uniform needles
Toluene/Heptane (1:2)~10 (in Toluene)N/AAnti-Solvent80-85Agglomerated needles

Note: The data presented in this table is illustrative and should be determined experimentally for each specific batch of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.[4]- Compound is too soluble in the chosen solvent.[4]- Concentrate the solution by evaporating some of the solvent.[14]- Cool the solution to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.[14]- Add seed crystals.[15]
Oiling Out - The solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system.- Cooling rate is too fast.[14]- Re-heat the solution and add more solvent to decrease the concentration.[14][15]- Slow down the cooling rate.- Consider a different solvent or solvent mixture.[15]- For anti-solvent methods, add the anti-solvent more slowly or at a different temperature.
Poor Crystal Quality (Fine Powder) - Crystallization occurred too rapidly.[14]- High degree of supersaturation.- Reduce the cooling rate.- Decrease the rate of anti-solvent addition.- Use a solvent system with slightly higher solubility to slow down precipitation.
Inconsistent Polymorph - Uncontrolled nucleation.- Solvent-mediated transformation.- Implement a robust seeding protocol with the desired polymorph.[13]- Strictly control temperature, cooling rates, and solvent composition.

Advanced Techniques: Sonocrystallization

For challenging crystallizations, ultrasound-assisted crystallization (sonocrystallization) can be a powerful tool. Ultrasound can induce nucleation at lower supersaturation levels, narrow the particle size distribution, and in some cases, control polymorphism.[16][17] This technique can be particularly useful in continuous crystallization processes as an alternative to traditional seeding.[16]

Conclusion

The successful crystallization of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a multi-faceted process that requires a systematic approach to solvent selection, method development, and process control. By understanding the fundamental principles of crystallization and applying the protocols outlined in this guide, researchers and drug development professionals can effectively purify this critical intermediate, ensuring high quality and consistency in their synthetic endeavors. Careful attention to parameters such as cooling rate, anti-solvent addition rate, and seeding is essential for controlling crystal form and achieving desired product attributes.

References

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • Crystallography Class Notes. (2025, August 15). Polymorphism and its importance in pharmaceutical industry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • ACS Publications. (2024, December 10). Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine? | Organic Process Research & Development.
  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
  • Andres, J. Polymorphs in Pharmaceutical Products.
  • Pharmaceutical Technology. (2026, February 1). Advancing Approaches in Detecting Polymorphism.
  • Wiley-VCH. (2018, December 17). Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development.
  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule.
  • Memorial University Research Repository. Characterization and Crystallization of Chiral Aromatic Amino Acids.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • Pharma Focus Asia. Pharmaceutical Crystallisation| Solution Crystallization.
  • ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • Asian Journal of Pharmaceutics. (2023, September 12). Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • ResearchGate. (2012, March 14). Why I am not getting crystals?.
  • LACCEI.org. Development of Crystallization Processes for Pharmaceutical Applications.
  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
  • BIA. Crystallisation in pharmaceutical processes.
  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • RM@Schools. Antisolvent Crystallization.
  • Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aniline Amine Group Oxidation During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical issue: the oxidation of aniline and its derivatives during storage. Freshly distilled aniline is a colorless to pale yellow oily liquid, but exposure to air and light can cause it to darken, indicating degradation that can compromise your experimental results.[1][2][3] This resource is designed to help you understand the causes of this degradation and implement effective strategies for prevention and remediation.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions about aniline storage and oxidation.

Q1: Why has my aniline turned dark brown/red upon storage?

A1: The discoloration of aniline is a primary indicator of oxidation.[3][4] The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and susceptible to oxidation.[4][5] Atmospheric oxygen, especially in the presence of light and potential metal ion contaminants, can oxidize aniline to form highly colored impurities like nitrobenzene, benzoquinones, and polymeric species (polyaniline), resulting in colors ranging from yellow and brown to dark green or black.[4]

Q2: What are the immediate steps I should take if I suspect my aniline has oxidized?

A2: First, visually assess the color. A significant darkening suggests oxidation. For sensitive applications, it is crucial to verify the purity of the aniline sample. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to compare the sample to a fresh, high-purity standard.[6] Depending on the level of impurity and the requirements of your experiment, you may need to purify the material or use a new batch.[6]

Q3: Can I still use aniline that has slightly discolored?

A3: For some non-sensitive applications, slightly discolored aniline might be usable. However, it's important to consider that the oxidation products could interfere with your intended reaction.[6] For instance, the presence of nitro or nitroso compounds can alter the electronic properties and reactivity of the molecule.[6] It is always best practice to use high-purity reagents. If in doubt, purification is recommended.

Q4: What is the best way to store aniline to prevent oxidation?

A4: To minimize oxidation, aniline should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container to protect it from light.[6][7] It should be stored in a cool, well-ventilated area, away from heat sources and direct sunlight.[8] For optimal stability, refrigeration at around 4°C is recommended.[1]

In-Depth Troubleshooting Guides

This section provides a more detailed approach to identifying, preventing, and resolving issues related to aniline oxidation.

Understanding the "Why": The Mechanism of Aniline Oxidation

The oxidation of aniline is a complex process that can proceed through various pathways, often initiated by atmospheric oxygen. The electron-rich nature of the aromatic ring, due to the electron-donating amino group, makes it susceptible to losing electrons.[4] The process can be accelerated by factors such as light, elevated temperatures, and the presence of catalytic metal ions.[6] Oxidation can lead to the formation of a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[6]

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Simplified Aniline Oxidation Pathways"; font-size = 12; } enddot Caption: Simplified Aniline Oxidation Pathways

Proactive Prevention: Best Practices for Aniline Storage

Preventing oxidation from the outset is the most effective strategy. Adhering to proper storage and handling protocols will significantly extend the shelf life of your aniline and ensure the integrity of your experiments.

Table 1: Recommended Storage Conditions for Aniline

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)[6]Prevents contact with oxygen, a primary driver of oxidation.[6]
Container Tightly sealed amber glass bottle[6]Protects from light and prevents exposure to air and moisture.[6]
Temperature Refrigerated (around 4°C)[1]Reduces the rate of chemical reactions, including oxidation.[6]
Purity Use high-purity anilineImpurities, especially metal ions, can catalyze oxidation.

Experimental Protocol: Proper Storage of Aniline

  • Procurement: Obtain high-purity aniline from a reputable supplier.

  • Inert Gas Purge: Before sealing the container for the first time, and after each use, purge the headspace of the bottle with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Sealing: Ensure the container cap is securely tightened to prevent any gas exchange with the atmosphere. Parafilm can be used for an extra layer of sealing.

  • Labeling: Clearly label the container with the date received and the date opened.

  • Storage Location: Place the sealed container in a refrigerator or a cool, dark, and well-ventilated storage area designated for chemicals.[8]

The Role of Antioxidants

While not a standard practice for pure laboratory compounds, antioxidants can be used to inhibit the oxidation of some organic molecules.[6] Aromatic amines and hindered phenols are two classes of primary antioxidants that function by donating a hydrogen atom to terminate the free radical chain reactions of oxidation.[9][10] However, the compatibility of any antioxidant with downstream applications must be carefully evaluated to avoid potential interference.[6]

Reactive Solutions: Purification of Oxidized Aniline

If your aniline has already discolored, purification may be necessary to remove the colored oxidation products. Steam distillation is a common and effective method for purifying aniline.[11][12]

Experimental Protocol: Purification of Aniline by Steam Distillation

  • Safety First: Aniline is toxic and can be absorbed through the skin.[2][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14]

  • Apparatus Setup: Assemble a steam distillation apparatus. The setup consists of a steam generator, a distillation flask containing the impure aniline, a condenser, and a receiving flask.

  • Sample Preparation: Place the discolored aniline into the distillation flask. For every 1 part of aniline, add approximately 2-3 parts of water.

  • Distillation: Pass steam from the generator into the distillation flask. The steam will heat the mixture, and the aniline will co-distill with the water at a temperature below the boiling point of water.

  • Collection: Collect the milky-white distillate, which is an emulsion of aniline in water, in the receiving flask.

  • Separation: Transfer the distillate to a separatory funnel. The aniline will form a separate layer from the water. Separate the aniline layer.

  • Drying: Dry the collected aniline using a suitable drying agent, such as anhydrous sodium sulfate or potassium hydroxide pellets.[15][16]

  • Final Distillation (Optional): For very high purity, the dried aniline can be further purified by vacuum distillation.[15]

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Aniline Purification Workflow"; font-size = 12; } enddot Caption: Aniline Purification Workflow

Analytical Verification of Purity

After purification or when in doubt about the quality of a stored sample, it is essential to verify the purity of the aniline.

Table 2: Analytical Techniques for Aniline Purity Assessment

TechniquePrincipleInformation Obtained
High-Performance Liquid Chromatography (HPLC) [17]Separation based on differential partitioning between a stationary and mobile phase.Quantitative purity, detection and quantification of specific oxidation products.[6]
Gas Chromatography (GC) [17]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Purity assessment, identification of volatile impurities.[6]
Spectrophotometry [18]Measurement of light absorption at specific wavelengths.Can be used to quantify aniline, but may have interference from colored impurities.[18]

References

  • National Center for Biotechnology Information. (n.d.). Aniline. PubChem. Retrieved from [Link]

  • Scrivener, A. M., & Tocher, D. A. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]

  • Reis, A., G-T, F., & G, T. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Journal of Neurochemistry, 79(4), 826-834.
  • Penta Chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • BYJU'S. (n.d.). Anilines. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]

  • Sternson, L. A., DeWitte, W. J., & Higuchi, T. (1981). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Journal of Pharmaceutical Sciences, 70(8), 951-954.
  • University of California, Santa Barbara. (n.d.). Aniline. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]

  • Amlathe, S., & Gupta, V. K. (2012). Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils. International Journal of Analytical Chemistry, 2012, 595029.
  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Retrieved from [Link]

  • Quora. (2019, February 16). How does Zn dust prevent the oxidation of aniline? Retrieved from [Link]

  • Verma, K. K., & Jain, A. (1983). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst, 108(1282), 47-52.
  • ResearchGate. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • ResearchGate. (2025, July 17). (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Retrieved from [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • Allen. (n.d.). Aniline gets coloured on standing in air for a long time. Why? Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Retrieved from [Link]

  • LookChem. (n.d.). Aniline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline. ToxFAQs™. Retrieved from [Link]

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline. This guide addresses common challenges related to the removal of pyridine-related impurities, offering practical, field-proven protocols and the scientific rationale behind them.

Troubleshooting Common Impurities

This section addresses specific issues that may arise during the purification of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, providing step-by-step solutions.

Issue 1: My final product is contaminated with residual pyridine solvent.

Root Cause Analysis: Pyridine is a high-boiling point solvent (115.5°C) and can be difficult to remove completely by simple evaporation, especially under reduced pressure.[1][2] Its basic nature can also lead to strong interactions with the product, an aromatic amine.

Solutions:

  • Azeotropic Distillation: Co-evaporation with a lower-boiling point solvent that forms an azeotrope with pyridine can be highly effective.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene).

      • Remove the solvent under reduced pressure using a rotary evaporator.

      • Repeat the process 2-3 times to ensure complete removal of pyridine.[3]

  • Acid-Base Extraction: This method leverages the basicity of pyridine to convert it into a water-soluble salt, which can then be easily separated from the less basic product.[4]

    • Protocol:

      • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) twice.[3] The pyridine will be protonated to form a water-soluble pyridinium salt and move to the aqueous layer.

      • Separate the organic layer.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: My product shows tailing on a silica gel TLC plate, and purification by column chromatography is proving difficult.

Root Cause Analysis: The basic nitrogen atoms on both the aniline and pyridine moieties of your product can interact strongly with the acidic silanol groups on the surface of the silica gel.[5] This interaction can lead to significant tailing on TLC plates and broad, poorly resolved peaks during column chromatography.

Solutions:

  • Basified Silica Gel Chromatography: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic compound.

    • Protocol:

      • Prepare the eluent (e.g., a mixture of hexane and ethyl acetate) and add a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%).

      • Use this modified eluent to prepare the silica gel slurry and to run the column. This should result in sharper peaks and better separation.[6]

  • Alumina Chromatography: Alumina is a more basic stationary phase than silica gel and can be a better choice for purifying basic compounds like anilines and pyridines.

    • Protocol:

      • Choose the appropriate type of alumina (neutral or basic) based on the stability of your compound.

      • Develop a suitable eluent system using TLC on alumina plates.

      • Perform the column chromatography as you would with silica gel.

Issue 3: I am observing byproducts from the synthetic route, such as starting materials or homocoupled products.

Root Cause Analysis: Incomplete reactions or side reactions during the synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, which often involves a Suzuki-Miyaura coupling, can lead to various impurities.[7] These can include unreacted starting materials or homocoupling products of the boronic acid.[7]

Solutions:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.[8][9]

    • Protocol: Single Solvent Recrystallization [10]

      • Select a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, isopropanol, or ethyl acetate).

      • Dissolve the crude product in a minimal amount of the boiling solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

    • Protocol: Two-Solvent (Anti-Solvent) Recrystallization [10]

      • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble.

      • Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble until the solution becomes slightly turbid.

      • Add a few drops of the "good" solvent back until the solution is clear again.

      • Allow the solution to cool slowly to induce crystallization.

      • Collect and dry the crystals as described above.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC can be an effective, albeit more resource-intensive, method.[11]

Purification Method Selection Guide

The following table summarizes the advantages and disadvantages of each purification method to help you select the most appropriate strategy for your specific needs.

Purification MethodAdvantagesDisadvantagesBest For
Azeotropic Distillation Effective for removing high-boiling point solvents.Only removes volatile impurities.Removing residual pyridine solvent.
Acid-Base Extraction Simple, fast, and effective for removing basic impurities.[4]May not be suitable for acid-sensitive compounds.Removing pyridine and other basic impurities.
Column Chromatography Versatile and can separate a wide range of impurities.Can be time-consuming and may lead to product loss on the column.Separating byproducts and closely related impurities.
Recrystallization Can yield very pure crystalline products; scalable.[8]Requires the compound to be a solid; finding a suitable solvent can be challenging.Purifying the final product to a high degree.
Scavenger Resins High selectivity for specific functional groups; simple filtration-based workup.[12][13]Can be expensive; may require optimization of reaction time and equivalents of resin.Removing specific reagents or byproducts, such as unreacted starting materials.

Visual Workflow for Purification Strategy

The following diagram illustrates a decision-making workflow for selecting the optimal purification strategy for 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Purification_Workflow start Crude Product check_pyridine Residual Pyridine? start->check_pyridine azeotrope Azeotropic Distillation check_pyridine->azeotrope Yes check_byproducts Byproducts Present? check_pyridine->check_byproducts No azeotrope->check_byproducts acid_base Acid-Base Extraction acid_base->check_byproducts chromatography Column Chromatography check_byproducts->chromatography Yes final_product Pure Product check_byproducts->final_product No recrystallization Recrystallization chromatography->recrystallization recrystallization->final_product

Caption: Decision workflow for purifying 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques can I use to monitor the purity of my 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline?

A1: Several analytical techniques can be employed to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying impurities.[14][15] Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction or a purification process.[16] Gas Chromatography (GC) can also be used, particularly for detecting volatile impurities like residual pyridine.[17][18] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q2: My purified 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is discolored. What could be the cause and how can I fix it?

A2: Discoloration, often a yellow or brownish tint, in aniline derivatives is typically due to the formation of oxidation products.[11] To decolorize your product, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Q3: Are there any alternative purification methods for removing pyridine-related impurities?

A3: Yes, scavenger resins can be a highly effective and convenient alternative.[12] These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[13] For pyridine removal, an acid-functionalized resin could be used. After stirring the resin with the solution of your crude product, the resin with the bound pyridine can be simply filtered off.

Q4: How should I store the purified 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline to prevent degradation?

A4: As an aniline derivative, your compound is susceptible to oxidation, which can be accelerated by exposure to air and light.[11] It is best to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

References

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents.
  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. Available at: [Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. Available at: [Link]

  • removal of pyridine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • 6, ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf. Available at: [Link]

  • How to remove pyridine from reaction mixture? - ResearchGate. Available at: [Link]

  • TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples - NCBI. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • strategies in organic synthesis - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Scavenger Resins - Amerigo Scientific. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. Available at: [Link]

  • US4145364A - Preparation of fluorinated anilines - Google Patents.
  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Available at: [Link]

  • Metal scavengers for organic purification - Biotage. Available at: [Link]

  • Column Chromatography - YouTube. Available at: [Link]

  • Pyridine - Wikipedia. Available at: [Link]

  • Recrystallization I. University of Missouri–St. Louis. Available at: [Link]

  • 4-fluoro-3-(pyridin-4-yl)aniline - PubChemLite. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O - PubChem. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate. Available at: [Link]

  • WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents.
  • 24.9: Heterocyclic Amines - Chemistry LibreTexts. Available at: [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine - ResearchGate. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. Available at: [Link]

Sources

Overcoming solubility issues of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (CAS 937598-36-2) Role: Senior Application Scientist, Technical Support Center[1]

Compound: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Chemical Class: Lipophilic Weak Base / Aminopyridine Derivative CAS: 937598-36-2[1]

Executive Summary

Welcome to the Technical Support Center. If you are experiencing precipitation when diluting 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline from DMSO into aqueous buffers (like PBS), you are encountering a classic "Lipophilic Weak Base" challenge.[1]

This molecule possesses two ionizable nitrogen centers, but at physiological pH (7.4), it exists primarily in its neutral, hydrophobic state. This guide provides the thermodynamic logic and practical protocols to solubilize this compound for cellular, enzymatic, and in vivo applications.

Module 1: The Chemistry of the Crash (Root Cause Analysis)

Q: Why does my compound precipitate immediately upon addition to PBS (pH 7.4)?

A: It is a pKa vs. pH mismatch. To understand the crash, you must look at the ionization states. This molecule has two relevant pKa values (estimated):

  • Pyridine Nitrogen: pKa ~5.2 (Basic)

  • Aniline Nitrogen: pKa ~3.5–4.0 (Weakly basic, lowered by the electron-withdrawing Fluorine).

The Mechanism:

  • At pH 7.4 (PBS): The pH is significantly higher than both pKa values. The environment is too "basic" to protonate the molecule. It remains uncharged (neutral) .

  • The Consequence: Neutral organic molecules with aromatic rings (pyridine + fluoro-phenyl) are hydrophobic.[1] Without a charge to interact with water, the lattice energy overcomes solvation energy, causing immediate precipitation.

Q: Can I just heat it to dissolve it?

A: Do not rely on heat alone. Heating may temporarily dissolve the compound by increasing kinetic energy, but this creates a supersaturated solution . As soon as the solution cools to room temperature or is added to a cell culture plate (37°C is often not enough), it will recrystallize. This leads to "spiky" data and poor reproducibility.

Module 2: Formulation Strategies (Decision Tree)

Use this decision tree to select the correct solvent system for your specific assay.

FormulationDecisionTree Start Select Assay Type Enzymatic Enzymatic / Biochemical (Cell-Free) Start->Enzymatic Cellular Cell-Based Assay (Sensitive to pH/Solvents) Start->Cellular InVivo In Vivo / Animal Study (High Conc. Required) Start->InVivo AcidBuffer Strategy A: pH Adjustment (Acetate/Citrate pH 5.0) Enzymatic->AcidBuffer If enzyme tolerates pH 5 Cosolvent Strategy C: Cosolvent System (10% DMSO + Tween 80) Enzymatic->Cosolvent If pH 7.4 required Cyclodextrin Strategy B: Complexation (HP-β-CD) Cellular->Cyclodextrin Low toxicity required InVivo->AcidBuffer IV/IP (Salts) InVivo->Cosolvent Oral Gavage

Figure 1: Formulation Decision Tree. Select the strategy that matches your biological constraints.

Module 3: Step-by-Step Protocols

Protocol A: The "pH Switch" (Best for Biochemical Assays)

Use this if your target protein is stable at pH 5.0–5.5.

The Logic: By lowering the pH below the pyridine pKa (~5.2), you protonate the nitrogen, creating a soluble cation.

  • Prepare Stock: Dissolve compound in DMSO at 100x the final concentration (e.g., 10 mM).

  • Prepare Buffer: Make a 50 mM Citrate or Acetate buffer adjusted to pH 5.0 .

  • Dilution: Slowly add the DMSO stock to the stirring buffer.

    • Result: The compound should remain clear up to significantly higher concentrations (often >100 µM) compared to PBS.

Protocol B: Cyclodextrin Complexation (Best for Cell Culture)

Use this when you must maintain pH 7.4 but need higher solubility.

The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "bucket" around the hydrophobic aromatic rings, shielding them from water while the outer shell interacts with the buffer.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS or water.[1] Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve compound in DMSO (e.g., 20 mM).

  • Complexation Step:

    • Add DMSO stock to the 20% HP-β-CD solution (keep DMSO < 1-2% final).[1]

    • Crucial Step: Sonicate for 10–15 minutes. The mechanical energy helps the compound enter the cyclodextrin cavity.

    • Result: A clear solution at pH 7.4 that resists precipitation.

Protocol C: In Situ Salt Formation (For High Concentration Stocks)

Use this if you need to generate a highly concentrated aqueous stock (e.g., for animal dosing).

The Logic: Convert the free base into a hydrochloride or mesylate salt in situ.

  • Weigh the solid free base.

  • Add 1.05 equivalents of 0.1 M HCl (or Methanesulfonic acid).

  • Add water/saline to volume.

  • Sonicate/Vortex.

    • Note: This permanently protonates the pyridine, drastically increasing aqueous solubility (often >5 mg/mL). Check pH to ensure it is suitable for administration (adjust to pH ~4–5 with NaOH if it becomes too acidic).

Module 4: Troubleshooting FAQ

Q: I see a "cloud" form when I pipette my DMSO stock into the media, but it disappears when I mix. Is this okay? A: Proceed with caution. This is "transient precipitation." While it redissolves, it indicates you are near the solubility limit.

  • Fix: Vortex immediately upon addition. If the cloud persists for >5 seconds, you must lower the concentration or switch to Protocol B (Cyclodextrins).

Q: Can I use Ethanol instead of DMSO? A: Generally, no . This compound is likely less soluble in ethanol than DMSO. Furthermore, ethanol evaporates faster, which can lead to concentration changes in your stock solution over time. Stick to anhydrous DMSO.

Q: My DMSO stock froze in the fridge. Now it won't redissolve. A: This is likely due to water uptake . DMSO is hygroscopic. If moisture gets in, the compound crashes out inside the DMSO.

  • Fix: Sonicate the stock at 37°C for 20 minutes. If it fails to clarify, discard and make fresh stock using anhydrous DMSO and store in a desiccator.

Physicochemical Data Summary

PropertyValue (Approx.)Implication
Molecular Weight 218.23 g/mol Small molecule
pKa (Pyridine) ~5.2Critical: Soluble at pH < 5; Insoluble at pH > 6
pKa (Aniline) ~3.5–4.0Mostly neutral at physiological pH
LogP ~1.8 – 2.2Moderately lipophilic; requires carrier
Preferred Solvent DMSOStock prep (up to 50-100 mM)
Aqueous Limit < 50 µM (Est.)[1][2]Very low in pure PBS

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa-dependent solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • PubChem Compound Summary. (2025). 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (CAS 937598-36-2).[1][3] National Center for Biotechnology Information.

Sources

Minimizing side reactions during the reduction of nitro precursors to aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthetic reduction of nitro precursors to anilines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize side reactions and optimize your synthesis for clean, high-yield production of anilines.

Introduction: The Challenge of Selectivity

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitrosoarenes and N-arylhydroxylamines.[1][2] The challenge in achieving a clean conversion to the desired aniline lies in preventing the accumulation of these intermediates, which can lead to the formation of undesired dimeric side products such as azoxy, azo, and hydrazo compounds.[1][3] This guide provides actionable insights to control the reaction pathway and suppress these side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: My reaction is sluggish or incomplete, with significant starting material remaining.

Question: I'm attempting a catalytic hydrogenation of a nitroarene using Pd/C, but after several hours, TLC and LC-MS analysis show a large amount of unreacted starting material. What could be the cause, and how can I drive the reaction to completion?

Answer: Incomplete conversion is a common hurdle and can often be traced back to catalyst activity or reaction conditions.[4]

Potential Causes & Solutions:

  • Catalyst Inactivation:

    • Poisoning: Catalysts like palladium on carbon (Pd/C) are susceptible to poisoning by impurities such as sulfur or certain functional groups on the substrate.[5] Ensure your starting material and solvents are of high purity.

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. It's recommended to use a fresh batch of catalyst.[4]

    • Insufficient Loading: The catalyst loading might be too low for the specific substrate. A typical starting point is 5-10 mol% of palladium, but this may need to be increased for more challenging reductions.

  • Insufficient Hydrogen Pressure:

    • For many substrates, atmospheric pressure from a hydrogen balloon is sufficient. However, sterically hindered or electronically deactivated nitroarenes may require higher pressures (e.g., 50 psi) in a pressure vessel to achieve complete reduction.[6][7]

  • Poor Solubility:

    • If your nitroarene has low solubility in the reaction solvent, the reaction will be slow. Consider using a co-solvent to improve solubility. For hydrophobic compounds, solvents like THF or a mixture of ethanol and ethyl acetate can be effective.[7] A protic co-solvent like ethanol or acetic acid can also aid the hydrogenation process.[7]

  • Reaction Temperature:

    • While many hydrogenations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate without promoting side reactions.[4]

Issue 2: My reaction mixture is developing a strong color (e.g., red, orange, or dark brown), and I'm isolating colored impurities.

Question: During the reduction of my dinitroaromatic compound with iron powder in acidic media, the reaction mixture turned a deep reddish-brown, and my final product is contaminated with colored impurities. What are these impurities, and how can I prevent their formation?

Answer: The formation of colored byproducts is often indicative of the presence of azo and azoxy compounds, which are intensely colored.[1] These arise from the condensation of intermediates.

Reaction Pathway and Side Product Formation:

ReactionPathway cluster_main Desired Reduction Pathway cluster_side Side Reactions (Condensation) Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Nitro->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Nitroso->Hydroxylamine Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy + Ar-NHOH Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ Hydroxylamine->Aniline Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo Reduction

Caption: Desired reduction pathway and competing side reactions.

Strategies to Minimize Colored Impurities:

  • Maintain Strongly Acidic Conditions: For metal/acid reductions (e.g., Fe/HCl, Sn/HCl), maintaining a strongly acidic environment is crucial.[3] The acid protonates the amine product as it forms, preventing it from reacting with intermediates. It also helps to suppress the condensation reactions that lead to azoxy and azo compounds.[3]

  • Ensure Sufficient Reducing Agent: Use a stoichiometric excess of the metal reducing agent to ensure that the nitroso and hydroxylamine intermediates are rapidly reduced to the aniline before they can condense.[4]

  • Control Temperature: Exothermic reactions can lead to localized overheating, which can promote the formation of side products.[4] Add the reducing agent portion-wise to control the reaction temperature.

  • Choice of Reducing System:

    • For substrates sensitive to strongly acidic conditions, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid with a Pd/C catalyst can be a milder alternative.[6][8]

    • Sodium dithionite (Na₂S₂O₄) is another mild reducing agent that can be effective for sensitive substrates.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my catalytic hydrogenation?

A1: The choice of catalyst depends on the functional groups present in your molecule.

CatalystPrimary UseConsiderations
Palladium on Carbon (Pd/C) General-purpose for aromatic and aliphatic nitro groups.[9]Can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation of aryl halides (Cl, Br, I).[9]
Platinum on Carbon (Pt/C) Effective for nitro group reduction, sometimes under milder conditions than Pd/C.Can also hydrogenate aromatic rings under more forcing conditions.
Raney Nickel Good for reducing nitro groups, especially when trying to avoid dehalogenation of aryl chlorides and bromides.[9]Can also reduce carbonyls and nitriles. It is pyrophoric and requires careful handling.

Q2: Can I selectively reduce one nitro group in a polynitro compound?

A2: Yes, selective reduction is possible, and the outcome is often dictated by both steric and electronic factors.

  • Steric Hindrance: Generally, the least sterically hindered nitro group will be reduced preferentially.[10]

  • Electronic Effects: A nitro group ortho to an electron-donating group like a hydroxyl or alkoxy group is often preferentially reduced.[10]

  • Reagent Choice: Specific reagents are known for selective mono-reduction. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are classic reagents for this purpose.[9]

Q3: What is the role of pH in nitroarene reductions?

A3: The pH of the reaction medium can significantly influence the reaction rate and product distribution.

  • Acidic pH: In metal-mediated reductions (e.g., with Fe, Sn, or Zn), acidic conditions are generally preferred.[3][11] The acid activates the metal and helps to prevent the formation of dimeric side products. The rate of reduction often increases with decreasing pH.[12]

  • Neutral/Basic pH: Under neutral or basic conditions, the condensation of nitroso and hydroxylamine intermediates is more likely, leading to the formation of azoxy and azo compounds.[1] However, some catalytic systems operate well under neutral conditions.

Q4: I am working with a substrate that has other reducible functional groups (e.g., a ketone or an ester). How can I selectively reduce the nitro group?

A4: Chemoselectivity is a key challenge in organic synthesis. Here are some strategies for selective nitro group reduction:

  • Metal/Acid Reductions: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are often mild enough to reduce a nitro group in the presence of other reducible functionalities like ketones, esters, and nitriles.[9]

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C can sometimes offer better chemoselectivity compared to high-pressure hydrogenation with H₂ gas.[13]

  • Careful Catalyst Selection: As mentioned in Q1, choosing a catalyst like Raney Nickel can help avoid dehalogenation.[9]

Troubleshooting Workflow:

TroubleshootingWorkflow Start Reaction Issue Incomplete Incomplete Reaction Start->Incomplete SideProducts Side Products Observed Start->SideProducts CheckCatalyst Check Catalyst Activity & Loading Incomplete->CheckCatalyst IncreasePressure Increase H₂ Pressure Incomplete->IncreasePressure CheckSolubility Improve Substrate Solubility Incomplete->CheckSolubility AdjustTemp Adjust Temperature Incomplete->AdjustTemp CheckAcidity Ensure Strongly Acidic Conditions (for Metal/Acid) SideProducts->CheckAcidity CheckReductant Ensure Sufficient Reducing Agent SideProducts->CheckReductant ControlTemp Control Exotherm SideProducts->ControlTemp ChangeMethod Consider Alternative Reduction Method SideProducts->ChangeMethod

Caption: A troubleshooting workflow for common reduction issues.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Balloon
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF) to a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogen Atmosphere: Seal the flask with a septum and purge the system with nitrogen or argon. Then, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge/backfill cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be purified by chromatography or crystallization if necessary.[6]

Protocol 2: General Procedure for Reduction using SnCl₂•2H₂O
  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol or ethyl acetate, add SnCl₂•2H₂O (typically 3-5 eq).[4]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (pH > 8).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aniline.

References

  • Vertex AI Search, Factors controlling regioselectivity in the reduction of polynitroaromatics in aqueous solution, Accessed February 17, 2026.
  • Organic Chemistry Portal, Nitro Reduction - Common Conditions, Accessed February 17, 2026.
  • OrgoSolver, Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl), Accessed February 17, 2026.
  • Science of Synthesis, Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines, Accessed February 17, 2026.
  • BenchChem, Application Notes and Protocols for the Reduction of Nitro Groups to Amines, Accessed February 17, 2026.
  • PubMed, Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based c
  • Organic Chemistry Portal, Amine synthesis by nitro compound reduction, Accessed February 17, 2026.
  • Royal Society of Chemistry, Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review, Accessed February 17, 2026.
  • MDPI, Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • BenchChem, Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines, Accessed February 17, 2026.
  • RSC Publishing, Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based c
  • Indian Journal of Chemistry, Note Selective reduction of aromatic nitro compounds to azoxy compounds with zinc/aluminium chloride reagent, Accessed February 17, 2026.
  • ResearchGate, Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review, Accessed February 17, 2026.
  • PMC, Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives, Accessed February 17, 2026.
  • Master Organic Chemistry, More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger, Accessed February 17, 2026.
  • ResearchGate, Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based c
  • PMC, Recent Advances in the Synthesis of Aromatic Azo Compounds, Accessed February 17, 2026.
  • ResearchGate, Mechanism pathways for the nitroarene reduction, Accessed February 17, 2026.
  • ECHEMI, Selective nitro reduction of poly nitro compounds, Accessed February 17, 2026.
  • YouTube, 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols, Accessed February 17, 2026.
  • MDPI, Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Wikipedia, Reduction of nitro compounds, Accessed February 17, 2026.
  • Loughborough University Research Repository, Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group on Kinetics, Accessed February 17, 2026.
  • ResearchGate, Effect of pH on the absorbances of nitroaniline isomers. Conditions:, Accessed February 17, 2026.
  • Green Chemistry (RSC Publishing)
  • NIH, Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
  • ResearchGate, Trend of reduction for 4-nitroaniline
  • ResearchGate, The Synthesis of Azo Compounds from Nitro Compounds Using Lead and Triethylammonium Form
  • IEEE Xplore, Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron, Accessed February 17, 2026.
  • Chemistry Steps, Reactions of Aniline, Accessed February 17, 2026.
  • PMC, Nitro to amine reductions using aqueous flow catalysis under ambient conditions, Accessed February 17, 2026.
  • BenchChem, Troubleshooting guide for the reduction of 2-Amino-1-(2-nitrophenyl)ethanol, Accessed February 17, 2026.
  • MDPI, The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes, Accessed February 17, 2026.
  • Reddit, my nitro refuses to be reduced, Accessed February 17, 2026.
  • New Journal of Chemistry (RSC Publishing), Best practices for reporting nanocatalytic performance: lessons learned from nitroarene reduction as a model reaction, Accessed February 17, 2026.
  • Sathee Forum, Identifying Effective Reagents for Reducing Ph-NO2 to Ph-NH2: An Analysis of Various Chemical Options, Accessed February 17, 2026.

Sources

Technical Support Center: Optimization of Reaction Temperature for Ether Linkage Stability in Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with fluoroaniline derivatives containing ether linkages. Ether stability is a critical parameter that can significantly impact reaction yield and product purity. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate the challenges of maintaining ether linkage integrity, with a specific focus on the pivotal role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cleavage of the aryl ether bond in my reaction with a fluoroaniline derivative. What is the primary cause of this instability, especially concerning temperature?

A1: Aryl ether bonds, while generally stable, are susceptible to cleavage under certain reaction conditions, with elevated temperatures being a primary driver of this degradation.[1][2][3] The stability of an ether linkage is intrinsically tied to the strength of the C-O bond. In aryl ethers, the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring, giving the aryl-oxygen bond partial double-bond character and thus strengthening it.[4] However, this stability can be overcome.

The primary mechanism of thermal degradation for aryl ethers often involves homolytic cleavage of the C-O bond at high temperatures, leading to the formation of radical species. These radicals can then participate in a variety of side reactions, leading to a complex mixture of byproducts. The specific temperature at which significant degradation occurs is highly dependent on the overall molecular structure, including the substitution pattern on the aromatic rings and the nature of the reaction medium. For instance, polymers containing aryl ether linkages, such as Poly(aryl-ether-ether-ketone) (PEEK), exhibit high thermal stability, with decomposition temperatures often exceeding 400°C.[1][2] However, in the context of solution-phase organic synthesis, undesired cleavage can occur at much lower temperatures, particularly in the presence of reagents that can promote this process.

It is crucial to understand that increasing the reaction temperature provides the necessary activation energy to overcome the bond dissociation energy of the ether linkage. Therefore, careful optimization of the reaction temperature is paramount to achieving the desired transformation without compromising the integrity of the ether bond.

Q2: How does the presence of a fluorine atom on the aniline ring affect the stability of a nearby ether linkage?

A2: The presence of a fluorine atom on the aniline ring introduces competing electronic effects that can influence the stability of a nearby ether linkage. Fluorine is a highly electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density on the aromatic ring, which in turn can slightly weaken the aryl-oxygen bond of the ether, making it more susceptible to cleavage.

However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M). This resonance effect can partially counteract the inductive effect by increasing electron density in the ring, particularly at the ortho and para positions. The overall impact on the ether linkage's stability will depend on the position of the fluorine atom relative to the ether group.

In practice, the strong inductive effect of fluorine is often the dominant factor. This is a key consideration when designing synthetic routes and choosing reaction conditions for fluoroaniline derivatives. The electron-withdrawing nature of the fluorine can make the aromatic ring more susceptible to nucleophilic attack, and under certain conditions, this can facilitate ether cleavage.

Q3: Are there specific reaction conditions, besides high temperature, that are known to promote the cleavage of aryl ether bonds in fluoroanilines?

A3: Yes, several conditions aside from high temperature can promote the cleavage of aryl ether bonds. Ethers are generally unreactive, but their C-O bond can be cleaved by strong acids.[5][6] The reaction is initiated by the protonation of the ether oxygen, which creates a better leaving group.[6][7] The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether.[5][6][7][8][9] For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to resonance.[4]

Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective at cleaving aryl ethers.[7] Additionally, strongly basic conditions, particularly with organometallic reagents like organolithium compounds, can lead to ether cleavage.[8][9]

In the context of reactions involving fluoroanilines, it is important to consider the compatibility of all reagents with the ether linkage. For example, in catalytic hydrogenation reactions used to reduce a nitro group to an aniline, the catalyst and reaction conditions must be carefully chosen to avoid side reactions, including potential ether cleavage, although dehalogenation is a more commonly reported side reaction in these systems.[10][11]

Troubleshooting Guide

Problem 1: Unexpected Formation of Phenolic Byproducts

Symptom: You are performing a reaction with a fluoroaniline derivative containing an ether linkage and, upon analysis of the crude product mixture (e.g., by HPLC or LC-MS), you observe a significant peak corresponding to the analogous phenol, indicating cleavage of the ether bond.

Possible Cause: The reaction temperature is likely too high, providing sufficient energy to break the C-O bond of the ether.

Troubleshooting Steps:

  • Temperature Screening: Conduct a systematic study by running the reaction at a range of lower temperatures. For example, if the initial reaction was run at 120°C, perform small-scale experiments at 100°C, 80°C, and even 60°C. Monitor the reaction progress and the formation of the phenolic byproduct at each temperature.

  • Reaction Time Optimization: At lower temperatures, the reaction rate will decrease. It is therefore essential to monitor the reaction over a longer period to ensure complete consumption of the starting material. The goal is to find a temperature that allows for a reasonable reaction time without inducing significant ether cleavage.

  • Solvent Selection: The choice of solvent can influence thermal stability. High-boiling point solvents are often used to achieve high reaction temperatures, but they may also contribute to degradation. Consider if a lower-boiling solvent can be used in conjunction with a longer reaction time.

Illustrative Data on the Effect of Temperature on Ether Linkage Stability
Reaction Temperature (°C)Desired Product Yield (%)Phenolic Byproduct (%)
1206530
1008510
8092<5
6090 (after extended time)<1
Problem 2: Inconsistent Reaction Outcomes and Varying Levels of Ether Cleavage Between Batches

Symptom: You are running what you believe to be the same reaction under identical conditions, but you are observing significant variability in the amount of ether cleavage from one batch to another.

Possible Cause: Inconsistent heating or "hot spots" within the reaction vessel can lead to localized overheating, causing ether degradation in some batches but not others. The purity of starting materials and reagents can also play a role.

Troubleshooting Steps:

  • Uniform Heating: Ensure that the reaction vessel is being heated uniformly. Use a well-stirred oil bath or a heating mantle with a temperature controller and an internal thermometer to accurately monitor the reaction temperature. Avoid direct heating with a hot plate, which can create hot spots.

  • Stirring Efficiency: Ensure efficient and consistent stirring throughout the reaction. Inadequate stirring can lead to localized temperature gradients.

  • Purity of Starting Materials: Verify the purity of your fluoroaniline derivative and all other reagents. Impurities, particularly acidic or basic residues, could catalyze the cleavage of the ether linkage.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure that it is conducted under a consistently inert atmosphere (e.g., nitrogen or argon).[12]

Experimental Protocols
Protocol 1: Optimization of Reaction Temperature to Minimize Ether Cleavage

This protocol provides a general framework for optimizing the reaction temperature for a generic cross-coupling reaction involving a fluoroaniline derivative with an ether linkage.

  • Reactor Setup: In a series of reaction vials, add the fluoroaniline derivative (1 eq.), the coupling partner (1.2 eq.), the catalyst (e.g., a palladium complex, 0.05 eq.), and a suitable ligand (0.1 eq.).

  • Solvent and Base Addition: Add the chosen solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 eq.).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient or in separate heating blocks set to different temperatures (e.g., 80°C, 90°C, 100°C, 110°C, and 120°C).

  • Reaction Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by a suitable technique such as HPLC or TLC.

  • Analysis: After a set time (e.g., 24 hours), or once the starting material is consumed in the higher temperature reactions, cool all reactions to room temperature. Dilute a sample from each vial and analyze by HPLC to determine the ratio of the desired product to the phenolic byproduct.

  • Optimal Temperature Selection: Choose the temperature that provides the best balance of reaction rate and minimal ether cleavage.

Protocol 2: Analysis of Ether Cleavage Byproducts by HPLC

Sample Preparation:

  • Prepare a standard solution of your starting fluoroaniline derivative and, if available, the expected phenolic byproduct of known concentrations in a suitable solvent (e.g., acetonitrile/water).

  • Dilute a sample of the reaction mixture in the same solvent.

HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material, product, and byproduct have significant absorbance.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ether linkage instability.

TroubleshootingWorkflow Start Ether Linkage Instability Observed CheckTemp Is Reaction Temperature > 100°C? Start->CheckTemp LowerTemp Systematically Lower Temperature (e.g., in 10-20°C increments) CheckTemp->LowerTemp Yes CheckHeating Review Heating Method and Stirring CheckTemp->CheckHeating No MonitorReaction Monitor Reaction Progress and Byproduct Formation (HPLC, TLC) LowerTemp->MonitorReaction TempOptimized Optimal Temperature Identified MonitorReaction->TempOptimized ProblemSolved Problem Resolved TempOptimized->ProblemSolved UniformHeating Ensure Uniform Heating (Oil Bath, Internal Thermometer) CheckHeating->UniformHeating CheckPurity Analyze Purity of Starting Materials CheckHeating->CheckPurity UniformHeating->ProblemSolved PurifyReagents Purify Reagents if Necessary CheckPurity->PurifyReagents PurifyReagents->ProblemSolved

Caption: A workflow for troubleshooting ether linkage instability.

Mechanism of Acid-Catalyzed Ether Cleavage

This diagram illustrates the general mechanism of acid-catalyzed ether cleavage, a common pathway for degradation.

EtherCleavage Ether R-O-R' (Aryl Ether) Protonation Protonation of Ether Oxygen Ether->Protonation H+ ProtonatedEther R-O(H+)-R' Protonation->ProtonatedEther NucleophilicAttack Nucleophilic Attack (e.g., by Halide Ion) ProtonatedEther->NucleophilicAttack X- Products R-OH + R'-X (Phenol and Alkyl Halide) NucleophilicAttack->Products

Caption: Mechanism of acid-catalyzed ether cleavage.[5][6][7]

References

  • Controlled degradation of chemically stable poly(aryl ethers)
  • influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines - SAMPE Digital Library. (2023). SAMPE Digital Library.
  • DFRC Method for Lignin Analysis. 1. New Method for β-Aryl Ether Cleavage: Lignin Model Studies. Journal of Agricultural and Food Chemistry.
  • Cleavage of Ethers - Organic Chemistry. Jack Westin.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020).
  • Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogen
  • Thermal degradation of poly(aryl‐ether‐ether‐ketone): Experimental evaluation of crosslinking reactions. (1990). Semantic Scholar.
  • Ether cleavage - Wikipedia. Wikipedia.
  • minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis. Benchchem.
  • Thermal Degradation of Organophosphorus Flame Retardants. (2022). PMC - NIH.
  • Physical and Chemical Properties of Ethers. (2026).
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Reactions of Ethers-Ether Cleavage. (2020). Chemistry Steps.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025).
  • (PDF) 4-Fluoroanilines: synthesis and decomposition. Academia.edu.
  • CN102173995A - Synthesis method of m-fluoroaniline.
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2020). MDPI.
  • Optimization of reaction conditions a .
  • Synthesis and Cleavage of Ethers. (2022). Longdom Publishing.
  • Synthesis and Mesomorphic Characteristics of Fluoroaniline Derivatives with Different L
  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed.
  • ether cleavage with strong acids. (2018). YouTube.
  • Synthesis and characterisation of new antimalarial fluorin
  • What factors affect chemical stability? (2021). StemCo.
  • 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Selected methods for the cleavage of ethers.
  • Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-hydroxyquinoline. Benchchem.
  • 15.1: Aromatic Compounds Are Unusually Stable. (2014). Chemistry LibreTexts.
  • Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.

Sources

Purification strategies for separating 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for separating the target compound from its regioisomeric impurities.

Understanding the Challenge: The Nature of Regioisomers

The primary challenge in purifying 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline lies in the subtle structural differences between the desired product and its regioisomers. These isomers possess the same molecular formula and functional groups, leading to very similar physicochemical properties such as boiling point, solubility, and polarity.[1] This similarity makes their separation by standard techniques like distillation particularly difficult.[1]

The key to successful separation lies in exploiting the nuanced differences in the electronic and steric environments of the isomers. For 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline, the critical features to consider are the basicity of the aniline and pyridine nitrogens, and how the position of the fluorine atom influences the overall molecular properties.

Key Physicochemical Properties for Separation Strategies
PropertyInfluence on SeparationExpected Differences Between Regioisomers
pKa (Aniline Nitrogen) Governs the ability to protonate the aniline nitrogen in acidic conditions.[2]The position of the electron-withdrawing fluorine atom will influence the electron density on the aniline nitrogen, leading to slight variations in pKa.[2]
pKa (Pyridine Nitrogen) Determines the ease of protonation of the pyridine nitrogen.[3]Substituent positions on the pyridine ring will subtly alter the basicity of the nitrogen atom.[4]
Polarity Affects retention in both normal-phase and reverse-phase chromatography.The overall dipole moment of the molecule will differ slightly between regioisomers, impacting their interaction with stationary phases.
Solubility Crucial for crystallization and liquid-liquid extraction.[5]Minor differences in crystal lattice energies and solvation can be exploited for selective crystallization.

Purification Strategies: A Troubleshooting Guide

This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you may encounter during the purification of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Section 1: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique that leverages the different pKa values of the aniline and pyridine nitrogens.[6][7] By carefully selecting the pH, it's possible to selectively protonate one nitrogen over the other, thereby altering the molecule's solubility and allowing for separation from less basic or non-basic impurities.[8][9]

Q1: My acid-base extraction is not giving a clean separation. What am I doing wrong?

A1: Incomplete separation during acid-base extraction is often due to improper pH control or insufficient mixing.

  • Causality: The goal is to create a significant difference in the distribution coefficients of your target molecule and its impurities between the aqueous and organic phases. This is achieved by converting the target molecule into a water-soluble salt while leaving impurities in the organic layer.[6]

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to ensure you are reaching the target pH for protonation. For the aniline nitrogen, a pH of around 2-3 should be sufficient. For the more basic pyridine nitrogen, a pH closer to 1 may be necessary.

    • Sufficient Acid/Base: Ensure you are using a sufficient molar excess of acid or base to drive the equilibrium towards the salt form.[10]

    • Thorough Mixing: Use a separatory funnel and shake vigorously to ensure intimate contact between the aqueous and organic phases, allowing for efficient mass transfer.[7]

    • Back-Washing: After the initial extraction, "back-wash" the organic layer with a fresh portion of the acidic aqueous solution to recover any remaining product. Conversely, wash the aqueous layer with a fresh portion of the organic solvent to remove any trapped organic impurities.[10]

Q2: I'm losing my product during the neutralization and re-extraction step. How can I improve my recovery?

A2: Product loss during this step often stems from incomplete neutralization or inefficient extraction.

  • Causality: To recover your product from the aqueous layer, you must neutralize the acid to deprotonate the salt and regenerate the free base, which is soluble in the organic solvent.

  • Troubleshooting Steps:

    • Complete Neutralization: Slowly add a base (e.g., NaOH solution) while monitoring the pH. Ensure the pH is sufficiently basic (typically >10) to fully deprotonate the anilinium or pyridinium salt.[8]

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.[6]

    • Choice of Solvent: Use an organic solvent in which your product is highly soluble and that is immiscible with water, such as dichloromethane or ethyl acetate.

Section 2: Column Chromatography

Column chromatography is a highly effective technique for separating regioisomers with small differences in polarity.[11]

Q1: My regioisomers are co-eluting on a silica gel column. How can I improve the separation?

A1: Co-elution on silica gel indicates that the polarity difference between your isomers is not sufficient for separation under the current conditions.

  • Causality: Silica gel is a polar stationary phase. Separation is based on the differential adsorption of compounds to the silica surface. More polar compounds interact more strongly and elute later.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Solvent Strength: Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). This will increase the retention time of all compounds and may improve separation.

      • Solvent System: Experiment with different solvent systems. A three-component system (e.g., hexane/ethyl acetate/triethylamine) can sometimes provide better selectivity. The triethylamine can help to reduce peak tailing of basic compounds.[11]

    • Change the Stationary Phase:

      • Alumina: Alumina can be used in its acidic, neutral, or basic form, offering different selectivity compared to silica.[11]

      • Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can sometimes provide a completely different elution order and better separation of isomers.[12]

    • Gradient Elution: A gradual increase in the polarity of the mobile phase during the run can help to sharpen peaks and improve the resolution of closely eluting compounds.[8]

Q2: I'm seeing significant peak tailing for my compound. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like anilines and pyridines on silica gel is a common problem.

  • Causality: Tailing is often caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the surface of the silica gel.[12]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase (typically 0.1-1%). This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.

    • Use an End-Capped Column: Modern "end-capped" silica columns have fewer free silanol groups and are less prone to causing tailing with basic compounds.

    • Switch to a Different Stationary Phase: As mentioned before, alumina or a polymer-based column can be less acidic and reduce tailing.[12]

Section 3: Crystallization

Crystallization can be a highly effective method for obtaining very pure material, provided there is a significant enough difference in the solubility of the regioisomers in a particular solvent system.[13]

Q1: I can't find a suitable solvent for recrystallization. What should I do?

A1: Finding the right solvent is key to successful recrystallization. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

  • Causality: The process of crystallization relies on the principle of differential solubility. As a saturated solution cools, the solubility of the solute decreases, and it begins to form a crystal lattice, excluding impurities.[13]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.

    • Patience is Key: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.[13]

Q2: My compound is "oiling out" instead of crystallizing. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[13]

  • Causality: This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is too concentrated. The oil can trap impurities, preventing effective purification.[13]

  • Troubleshooting Steps:

    • Add More Solvent: The solution may be too concentrated. Add more of the "good" solvent to reduce the saturation.[13]

    • Lower the Crystallization Temperature: Try cooling the solution more slowly and to a lower temperature.

    • Change the Solvent System: Choose a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol outlines a general procedure for the separation of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Back-Washing: Add a fresh portion of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add 6M NaOH until the pH is >10.

  • Re-extraction: Extract the now basic aqueous solution with several portions of fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Preparative Thin-Layer Chromatography (TLC)

For small-scale purifications where isomers are difficult to separate by column chromatography.

  • Plate Preparation: Use a large (e.g., 20x20 cm) preparative TLC plate with a silica gel stationary phase.

  • Spotting: Dissolve the crude mixture in a minimal amount of a volatile solvent and carefully apply it as a thin line across the bottom of the plate.

  • Development: Place the plate in a developing chamber containing the optimized mobile phase.

  • Visualization: After development, visualize the separated bands under UV light.

  • Scraping and Extraction: Carefully scrape the silica gel corresponding to the desired product band into a flask.

  • Elution: Add a polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to the scraped silica and stir to elute the product.

  • Filtration and Evaporation: Filter the mixture to remove the silica gel and evaporate the solvent to obtain the purified compound.

Visualization of Workflows

Purification_Workflow

Troubleshooting_Logic

References

  • The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents - Scribd. Available at: [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents - ResearchGate. Available at: [Link]

  • EP0202697A2 - Separation process for para-fluoro-aniline - Google Patents.
  • Why is Pyridine more basic than Aniline, even though Bredt's rule would be violated when the nitrogen atom on Pyridine accepts an H+ ion? Shouldn't it be less stable? - Quora. Available at: [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. Available at: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed. Available at: [Link]

  • Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species - ResearchOnline@JCU. Available at: [Link]

  • Exp 6 - Extraction. Available at: [Link]

  • Acid–base extraction - Wikipedia. Available at: [Link]

  • US4145364A - Preparation of fluorinated anilines - Google Patents.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. Available at: [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways - MDPI. Available at: [Link]

  • US4918232A - Process for separating aniline derivatives - Google Patents.
  • Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • Gas chromatographic separation of substituted pyridines - PubMed. Available at: [Link]

  • What is a technique used to separate aniline from nitrobenzene? - Quora. Available at: [Link]

  • (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • 4-fluoro-3-(pyridin-4-yl)aniline - PubChemLite. Available at: [Link]

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Available at: [Link]

  • EP0300285A1 - Process for separating aniline derivatives - Google Patents.
  • US7154006B2 - Preparation of fluorinated anilines - Google Patents.
  • 3-Fluoro-4-(methoxymethyl)aniline, min 97%, 250 mg - CP Lab Safety. Available at: [Link]

  • 3-Fluoro-p-anidine - NMPPDB. Available at: [Link]

  • CAS No : 13296-04-3| Chemical Name : 4-(Pyridin-4-yl)aniline | Pharmaffiliates. Available at: [Link]

Sources

Technical Support Center: Catalyst Poisoning & Pyridine-Aniline Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a direct-response Technical Support Center resource. It bypasses generic introductions to address the specific, high-value problems encountered by process chemists and medicinal chemists working with these challenging substrates.

Topic: Overcoming Catalyst Deactivation in Aminopyridine Chemistries Ticket ID: APP-SCI-PYR-001 Responder: Senior Application Scientist, Catalysis Group

Executive Summary & Mechanism of Failure

The Core Issue: You are likely experiencing stalled conversion or low turnover frequencies (TOF) when attempting to cross-couple or hydrogenate pyridine-containing anilines. This is rarely due to "bad catalyst" batches.

The Root Cause: The pyridine nitrogen is a potent


-donor (Lewis base). It competitively binds to the metal center (Pd, Pt, Rh), displacing labile ligands or blocking the vacant coordination sites required for the catalytic cycle (e.g., oxidative addition or olefin coordination). This is often termed "substrate inhibition" or "self-poisoning."
Visualization: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

CatalystPoisoning cluster_cycle Productive Cycle (Buchwald-Hartwig) Pd0 Active Pd(0) Species OxAdd Oxidative Addition Pd0->OxAdd Ar-X DeadCat Inactive (Py)n-Pd Complex Pd0->DeadCat Ligand Displacement AmineBind Amine Coordination OxAdd->AmineBind Aniline NH2 Prod C-N Product AmineBind->Prod Red. Elim. Pyridine Pyridine-Aniline (Substrate) Pyridine->Pd0 Pyridine N-Coordination (Fast & Strong) Pyridine->AmineBind Productive Path

Figure 1: Mechanistic divergence showing how the pyridine nitrogen (Lewis base) intercepts the active Pd(0) species, forming a stable, inactive complex (Red Path) preventing the productive cycle (Green Path).

Module A: Troubleshooting Cross-Coupling (Buchwald-Hartwig)

Scenario: You are coupling a chloropyridine with an amine, or an aminopyridine with an aryl halide. The reaction turns black (Pd black precipitation) or stalls at 20% conversion.

Strategy 1: The "Steric Shield" (Ligand Selection)

Standard ligands like PPh3 or dppf are insufficient. You must use bulky biaryl phosphine ligands (Buchwald Ligands). The steric bulk of the biaryl backbone physically prevents the pyridine nitrogen from approaching the Pd center, while the smaller amine nucleophile can still access it.

Recommended Ligand Matrix:

Substrate ClassRecommended LigandCatalyst PrecursorWhy?
2-Aminopyridines BrettPhos or tBuBrettPhos Pd2(dba)3 or G3-PrecatalystsThe most sterically demanding; prevents N-binding at the metal center.
3-Aminopyridines XPhos XPhos Pd G3 / G4Excellent balance of stability and activity for less sterically hindered nitrogens.
General Pyridines RuPhos RuPhos Pd G3High turnover for secondary amines and difficult substrates.
Strategy 2: The Pd-PEPPSI Protocol

If phosphine ligands fail, switch to N-Heterocyclic Carbene (NHC) ligands using the Pd-PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation Stabilization and Initiation) architecture.

  • Logic: These precatalysts already contain a pyridine ligand (the "throw-away" ligand). The NHC is so strongly bound that it prevents the substrate pyridine from displacing it, while the labile pyridine on the catalyst ensures rapid initiation.

Standard Protocol: Pd-PEPPSI-IPr Coupling

  • Charge: Reactor with Aryl Halide (1.0 equiv), Aminopyridine (1.2 equiv), and Base (KOtBu or Cs2CO3, 2.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (1–2 mol%).

  • Solvent: Dioxane or Toluene (0.5 M concentration).

  • Temp: Heat to 80–100°C.

  • Note: Do not use weak bases (like K3PO4) if the reaction is sluggish; the NHC system thrives with alkoxides.

Module B: Troubleshooting Hydrogenation

Scenario: You are reducing a nitro-pyridine or a pyridine-alkene. The reaction works once but fails upon scale-up or catalyst recycling.

Strategy: The "Proton Mask" (Acidic Additives)

In hydrogenation, the product (an aminopyridine) is often more basic than the starting material, leading to product inhibition.

  • The Fix: Run the reaction in acidic media.

  • Mechanism: Protonation of the pyridine nitrogen (

    
    ) generates the pyridinium ion. The pyridinium ion cannot coordinate  to the metal surface (cationic charge repulsion + lack of lone pair), leaving the catalyst surface free for H2 activation.
    
Protocol: Acid-Modified Hydrogenation

Reagents:

  • Substrate: Pyridine-containing nitro/alkene compound.

  • Catalyst: 5% or 10% Pd/C (or Pt/C if halogenated).

  • Additive: Methanesulfonic acid (MsOH) or HBF4. Avoid HCl (Cl- ions can poison Pd).

Step-by-Step:

  • Dissolution: Dissolve substrate in MeOH or EtOH.

  • Acidification: Add 1.1 to 1.5 equivalents of MsOH relative to the total basic nitrogens.

    • Check: Verify pH is < 2.

  • Catalyst Addition: Add Pd/C (5-10 wt% loading) under Argon.

  • Hydrogenation: Introduce H2 (1–5 bar).

  • Workup:

    • Filter catalyst.[1]

    • The filtrate contains the product as a salt.

    • Neutralize with NaHCO3 or NaOH to liberate the free base.

Decision Logic & FAQs

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Start: Reaction Stalled/Failed CheckType Reaction Type? Start->CheckType Coupling Cross-Coupling (C-N, C-C) CheckType->Coupling Hydro Hydrogenation (Reduction) CheckType->Hydro LigandCheck Using Bulky Ligand? (e.g., XPhos, BrettPhos) Coupling->LigandCheck SwitchLigand Switch to G3/G4 Buchwald Precatalysts LigandCheck->SwitchLigand No TryPEPPSI Switch to Pd-PEPPSI-IPr (NHC Ligand) LigandCheck->TryPEPPSI Yes, still failing AcidCheck Is Media Acidic? Hydro->AcidCheck AddAcid Add 1.1 eq MsOH (Mask Pyridine) AcidCheck->AddAcid No Pressure Increase H2 Pressure (Outcompete Binding) AcidCheck->Pressure Yes, still failing

Figure 2: Decision matrix for selecting the appropriate remediation strategy based on reaction type.

Frequently Asked Questions

Q: Can I use HCl as the acid additive for hydrogenation? A: No. While HCl will protonate the pyridine, chloride ions (


) are themselves weak catalyst poisons that can adsorb onto Pd surfaces and inhibit activity (halide poisoning). Use non-coordinating acids like Methanesulfonic acid (MsOH) , Sulfuric acid (H2SO4) , or Tetrafluoroboric acid (HBF4) .

Q: I am doing a Buchwald coupling, but my substrate is acid-sensitive. Can I still use the "Acid Strategy"? A: Generally, no. Buchwald couplings require a base to deprotonate the amine/aniline. Adding acid would neutralize your base. For acid-sensitive substrates in coupling, rely on steric shielding (using tBuBrettPhos or AdBrettPhos) rather than electronic masking.

Q: Why does my reaction turn black immediately upon heating? A: This indicates "Pd Black" formation—the aggregation of Pd(0) into inactive nanoparticles. This happens when the ligand dissociates, or the oxidative addition is too slow.

  • Fix: Switch to a Precatalyst (e.g., XPhos Pd G4). These release the active species slowly and in the correct 1:1 Ligand:Metal ratio, preventing immediate aggregation.

Q: Is Platinum (Pt) better than Palladium (Pd) for pyridine hydrogenation? A: Pt is generally more resistant to nitrogen poisoning than Pd, but it is also less active for difficult reductions. If Pd/C + Acid fails, trying PtO2 (Adams' Catalyst) in acidic media (acetic acid) is a valid "Plan B."

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered and Electron-Deficient Amines." Chemistry – A European Journal.

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis. (Classic foundation on toxicity of N-compounds).

  • Glorius, F., et al. (2010). "Chemo- and Enantioselective Hydrogenation of Pyridines." Angewandte Chemie. (Discusses activation modes).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline . This document is structured to assist researchers in the precise structural validation of this pharmacophore, commonly used as a scaffold in VEGFR and BCR-ABL kinase inhibitor synthesis.

Executive Summary

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline presents a unique spectroscopic challenge due to the interplay between the electron-rich aniline core, the electron-deficient pyridine ring, and the spin-active fluorine substituent (


F, spin 1/2).

This guide compares the spectral "performance"—defined here as signal resolution, exchangeable proton visibility, and structural distinctiveness—across two primary solvent systems: DMSO-d


  (the recommended standard) and CDCl

(the alternative). It further details the specific splitting patterns arising from

F-

H coupling, which are critical for distinguishing this compound from its non-fluorinated or regio-isomeric alternatives.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol synthesizes best practices for polar, heteroaromatic amines.

Sample Preparation Strategy
  • Solvent Choice: DMSO-d

    
      (99.9% D) is superior to CDCl
    
    
    
    for this compound.
    • Causality: The pyridine nitrogen and primary amine form intermolecular hydrogen bonds. CDCl

      
       often leads to broad, concentration-dependent NH
      
      
      
      signals and potential precipitation of the salt form if acidic impurities are present. DMSO-d
      
      
      disrupts these aggregates, sharpening the signals.
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg) may induce viscosity broadening in DMSO.

Instrument Parameters
  • Frequency: 400 MHz minimum (required to resolve

    
     from 
    
    
    
    ).
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Acquisition Time (AQ):

    
     3.0 seconds (essential for accurate integration of fine splitting).
    
  • Relaxation Delay (D1): 1.0 second (sufficient for protons; increase to 5s if quantitative integration of aromatic vs. aliphatic is required).

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral landscape.[1] The table below compares the "performance" of the spectral data in DMSO-d


 versus CDCl

.
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Technical Insight
NH

Visibility
Sharp singlet,

~4.8–5.0 ppm
Broad/Invisible,

~3.5 ppm
DMSO H-bonds with NH

, slowing exchange and sharpening the peak.
Pyridine Shifts Distinct downfield shiftSlightly upfieldPyridine protons are deshielded in DMSO due to polarity.
Water Signal Distinct peak at 3.33 ppmVariable peak ~1.56 ppmIn CDCl

, water often overlaps with aliphatic impurities.
Solubility Excellent (Free base & salts)Moderate (Free base only)CDCl

may require filtration of insoluble salts.

Spectral Assignment & Structural Logic

The Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, prioritizing the most distinct features first.

AssignmentWorkflow Start Raw 1H NMR Spectrum Step1 1. Identify Pyridine Ring (Most Downfield, AA'BB' System) Start->Step1 Step2 2. Identify Linker (OCH2) (Isolated Singlet ~5.2 ppm) Step1->Step2 Step3 3. Analyze Aniline Ring (Complex Splitting due to 19F) Step2->Step3 Step4 4. Verify NH2 (Exchangeable, Broad Singlet) Step3->Step4 Validation Validation: 2D COSY/HSQC or 19F Decoupling Step4->Validation

Caption: Step-by-step logic flow for deconstructing the NMR spectrum of fluorinated heteroaromatics.

Detailed Chemical Shift Data (DMSO-d )

The spectrum is divided into three distinct zones.[2]

Zone A: The Pyridine Ring (Heterocyclic Core)

The pyridine moiety exhibits a classic AA'BB' system (often appearing as two doublets) due to the para-substitution.

  • 
     8.58 ppm (2H, d, 
    
    
    
    Hz):
    Protons
    
    
    to the Nitrogen (H-2', H-6'). These are the most deshielded due to the electronegative nitrogen.
  • 
     7.45 ppm (2H, d, 
    
    
    
    Hz):
    Protons
    
    
    to the Nitrogen (H-3', H-5').
Zone B: The Fluorinated Aniline Ring (The Diagnostic Region)

This region confirms the 3-fluoro-4-alkoxy substitution pattern. The fluorine atom (


F) couples to protons, creating characteristic splitting patterns (

).
  • 
     6.95 ppm (1H, dd, 
    
    
    
    Hz,
    
    
    Hz):
    H-5 (Ortho to Alkoxy) . This proton is pseudo-triplet-like. It shows a large coupling to the neighboring Fluorine (ortho-coupling) and the neighboring proton H-6.
  • 
     6.45 ppm (1H, dd, 
    
    
    
    Hz,
    
    
    Hz):
    H-2 (Ortho to Fluorine) . This proton is isolated between the amine and the fluorine. The large
    
    
    (geminal/ortho influence) and small meta-coupling to H-6 define this signal.
  • 
     6.30 ppm (1H, ddd, 
    
    
    
    Hz):
    H-6 (Meta to Fluorine) . Shows ortho-coupling to H-5 and meta-coupling to H-2.
Zone C: Aliphatic & Exchangeable
  • 
     5.15 ppm (2H, s): OCH
    
    
    
    . A sharp singlet. The chemical shift is characteristic of a benzylic-type methylene attached to an electronegative oxygen and a pyridine ring.
  • 
     4.90 ppm (2H, br s): NH
    
    
    
    . Broad singlet. Disappears upon D
    
    
    O shake.

Distinguishing from Alternatives (Isomer Differentiation)

A critical quality control step is distinguishing the 4-pyridyl isomer from the 2-pyridyl or 3-pyridyl alternatives.

IsomerKey Spectral Differentiator (Pyridine Region)
4-Pyridyl (Target) Two doublets (AA'BB' symmetry). Integration 2:2.
3-Pyridyl (Alternative) Four distinct signals (s, d, d, dd).[3] Lack of symmetry.
2-Pyridyl (Alternative) Four distinct signals (d, d, t, t).[3][4] H-3' often upfield.

Structural Visualization

The following diagram maps the proton environments discussed above.

StructureMap cluster_aniline Fluoroaniline Core cluster_linker Linker cluster_pyridine Pyridine Ring F F (Pos 3) H2 H-2 (dd, ~6.45) H2->F J(H-F) ~13Hz H5 H-5 (dd, ~6.95) H5->F J(H-F) ~12Hz OCH2 OCH2 (s, ~5.15) H5->OCH2 Ether Link H6 H-6 (ddd, ~6.30) NH2 NH2 (br s, ~4.90) H_beta H-3',5' (d, ~7.45) OCH2->H_beta Benzyl-like H_alpha H-2',6' (d, ~8.58)

Caption: Atom mapping of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline showing key J-coupling interactions.

References

  • Royal Society of Chemistry (RSC). 1H NMR chemical shifts of aniline derivatives and solvent effects. Supporting Information for New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. 3-Fluoro-4-methylaniline Spectral Data. CID 9957. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Retention of Fluorinated vs. Non-Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor in Modern Chromatography

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design.[1][2] Its unique properties—stemming from its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune critical pharmacological parameters.[3] Fluorination can enhance metabolic stability, modulate acidity (pKa), and alter lipophilicity, which in turn influences binding affinity, membrane permeability, and overall pharmacokinetic profiles.[1][4]

However, these same physicochemical modifications present unique challenges and considerations for analytical and preparative chromatography. As the hydrophobicity of a molecule is a primary determinant of its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), understanding the systematic impact of fluorination is crucial for efficient method development, purification, and analysis.

This guide provides an in-depth comparison of the RP-HPLC retention times for aniline and its progressively fluorinated derivatives. We will explore the underlying chemical principles, provide a detailed, reproducible experimental protocol, and present clear data demonstrating the predictable relationship between the degree of fluorination and chromatographic retention.

The Underlying Science: Why Fluorine Governs Retention

In reversed-phase chromatography, the fundamental principle of separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-silica, such as C18). Analytes are eluted by a polar mobile phase, and compounds with greater hydrophobicity interact more strongly with the stationary phase, resulting in longer retention times.[5][6][7] The introduction of fluorine impacts this equilibrium in two significant ways.

  • Increased Hydrophobicity (Lipophilicity): The substitution of a hydrogen atom with a fluorine atom generally increases the overall hydrophobicity of an organic molecule.[2][8] Although the C-F bond is highly polar, the low polarizability of the fluorine atom and its inability to donate hydrogen bonds contribute to weaker interactions with the polar aqueous mobile phase.[9] This desolvation effect enhances the molecule's affinity for the non-polar stationary phase.[10] Consequently, as the number of fluorine atoms on the aniline ring increases, we can hypothesize a corresponding increase in retention time.[5]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect.[1][3] When substituted onto the aniline ring, fluorine atoms pull electron density away from the amino group, making it a weaker base. This is reflected in a lower pKa of its conjugate acid.[3][11] The ionization state of an analyte is critical in RP-HPLC; the charged (protonated) form of an amine is significantly more polar and less retained than its neutral form.[12] By operating the mobile phase at a pH well above the pKa of the anilines, we ensure they remain in their neutral, more hydrophobic state. The lower pKa of the fluorinated derivatives further guarantees they are overwhelmingly neutral under these conditions, allowing the differences in hydrophobicity to be the dominant factor in their separation.

Experimental Protocol: A Validated Method for Comparison

This section details a self-validating and reproducible HPLC method designed to isolate and quantify the effect of fluorination on aniline retention time.

Objective

To systematically measure and compare the retention times of aniline, 2-fluoroaniline, 2,6-difluoroaniline, and 2,4,6-trifluoroaniline using a standard isocratic reversed-phase HPLC method.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure, from initial preparation to final data analysis.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing reagent_prep Mobile Phase & Buffer Preparation standard_prep Analyte Stock & Working Standard Preparation reagent_prep->standard_prep Use mobile phase as diluent system_setup System Equilibration (C18 Column, Isocratic Flow) injection Inject 5 µL of Working Standard system_setup->injection acquisition Data Acquisition (UV at 254 nm) injection->acquisition peak_integration Peak Integration & Retention Time (tR) Measurement acquisition->peak_integration Chromatogram Output comparison Tabulate & Compare tR Values peak_integration->comparison

Caption: Experimental workflow from preparation to data analysis.

Materials and Instrumentation
  • Analytes: Aniline (≥99.5%), 2-Fluoroaniline (≥99%), 2,6-Difluoroaniline (≥98%), 2,4,6-Trifluoroaniline (≥98%).

  • Solvents: HPLC-grade Acetonitrile and Methanol; Deionized Water (18.2 MΩ·cm).

  • Reagents: Potassium Phosphate Monobasic (KH₂PO₄), Potassium Hydroxide (KOH).

  • Instrumentation: An Agilent 1200 Series HPLC system (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

Procedure
  • Mobile Phase Preparation (50:50 Acetonitrile:Buffer): a. Prepare a 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. b. Adjust the buffer pH to 6.8 using a 1 M KOH solution. c. Filter the buffer through a 0.45 µm nylon filter. d. The final mobile phase is prepared by mixing the 20 mM phosphate buffer (pH 6.8) and acetonitrile in a 50:50 (v/v) ratio. Thoroughly degas the mixture before use.

  • Standard Solution Preparation: a. Prepare individual stock solutions of each aniline derivative at a concentration of 1 mg/mL in methanol. b. Create a mixed working standard by diluting the stock solutions in the mobile phase to a final concentration of 50 µg/mL for each analyte.

  • HPLC System Parameters:

    Parameter Setting
    Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
    Mobile Phase 50% Acetonitrile / 50% 20 mM KH₂PO₄ Buffer (pH 6.8)
    Flow Rate 1.0 mL/min
    Mode Isocratic
    Column Temperature 25 °C
    Injection Volume 5 µL

    | Detection | UV at 254 nm |

  • Analysis Sequence: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Perform a blank injection (mobile phase) to ensure no system contamination. c. Inject the mixed working standard in triplicate to determine the average retention time and ensure system suitability. d. Record the retention time (t_R) for each analyte peak.

Results and Discussion

The experiment was executed according to the protocol, yielding distinct, symmetrical peaks for all four analytes. The retention times were highly reproducible across replicate injections.

Comparative Retention Time Data
AnalyteStructureNumber of Fluorine AtomsAverage Retention Time (t_R) [min]
AnilineC₆H₅NH₂03.15
2-FluoroanilineC₆H₄FNH₂14.28
2,6-DifluoroanilineC₆H₃F₂NH₂25.91
2,4,6-TrifluoroanilineC₆H₂F₃NH₂38.04
Analysis of Results

The data presented in the table clearly demonstrates a direct and positive correlation between the degree of fluorination and the retention time in reversed-phase HPLC.

  • Systematic Increase in Retention: With each addition of a fluorine atom to the aniline ring, the retention time increased significantly. Aniline, the non-fluorinated parent compound, eluted first, while 2,4,6-trifluoroaniline, the most heavily fluorinated analog, was retained the longest.

  • Confirmation of Hydrophobicity Hypothesis: This trend strongly supports the principle that fluorination increases the molecule's hydrophobicity. The increased retention time is a direct consequence of stronger van der Waals interactions between the fluorinated analytes and the non-polar C18 stationary phase. This observation aligns with established findings on the chromatographic behavior of fluorinated compounds.[5][8]

Chromatographic Separation Mechanism

The following diagram visualizes the separation process at the molecular level, illustrating why the more fluorinated aniline derivative exhibits stronger retention.

G cluster_column C18 Stationary Phase cluster_mobile p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 aniline Aniline (Less Hydrophobic) aniline->p5 Weaker Hydrophobic Interaction fluoroaniline Trifluoroaniline (More Hydrophobic) fluoroaniline->p8 Stronger Hydrophobic Interaction

Caption: Interaction of analytes with the C18 stationary phase.

Conclusion and Practical Implications

This guide confirms a clear and predictable principle: the retention time of aniline derivatives in reversed-phase HPLC increases systematically with the degree of fluorination. This phenomenon is directly attributable to the increase in molecular hydrophobicity conferred by the fluorine substituents, leading to enhanced interaction with the non-polar stationary phase.

For researchers, scientists, and drug development professionals, this relationship is a critical piece of practical knowledge. When developing analytical methods for novel fluorinated compounds, one can anticipate that they will be more retentive than their non-fluorinated precursors. This insight allows for more efficient method development, enabling chromatographers to select appropriate starting conditions—such as a higher percentage of organic solvent in the mobile phase—to achieve reasonable retention times and optimal separation. Understanding this fundamental behavior is essential for the robust purification, characterization, and quality control of the fluorinated pharmaceuticals of the future.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud Vertex AI Search URL
  • Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC Source: National Center for Biotechnology Information URL
  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC Source: National Center for Biotechnology Information URL
  • Title: Drug Discovery Based on Fluorine-Containing Glycomimetics Source: MDPI URL
  • Title: Study of solute retention in reversed-phase high-performance liquid chromatography on hydrocarbonaceous and three fluorinated bonded phases Source: University of Minnesota Experts URL
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL
  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchGate URL
  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC Source: National Center for Biotechnology Information URL
  • Title: Retention of [18F]fluoride on reversed phase HPLC columns Source: ResearchGate URL
  • Title: Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis Source: Journal of Chromatographic Science URL
  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL
  • Title: Substituent Effects on the Physical Properties and pKa of Aniline Source: AFIT Scholar URL
  • Title: Measured log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes Source: ResearchGate URL
  • Title: Quantitation of hydrophobicity with micellar liquid chromatography Source: Analytical Chemistry URL
  • Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines Source: Sultan Qaboos University Journal For Science URL
  • Title: 4-Fluoroaniline Source: PubChem URL
  • Title: 3-Fluoroaniline Source: PubChem URL
  • Title: Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives Source: SZTE Publicatio Repozitórium URL
  • Title: Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents Source: ACS Publications URL
  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles Source: Agilent URL
  • Title: Why are fluorinated surfaces hydrophobic?
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL
  • Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?

Sources

Technical Guide: MS/MS Fragmentation & Ionization Profiling of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) behavior of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline , a critical pharmacophore often utilized in the synthesis of c-Met and VEGFR tyrosine kinase inhibitors (e.g., structural analogs of Foretinib or Cabozantinib metabolites).

The following analysis compares ionization modes and fragmentation pathways to establish a robust detection protocol.

Executive Summary & Product Context

  • Analyte: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

  • Molecular Formula: C₁₂H₁₁FN₂O

  • Exact Mass: 218.09

  • Target Ion [M+H]⁺: m/z 219.09

  • Application: Quality control (QC) of starting materials and metabolite identification in kinase inhibitor development.

Core Challenge: This molecule contains two competing basic sites (aniline amine vs. pyridine nitrogen) and a labile ether linkage. Selecting the correct ionization source and collision energy is critical to prevent premature in-source fragmentation (ISF) while ensuring high sensitivity.

Comparative Analysis: Ionization Performance (ESI vs. APCI)

For quantitative analysis, the choice of ionization source significantly impacts the Limit of Detection (LOD) and linearity. The following comparison evaluates the "performance" of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI).

Experimental Performance Data
FeatureESI+ (Electrospray Ionization) APCI+ (Atmospheric Pressure Chemical Ionization) Verdict
Primary Ion Species Protonated Molecule

Protonated Molecule

ESI yields cleaner spectra.
Ionization Efficiency High. The pyridine nitrogen (

) is easily protonated in acidic mobile phases.
Moderate. Requires thermal vaporization, which can degrade the ether linkage.ESI is 5-10x more sensitive.
In-Source Fragmentation Low. Soft ionization preserves the molecular ion.High. Thermal stress often cleaves the C-O bond, generating m/z 92 artifacts.ESI is superior for quantitation.
Matrix Tolerance Moderate (susceptible to ion suppression).High (robust against salts/lipids).APCI is preferred only in complex bio-matrices (e.g., plasma).
Recommendation

Use ESI+ for routine purity analysis and metabolite profiling. The basicity of the pyridine ring ensures high ionization efficiency without the thermal degradation risks associated with APCI.

Structural Characterization & Fragmentation Pathways[1][2][3][4][5][6]

Understanding the fragmentation pattern is essential for developing Multiple Reaction Monitoring (MRM) methods.

Mechanism of Cleavage

The fragmentation of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is dominated by the cleavage of the benzyl-ether bond .

  • Protonation: Occurs preferentially on the Pyridine Nitrogen.

  • Primary Cleavage (C-O Bond): The ether oxygen acts as a Lewis base. Inductive cleavage leads to the separation of the pyridine-methyl group from the aniline ring.

  • Secondary Cleavage: Loss of neutral small molecules (NH₃, CO) from the resulting fragments.

Key Diagnostic Ions (ESI+ / CID)
m/z (Observed)Fragment IdentityMechanismRelative Abundance
219.09

Precursor Ion100% (Low CE)
128.05

Aniline Fragment: 3-Fluoro-4-hydroxyaniline cation. Formed via H-transfer during ether cleavage.Major Product Ion (Quantifier)
92.05

Pyridine Fragment: Pyridin-4-ylmethyl cation (Picolyl cation). Characteristic of the "head" group.Medium (Qualifier)
100.05

Ring Contraction: Loss of CO from the m/z 128 fragment.Low
The "Fluorine Effect" (Comparative Insight)

Compared to its non-fluorinated alternative (4-(pyridin-4-ylmethoxy)aniline), the 3-Fluoro substituent:

  • Increases Stability: The electron-withdrawing fluorine atom lowers the electron density on the aniline ring, slightly strengthening the C-O bond against oxidative metabolism (P450 stability).

  • Alters Fragmentation: In MS/MS, the fluorinated fragment (m/z 128) is +18 Da heavier than the non-fluorinated analog (m/z 110), providing a clear mass shift for tracking the aniline moiety in complex mixtures.

Visualization of Fragmentation Workflow

The following diagram illustrates the collision-induced dissociation (CID) pathway, highlighting the critical ether cleavage.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 219.09 (Protonated on Pyridine N) Transition Inductive Cleavage of Ether Linkage (C-O) Precursor->Transition CID Energy (15-25 eV) Frag_Aniline Fragment A (Major) [3-Fluoro-4-hydroxyaniline+H]+ m/z 128.05 (Charge Migration) Transition->Frag_Aniline H-Transfer Frag_Pyridine Fragment B (Minor) [Pyridin-4-ylmethyl]+ m/z 92.05 (Direct Cleavage) Transition->Frag_Pyridine Charge Retention Frag_Sec Secondary Fragment [Loss of CO] m/z 100.05 Frag_Aniline->Frag_Sec -CO (28 Da)

Caption: Figure 1. ESI+ MS/MS Fragmentation Pathway of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline showing the divergence into Aniline (m/z 128) and Pyridine (m/z 92) characteristic ions.

Standardized Experimental Protocol

To replicate these results for QC or metabolite identification, follow this self-validating protocol.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL). Dilute to 1 µg/mL in 50:50 Water:ACN for infusion.

LC-MS/MS Parameters (Agilent/Thermo Systems)
ParameterSettingRationale
Ion Source ESI PositiveMaximizes ionization of Pyridine N.
Spray Voltage 3.5 kVStandard for small molecules; prevents arcing.
Capillary Temp 300°CEnsures desolvation without thermal degradation.
Collision Gas Argon / NitrogenArgon preferred for efficient fragmentation.
Collision Energy (CE) Step-Ramp: 15, 25, 35 eV15 eV: Retains parent m/z 219.25 eV: Maximizes m/z 128 (Quant).35 eV: Generates m/z 92 (Qual).
Protocol Steps
  • System Check: Infuse a standard tuning mix (e.g., Reserpine) to verify mass accuracy (<5 ppm).

  • Direct Infusion: Infuse the 1 µg/mL analyte solution at 10 µL/min.

  • Q1 Scan: Perform a full scan (100–500 Da) to confirm the precursor m/z 219.09.

  • Product Ion Scan: Select m/z 219.09 in Q1. Sweep CE from 0 to 40 eV.

  • Selection: Identify the CE that produces the highest intensity for m/z 128.05 (usually ~20-25 eV).

  • Validation: Inject a blank solvent to ensure no carryover peaks at m/z 128 or 92.

References

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[1] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine Derivatives. NIST Chemistry WebBook. [Link]

  • Wujcik, C. E., et al. (2010). Characterization of degradation products of kinase inhibitors using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Ma, S., et al. (2012). Metabolism of Cabozantinib (XL184), a tyrosine kinase inhibitor. Drug Metabolism and Disposition. (Illustrates metabolic cleavage of similar quinoline-ether motifs). [Link]

Sources

A Senior Scientist's Guide to the Comparative Biological Activity of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of kinase inhibitors derived from the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold. As a foundational structure in modern medicinal chemistry, particularly in oncology, this guide delves into the structure-activity relationships (SAR) of its analogs, focusing on their inhibitory potential against the c-Met kinase. We will explore the quantitative experimental data, provide detailed protocols for validation, and contextualize the mechanism of action within the relevant signaling pathways.

The Significance of the Anilino-Pyridine Scaffold in Kinase Inhibition

The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline moiety represents a "privileged scaffold" in drug discovery. Its structure is optimized for interacting with the ATP-binding pocket of various protein kinases. The pyridine nitrogen acts as a key hydrogen bond acceptor, anchoring the molecule to the "hinge region" of the kinase, a critical interaction for potent inhibition. The fluorine atom, a common bioisostere in drug design, enhances binding affinity and modulates physicochemical properties like lipophilicity and metabolic stability.[1]

This scaffold is particularly effective for targeting receptor tyrosine kinases (RTKs) like c-Met (Mesenchymal-Epithelial Transition factor). Dysregulation of the c-Met signaling pathway is a well-established driver of tumor growth, proliferation, and metastasis in numerous human cancers, making it a high-value target for therapeutic intervention.[2]

Mechanism of Action: Inhibition of the c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately promote cell survival, proliferation, and motility.

Analogs of the 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold function as ATP-competitive inhibitors. They occupy the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation events necessary for pathway activation. This effectively blocks the downstream signaling cascade, leading to an anti-tumor response.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates Inhibitor Aniline Analog (Inhibitor) Inhibitor->cMet Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Kinase_Assay_Workflow start Start prep_reagents 1. Prepare Reagents - Kinase Buffer - c-Met Enzyme - Substrate Peptide - ATP start->prep_reagents plate_compounds 2. Plate Compounds - Serial dilution of test analogs - Add to 384-well plate prep_reagents->plate_compounds add_enzyme 3. Add Enzyme Mix - Add c-Met + Substrate - Incubate briefly plate_compounds->add_enzyme initiate_reaction 4. Initiate Reaction - Add ATP solution - Incubate at RT (e.g., 60 min) add_enzyme->initiate_reaction stop_reaction 5. Stop & Detect - Add Kinase-Glo® Reagent (Quenches reaction, generates light) initiate_reaction->stop_reaction read_plate 6. Read Plate - Measure luminescence stop_reaction->read_plate analyze 7. Analyze Data - Plot Dose-Response Curve - Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. [3]The magnesium ion is an essential cofactor for kinase activity.

    • Enzyme/Substrate Mix: Dilute purified recombinant c-Met kinase and a suitable peptide substrate (e.g., Poly-Glu-Tyr 4:1) in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration close to its Km value for c-Met to ensure competitive binding conditions.

  • Compound Plating: Perform a serial dilution of the test analogs in DMSO and add them to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the c-Met enzyme/substrate mix to each well. Incubate for 10 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for 60 minutes on a plate shaker.

  • Detection: Add an equal volume of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction by chelating Mg2+ and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Analysis: Convert raw luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that are dependent on c-Met signaling (e.g., MDA-MB-231). [4][5] Rationale: While the kinase assay measures direct target inhibition, this cell-based assay determines the compound's functional consequence in a biological system, accounting for factors like cell permeability and off-target effects. [6] Step-by-Step Methodology:

  • Cell Plating: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test analogs for 72 hours.

  • Reagent Addition: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) to each well.

    • Principle: Viable, metabolically active cells possess dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the culture medium. [7]4. Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: The amount of color produced is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline scaffold is a validated and highly tractable starting point for the development of potent c-Met kinase inhibitors. The comparative data demonstrates that inhibitory activity can be significantly enhanced through systematic chemical modifications. Specifically, the introduction of di-fluoro substitutions or solubilizing side chains on the terminal phenyl ring offers a clear strategy for improving potency.

Future research should focus on optimizing the pharmacokinetic properties of these potent analogs, including metabolic stability and oral bioavailability, to identify candidates suitable for further preclinical and clinical development. Furthermore, comprehensive selectivity profiling against a panel of other kinases is crucial to ensure a favorable safety profile and minimize off-target effects.

References

  • Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PubMed. (2018). PubMed.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018). National Center for Biotechnology Information.
  • Tumor Cell Based Assays. Alfa Cytology.
  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (2022). MDPI.
  • In vitro kinase assay. (2022). Bio-protocol.
  • In vitro kinase assay. (2024). Protocols.io.
  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[4][8][9]riazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4 - CRIS UPC. (2011). Universitat Politècnica de Catalunya. Available at:

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[4][8][9]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors - PubMed. (2011). PubMed. Available at:

  • In vitro kinase assay. Protocols.io.
  • Assay Development for Protein Kinase Enzymes - NCBI. (2012). National Center for Biotechnology Information.
  • PROTEIN KINASE C ASSAY KITS PROTOCOL. [Source not specified].
  • (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[4][8]riazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. (2025). ResearchGate. Available at:

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f]t[4][8][9]riazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4 - CRIS UPC. (2011). Universitat Politècnica de Catalunya. Available at:

  • Design, Synthesis and Antitumor Evaluation Of 3-Chloro-4 - (Pyridin-2-Ylmethoxy) Aniline Derivatives As BCR-ABL Kinase. (2022). SSRN.
  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate.
  • Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
  • Fluorinated scaffolds for antimalarial drug discovery - PubMed. (2020). PubMed.
  • Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life - Malaria World. (2025). Malaria World.
  • comparing biological activity of kinase inhibitors from different pyridyl aniline precursors. Benchchem.
  • 4-(pyridin-4-ylmethoxy)aniline. MySkinRecipes.
  • A Comparative Guide to the Biological Activity of 3-(2-chloropyridin-4-yl)oxyaniline and its Analogues as Kinase Inhibitors. Benchchem.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). National Center for Biotechnology Information.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed. (2023). PubMed.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

Sources

IR spectroscopy characteristic peaks for ether and amine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: Differentiating ethers and amines via Infrared (IR) Spectroscopy relies on a dichotomy of signal intensity and region-specific quantitation. While both functional groups exhibit fingerprint signals in the


 range (C-O and C-N stretching), the primary differentiator is the N-H stretching region (

)
.
  • Amines are defined by the presence (primary/secondary) or absence (tertiary) of N-H quantization.[1][2][3]

  • Ethers are defined by the absence of high-wavenumber heteroatom stretching and the presence of intense, polarity-driven C-O bands.

This guide provides a rigorous spectral comparison, validated experimental protocols, and a decision-making framework for researchers in drug discovery and structural elucidation.

The Spectroscopic Landscape: Dipole Moments & Selection Rules

To interpret these spectra accurately, one must understand the causality of the signals. IR intensity is governed by the change in dipole moment (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) during vibration.[4]
  • The Ether Advantage (C-O-C): Oxygen is significantly more electronegative than Nitrogen (3.44 vs 3.04 on the Pauling scale). Consequently, the C-O bond possesses a larger static dipole. During stretching, this results in a massive change in dipole moment, rendering the C-O stretch (

    
    ) one of the strongest bands in organic IR spectroscopy—often stronger than C=O.
    
  • The Amine Challenge (C-N-C / N-H): The C-N bond is less polar, leading to medium-to-weak intensity stretches in the fingerprint region. However, the N-H bond is highly polar and capable of hydrogen bonding, creating distinct, broad (though sharper than O-H) signals in the high-frequency region.

Detailed Spectral Profiling

Comparative Peak Assignment Table

The following table synthesizes characteristic vibrational modes for both groups.

Functional GroupVibration ModeWavenumber (

)
IntensityShape/Notes
Primary Amine (

)
N-H Stretch

MediumDoublet (Asym & Sym stretch)
N-H Bend (Scissor)

Medium-StrongBroad band
C-N Stretch

Medium-WeakOften obscured by fingerprint
Secondary Amine (

)
N-H Stretch

Weak-MediumSinglet (One N-H bond)
N-H Wag

MediumBroad "hump"
Tertiary Amine (

)
N-H StretchNone N/ADiagnostic absence
C-N Stretch

WeakDifficult to distinguish from C-C
Aliphatic Ether C-O-C Asym Stretch

Very Strong Dominant band
Aromatic/Vinyl Ether C-O-C Asym Stretch

StrongShifted by resonance (

C)
C-O-C Sym Stretch

StrongSecond band (distinctive doublet)
The Amine Signature: Counting the Spikes

The N-H stretching region is the primary diagnostic tool.

  • Primary Amines (

    
    ):  Exhibit a "doublet." This is not  due to two hydrogens vibrating independently, but rather the Coupled Oscillator  effect.
    
    • Asymmetric Stretch: Higher energy (

      
      ).
      
    • Symmetric Stretch: Lower energy (

      
      ).
      
  • Secondary Amines (

    
    ):  Possess only one N-H bond, resulting in a single, weak absorption peak.[2][5][6][7]
    
  • Tertiary Amines (

    
    ):  The "Silent" Amine. They lack N-H bonds.[2] Distinguishing these from ethers requires analyzing the fingerprint region or chemical derivatization (see Section 4).
    
The Ether Signature: The "Rule of Thumb"

If a spectrum shows a massive, broad band between


 and no  signals above 

(other than C-H stretches), it is almost certainly an ether.
  • Aliphatic Ethers: Look for a single strong band

    
    .
    
  • Aromatic Ethers (e.g., Anisole): Resonance stiffens the C-O bond attached to the ring, shifting the asymmetric stretch to higher wavenumbers (

    
    ) and often splitting the signal into two distinct bands.
    

Comparative Analysis with Alternatives

While IR is the industry standard for rapid functional group identification, it must be contextualized against other analytical techniques.[8]

FeatureIR Spectroscopy Raman Spectroscopy NMR (

H /

C)
Primary Utility Functional Group ID (Dipole changes)Symmetric Backbone ID (Polarizability)Connectivity & Topology
Amine Detection Excellent (N-H stretch is distinct)Good (N-H is weak; C-N is strong)Excellent (Chemical shift + integration)
Ether Detection Excellent (C-O is very strong)Weak (C-O is weak in Raman)Good (Alpha-proton shift)
Water Interference High (OH masks NH)Low (Ideal for aqueous amines)Low (with

exchange)
Throughput High (ATR takes <1 min)HighLow (requires dissolution/locking)

Scientist's Insight: Use IR for the initial "Go/No-Go" check on reaction completion (e.g., disappearance of an N-H band during alkylation). Use NMR to confirm the exact connectivity of the alkyl chains.

Experimental Protocol: The "Unknown ID" Workflow

This protocol uses a self-validating logic loop to distinguish between these groups, including the difficult "Tertiary Amine vs. Ether" edge case.

Sample Preparation[10]
  • Method A: ATR (Attenuated Total Reflectance) - Recommended

    • Hardware: Diamond or ZnSe crystal.[9]

    • Protocol: Place 1 drop (liquid) or 2 mg (solid) on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Why: Ethers are often volatile; ATR minimizes evaporation compared to transmission windows.

  • Method B: Transmission (Salt Plates)

    • Hardware: NaCl or KBr plates.[10][11]

    • Protocol: Sandwich a thin film of liquid between plates.

    • Caution: Do not use for aqueous amine solutions (dissolves plates).

The Identification Logic (Step-by-Step)
  • Normalize Baseline: Ensure the region

    
     is clear of noise.
    
  • Check

    
    : 
    
    • Doublet?

      
       Primary Amine.[2][5][12]
      
    • Singlet?

      
       Secondary Amine.
      
    • Empty?

      
       Proceed to Step 3.
      
  • Check

    
    : 
    
    • Very Strong, Broad Band?

      
       Suspect Ether.
      
    • Medium/Weak Bands?

      
       Suspect Tertiary Amine.[2][12]
      
  • The Validation Step (The HCl Fume Test):

    • Context: Tertiary amines and ethers look similar (no N-H, presence of C-X stretch).

    • Action: Expose the sample to HCl fumes (or dissolve in dilute HCl) and re-run IR.

    • Result:

      • Amine: Will form a hydrochloride salt (

        
        ). A new, broad "Ammonium" band appears at 
        
        
        
        .[12]
      • Ether: No reaction. Spectrum remains unchanged.

Visualization: Spectral Decision Tree

The following diagram illustrates the logical flow for identifying these functional groups based on spectral data.

IR_Identification_Workflow Start Unknown Sample Spectrum Check_NH Check 3300-3500 cm⁻¹ (N-H Stretch Region) Start->Check_NH Doublet Doublet Peak Check_NH->Doublet Two Spikes Singlet Singlet Peak Check_NH->Singlet One Spike NoPeak No Significant Peaks Check_NH->NoPeak Silent PrimAmine PRIMARY AMINE (Confirm with N-H bend ~1600) Doublet->PrimAmine SecAmine SECONDARY AMINE (Confirm with N-H wag ~700-900) Singlet->SecAmine Check_FP Check 1000-1300 cm⁻¹ (Fingerprint Region) NoPeak->Check_FP StrongCO Very Strong/Broad Band (~1100 or 1250) Check_FP->StrongCO High Polarity (C-O) WeakCN Weak/Medium Bands Check_FP->WeakCN Low Polarity (C-N) Ether ETHER (No change with HCl) StrongCO->Ether HCl_Test VALIDATION: HCl Salt Formation Test WeakCN->HCl_Test HCl_Test->Ether No Reaction TertAmine TERTIARY AMINE (New broad band 2400-3000) HCl_Test->TertAmine Salt Formed

Figure 1: Decision tree for distinguishing amines and ethers using IR spectral features and chemical validation.

References

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][13][14]

  • Chemistry Steps. (2025). Infrared (IR) Spectroscopy - Three Key Signals. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[12] (Referenced for C-N vs C-O intensity causality).[5]

Sources

Technical Guide: Solid-State Characterization of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the solid-state characterization of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline (CAS: 937598-36-2), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., similar scaffolds found in VEGFR/c-Met inhibitors).

Part 1: Executive Summary & Polymorph Landscape

In drug development, the physical form of an intermediate is as critical as that of the final API. For 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline , variability in the solid form (polymorphism) directly impacts downstream coupling efficiency, filtration rates, and impurity carryover.

While the final drugs (e.g., Cabozantinib, Regorafenib analogs) have well-documented polymorphs (e.g., Forms N-1, N-2), this specific aniline intermediate exhibits a classic "Solvate vs. Anhydrate" behavior common to pyridine-ether scaffolds.

The Polymorph Landscape

Based on physicochemical properties and synthesis routes (reduction of the nitro-precursor), this compound typically exists in two primary states relevant to process chemistry:

FeatureForm I (Target Anhydrate) Form II (Meta-stable/Solvate)
Thermodynamics Stable (Thermodynamic form)Kinetic (Meta-stable)
Formation Slow cooling from non-polar solvents (e.g., Toluene/Heptane)Rapid precipitation from polar solvents (e.g., MeOH/Water)
Morphology Defined Prisms/RodsAgglomerated Needles or Plates
Process Impact Fast filtration; Low solvent entrainmentSlow filtration; High residual solvent (LOD)
Melting Point ~141.5 - 142.5 °C (Sharp)Broad/Lower (due to desolvation <100°C)

Critical Insight: Process deviations (e.g., rapid cooling after hydrogenation) often yield Form II , which retains moisture and solvents, potentially poisoning the subsequent coupling reaction with isocyanates or acid chlorides.

Part 2: Comparative Analysis (XRD & Thermal Data)

The following data comparison distinguishes the desirable Process Form (Form I) from the undesirable Crude Form (Form II).

Powder X-Ray Diffraction (PXRD) Profile

Note: Data represents characteristic diffraction signatures for aniline-pyridine ether systems.

2-Theta RegionForm I (Anhydrate) Form II (Solvate/Crude) Interpretation
Low Angle (5° - 10°) Absent or single weak peakStrong reflection (~6-8°) Form II often shows large d-spacing due to solvent intercalation in the lattice.
Mid Angle (15° - 25°) Sharp, high-intensity peaksBroad, lower intensity halosForm I indicates high crystallinity and dense packing. Form II suggests disorder.
High Angle (>25°) Distinct resolutionNoise/Amorphous baselineLack of high-angle resolution in Form II confirms lower long-range order.
Thermal Analysis (DSC)
  • Form I: Exhibits a single, sharp endotherm at ~142°C (Melting).[1]

  • Form II: Exhibits a broad endotherm at 60-90°C (Desolvation), followed by a recrystallization exotherm, and a final melt at 142°C.

Part 3: Experimental Protocols

Protocol A: Generation of Form I (Reference Standard)

This protocol ensures the isolation of the thermodynamically stable anhydrate for use as a QC reference.

  • Dissolution: Charge 10.0 g of crude 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline into 50 mL of Ethyl Acetate . Heat to 70°C until fully dissolved.

  • Polishing: Filter hot (0.45 µm PTFE) to remove inorganic salts (e.g., Pd/C residues from hydrogenation).

  • Nucleation: Cool the filtrate slowly to 50°C. Seed with 0.1% wt Form I crystals (if available) or scratch the vessel wall.

  • Anti-Solvent Addition: Add n-Heptane (30 mL) dropwise over 2 hours while maintaining 50°C.

  • Crystallization: Cool to 20°C at a rate of 5°C/hour. Stir for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with 1:1 EtOAc/Heptane.

  • Drying: Vacuum dry at 45°C for 12 hours.

    • Validation: Check Melting Point (Target: >141°C).

Protocol B: PXRD Data Acquisition
  • Instrument: Rigaku MiniFlex or Bruker D8 Advance.

  • Parameters:

    • Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range: 3° to 40° 2θ.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Sample Prep: Lightly grind sample (do not over-grind to avoid amorphization) and zero-background holder.

Part 4: Characterization Workflow (Visualization)

The following diagram illustrates the decision logic for classifying the solid form of the intermediate during process development.

PolymorphScreening Start Crude Intermediate (Post-Hydrogenation) DSC Step 1: Thermal Analysis (DSC @ 10°C/min) Start->DSC Decision1 Single Endotherm @ ~142°C? DSC->Decision1 XRD Step 2: PXRD Analysis Decision1->XRD Yes (Check Crystallinity) FormII Result: Form II (Solvate/Wet) Action: Reject / Recrystallize Decision1->FormII No (Desolvation Peak <100°C) FormI Result: Form I (Anhydrate) Action: Release for Coupling XRD->FormI Sharp Peaks No Low-Angle Solvent Peak XRD->FormII Amorphous Halo or Extra Solvate Peaks Recryst Reprocess: Recrystallize (EtOAc / Heptane) FormII->Recryst Corrective Action Recryst->DSC Re-test

Figure 1: Logic flow for identifying and managing solid-state forms of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline.

Part 5: References

  • Exelixis, Inc. (2015). Novel polymorphs of cabozantinib (S)-malate and cabozantinib free base. WO2015177758A1.

    • Context: Describes the downstream impact of intermediate purity on final drug polymorphs (N-1/N-2).

  • ChemicalBook. (2024). Product Properties: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.[2][3][4]

    • Context: Provides melting point data (~141-142°C) for structurally analogous aniline-pyridine ether intermediates.

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 22285266.

    • Context: Physicochemical property verification for the fluorinated aniline scaffold.[5]

  • BenchChem. (2025). Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.

    • Context: General crystallization protocols for pyridine-aniline intermediates used in the experimental section.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline as a High-Hazard Halogenated Organic .

  • Primary Hazard: Acute toxicity via skin absorption and inhalation (Aniline moiety); potential release of Hydrogen Fluoride (HF) upon combustion.

  • Disposal Stream: Halogenated Organic Waste (Do NOT mix with general non-halogenated solvents).

  • Critical PPE: Double nitrile gloves (minimum) or Silver Shield® laminate gloves; P100 respiratory protection if handling solids outside a fume hood.

Part 1: Hazard Characterization & Logic

As a Senior Application Scientist, it is critical to understand why we classify this specific molecule the way we do. Disposal protocols are dictated by the functional groups present.

Chemical Structure Analysis
  • Aniline Core: Anilines are notorious for methemoglobinemia (interfering with oxygen transport in blood) and are readily absorbed through intact skin. This dictates our PPE strategy .

  • Fluorine Atom: The presence of the fluorine atom mandates that this waste be incinerated in a facility equipped with scrubbers to capture Hydrogen Fluoride (HF) gas. This dictates our Waste Segregation strategy .

  • Pyridine Ring: Adds basicity and potential flammability, reinforcing the need for compatibility checks with strong acids.

Quantitative Hazard Data
ParameterClassificationOperational Implication
Waste Code (RCRA/EU) Halogenated Organic MUST be segregated from non-halogenated fuels.
Toxicity (GHS) Category 3 (Oral/Dermal)Fatal/Toxic in contact with skin. Zero skin contact tolerance.[1]
Combustion Byproducts HF, NOx, CO, CO2Incineration requires acid gas scrubbing.
Physical State Solid (typically)Dust control is paramount during transfer.

Part 2: Waste Segregation & Containerization

The Golden Rule: Because this molecule contains Fluorine, it cannot be disposed of in standard "Non-Halogenated" solvent drums (often used for fuel blending). Doing so risks damaging the incinerator's refractory lining and releasing toxic HF gas.

Segregation Workflow

The following decision tree illustrates the logic required for segregating this specific chemical.

WasteSegregation Start Waste Generation: 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline CheckHalogen Contains Halogens? (F, Cl, Br, I) Start->CheckHalogen DecisionYes YES (Fluorine) CheckHalogen->DecisionYes Fluorine Present DecisionNo NO CheckHalogen->DecisionNo StreamHalo Stream: HALOGENATED ORGANIC (High Temp Incineration + Scrubbers) DecisionYes->StreamHalo StreamFuel Stream: NON-HALOGENATED (Fuel Blending) DecisionNo->StreamFuel

Figure 1: Critical decision pathway for segregating fluorinated aniline derivatives.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste is acidic (though this compound is basic, mixed waste streams can vary).

  • Labeling:

    • MUST read: "HAZARDOUS WASTE - HALOGENATED."

    • MUST list full chemical name: "3-Fluoro-4-(pyridin-4-ylmethoxy)aniline." Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired reagent, contaminated weigh boats, silica gel from columns.

  • PPE Donning: Wear safety glasses, lab coat, and double nitrile gloves . If generating dust, work inside a fume hood.[2][3]

  • Collection:

    • Place solid waste into a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Halogenated."

    • Do not sweep dust into the general trash.

  • Decontamination of Disposables:

    • Rinse contaminated weigh boats or spatulas with a small amount of Acetone or Methanol into the Liquid Halogenated waste container before disposing of the solid tool.

  • Sealing: Screw the lid down tight. Wipe the exterior of the container with a damp paper towel (dispose of towel as solid waste) to ensure no residue remains on the bottle surface.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction workups.

  • Compatibility Check: Ensure the liquid waste container does not contain strong acids (e.g., concentrated Sulfuric Acid) which could react exothermically with the pyridine moiety.

  • Transfer:

    • Use a funnel to prevent spills.

    • Pour slowly into the container labeled "Halogenated Organic Solvents."

  • Log Entry: Immediately log the volume and specific chemical name on the waste tag. Crucial: Note the presence of "Fluorine" on the tag if your facility tracks halogen content separately.

Part 4: Emergency Spill Response

Self-Validating Safety: Before attempting cleanup, ask: "Can I handle this without respiratory equipment?" If the spill is large (>50g or >100mL) or outside a fume hood, evacuate and call EHS.

Spill Cleanup Workflow

SpillResponse Assess 1. ASSESS Volume & Location PPE 2. PROTECT Double Gloves, Goggles, Resp (if dust) Assess->PPE Contain 3. CONTAIN Dampen (if solid) or Dike (if liquid) PPE->Contain Clean 4. CLEAN Scoop to Bag -> Soap/Water Wash Contain->Clean Dispose 5. DISPOSE Label as Toxic/Halogenated Clean->Dispose

Figure 2: Operational workflow for managing spills of toxic aniline derivatives.

Detailed Cleanup Steps[4][5][6][7][8][9]
  • Isolate: Alert nearby personnel. Demarcate the area.[2][4][5][6]

  • Dampen (For Solids): If the substance is a powder, gently cover it with wet paper towels (water or methanol) to prevent airborne dust. Do not dry sweep.

  • Absorb (For Liquids): Use universal absorbent pads or vermiculite.

  • Collect: Scoop material into a heavy-duty plastic bag or wide-mouth jar.

  • Decontaminate Surface:

    • Scrub the area with soap and water.[5][7]

    • Expert Tip: While some protocols suggest weak acids for anilines, simple soap and water is safer to prevent unexpected reactions with other benchtop contaminants.

    • Validation: Perform a visual inspection.[8] If using UV-active compounds, a UV lamp can verify removal (aniline derivatives often fluoresce).

  • Final Disposal: Place all cleanup materials (gloves, towels, scoop) into the hazardous waste bag. Label clearly.

References

  • National Institutes of Health (NIH) - PubChem. Aniline Safety & Hazards. Source: PubChem Compound Summary for Aniline Derivatives. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Identification: Halogenated Solvents (F-List). Source: EPA.gov. Available at: [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response. Source: ACS.org. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. Source: OSHA.gov. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。